(6-Fluoroquinolin-8-yl)boronic acid
Description
Properties
IUPAC Name |
(6-fluoroquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMJHIHYGRDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674726 | |
| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-44-0 | |
| Record name | B-(6-Fluoro-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of (6-Fluoroquinolin-8-yl)boronic acid: A Critical Intermediate for Drug Discovery
Abstract
(6-Fluoroquinolin-8-yl)boronic acid is a pivotal building block in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its unique structure, featuring a quinoline core, a fluorine substituent, and a versatile boronic acid handle, makes it highly valuable for creating novel drug candidates through reactions like the Suzuki-Miyaura cross-coupling. This guide provides an in-depth examination of a robust and widely adopted synthetic pathway to this compound, focusing on the palladium-catalyzed Miyaura borylation of 6-fluoro-8-bromoquinoline. We will dissect the strategic considerations, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of Fluorinated Quinoline Boronic Acids
Quinoline scaffolds are prevalent in a multitude of FDA-approved drugs due to their ability to interact with a wide range of biological targets. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with a boronic acid functional group, the resulting molecule becomes a powerful intermediate for carbon-carbon bond formation, a cornerstone of modern drug discovery.[1][2]
Boronic acids are prized for their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, in particular, leverages these attributes to construct complex biaryl structures, which are common motifs in pharmacologically active compounds.[4] this compound, therefore, represents a convergence of these desirable features, making it a high-value target for synthetic and medicinal chemists.
Synthetic Strategy: Retrosynthesis and Pathway Selection
The primary challenge in synthesizing this compound lies in the regioselective introduction of the boronic acid group at the C-8 position of the 6-fluoroquinoline core.
A logical retrosynthetic analysis points to 6-fluoro-8-bromoquinoline as the ideal precursor. The carbon-bromine bond at the 8-position provides a reactive handle for introducing the boronic acid moiety without disturbing the rest of the heterocyclic system.
Several methods exist for converting aryl halides to aryl boronic acids, including lithium-halogen exchange followed by borylation. However, the most reliable and widely used method for this transformation is the Miyaura borylation reaction .[5][6] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[5] This method is renowned for its mild reaction conditions and excellent tolerance of various functional groups, making it the preferred pathway for this guide.[7]
The overall synthetic workflow can be visualized as a two-step process:
-
Synthesis of the Precursor: Preparation of 6-fluoro-8-bromoquinoline.
-
Miyaura Borylation: Conversion of 6-fluoro-8-bromoquinoline to its corresponding boronate ester, followed by hydrolysis to the desired boronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
physicochemical properties of (6-Fluoroquinolin-8-yl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (6-Fluoroquinolin-8-yl)boronic acid
Foreword
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a compound of significant interest, embodying the convergence of three key structural motifs: a quinoline core, a reactive boronic acid handle, and a strategically placed fluorine substituent. This guide provides a comprehensive technical overview of its physicochemical properties, offering researchers, scientists, and drug development professionals a foundational understanding of its characterization, application, and the scientific rationale underpinning its utility. We will delve into not just the "what" but the "why," exploring the causality behind experimental choices and the implications of its structural features.
Introduction and Strategic Significance
This compound is a synthetic organoboron compound that serves as a versatile intermediate in organic synthesis. Its value is derived from the unique interplay of its constituent parts:
-
The Quinoline Scaffold: A bicyclic aromatic heterocycle, the quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, antibacterials, and kinase inhibitors.[1]
-
The Boronic Acid Moiety: This functional group (-B(OH)₂) is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[2] Boronic acids are generally stable, have low toxicity, and their reactivity is well-understood, making them ideal synthetic handles.[3]
-
The Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[4][5] A fluorine atom at the 6-position of the quinoline ring can profoundly influence the molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[6][7]
The convergence of these three features makes this compound a valuable precursor for creating libraries of complex, fluorinated quinoline derivatives for screening in drug discovery programs.[8][9]
Physicochemical Properties: A Detailed Analysis
A thorough understanding of a compound's physicochemical properties is critical for its effective use in synthesis and for predicting its behavior in biological systems.
Summary of Properties
While specific, experimentally-derived data for every property of this compound is not extensively published in publicly accessible literature, we can compile known information and provide expert-driven estimations based on the behavior of analogous structures.
| Property | Value / Expected Behavior | Rationale / Comments |
| Molecular Formula | C₉H₇BFNO₂ | Derived from its chemical structure. |
| Molecular Weight | 190.97 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white or pale yellow solid. | This is typical for arylboronic acids. |
| Melting Point | Not publicly available. Expected to be a relatively high-melting solid (>150 °C). | Boronic acids are crystalline solids with high melting points due to intermolecular hydrogen bonding.[2] They can also dehydrate upon heating to form cyclic anhydrides (boroxines).[10] |
| Solubility | Not publicly available. Expected to have moderate solubility in polar aprotic solvents (e.g., THF, DMF, DMSO) and lower solubility in nonpolar solvents and water. | The quinoline ring provides some hydrophobicity, while the boronic acid and fluorine can interact with polar solvents. Solubility can be complex due to the equilibrium with the less soluble boroxine form.[11] |
| pKa | Not publicly available. Estimated to be around 8.5-9.5. | Phenylboronic acid has a pKa of ~8.8. The electron-withdrawing nature of the fluoroquinoline ring system is expected to slightly decrease the pKa (increase acidity) compared to simple arylboronic acids.[2] |
The Impact of the Fluorine Substituent
The strategic placement of a fluorine atom at the 6-position is a deliberate design choice intended to modulate the molecule's properties.[6] Fluorine is the most electronegative element, and its introduction can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to oxidative metabolism can block this pathway, increasing the compound's in vivo half-life.[4][9]
-
Altered Acidity/Basicity: The electron-withdrawing effect of fluorine can lower the pKa of nearby acidic protons (like those on the boronic acid) and decrease the basicity of the quinoline nitrogen. This can impact solubility, crystal packing, and protein-ligand interactions.[7]
-
Modified Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.[5] This is a critical factor for bioavailability.
-
Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) in a target's active site, potentially increasing binding affinity and potency.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful transformation enables the formation of a C-C bond between the quinoline core (at the 8-position) and a variety of sp²- or sp³-hybridized carbon atoms from an organic halide or triflate.
The workflow is a self-validating system where successful product formation confirms the reactivity and integrity of the boronic acid starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
An In-depth Technical Guide to (6-Fluoroquinolin-8-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom to the quinoline core, as seen in (6-Fluoroquinolin-8-yl)boronic acid, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for target proteins. This strategic fluorination makes it a highly sought-after building block in modern drug discovery.[2]
This guide provides a comprehensive overview of this compound, a key reagent for introducing the 6-fluoroquinoline moiety into complex molecules. We will delve into its chemical properties, synthesis, and pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource for researchers leveraging this versatile compound in the design and synthesis of novel therapeutics.
Core Compound Profile: this compound
| Identifier | Value |
| CAS Number | 1072951-44-0 |
| Molecular Formula | C₉H₇BFNO₂ |
| Molecular Weight | 190.97 g/mol [3] |
| IUPAC Name | This compound |
| SMILES | O--INVALID-LINK--c1cccc2c1ncc(F)cc2 |
Chemical Structure
The structure of this compound is characterized by a quinoline ring system with a fluorine atom at the 6-position and a boronic acid group at the 8-position.
Caption: Chemical structure of this compound.
Synthesis of this compound
While several synthetic routes to arylboronic acids are established, a common and effective method for preparing this compound involves a palladium-catalyzed borylation of the corresponding aryl halide.[4][5] A plausible and frequently utilized approach is the Miyaura borylation reaction, which employs bis(pinacolato)diboron (B₂pin₂) as the boron source.[5]
Synthetic Workflow: Miyaura Borylation
This process begins with the synthesis of the precursor, 8-bromo-6-fluoroquinoline, which can be prepared from commercially available starting materials. The subsequent borylation reaction introduces the boronic ester, which is then hydrolyzed to yield the final boronic acid product.
Caption: Synthetic workflow for this compound via Miyaura borylation.
Experimental Protocol: Synthesis of this compound
The following is a representative, field-proven protocol for the synthesis of this compound from 8-bromo-6-fluoroquinoline.
Materials:
-
8-Bromo-6-fluoroquinoline (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-6-fluoroquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronic ester intermediate.
-
Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and aqueous HCl (e.g., 2 M).
-
Stir the mixture at room temperature for 2-4 hours to effect hydrolysis.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as valuable building blocks in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[8][9] The this compound moiety is of particular interest due to the established bioactivity of the fluoroquinolone core.
Derivatives of the 6-fluoroquinoline scaffold have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Agents: The quinoline ring system is a common feature in many kinase inhibitors and other anticancer drugs.[1]
-
Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics.[10]
-
Antiviral and Antimalarial Compounds: The quinoline core is central to several drugs used to treat infectious diseases.
The ability to readily synthesize a diverse library of compounds through Suzuki-Miyaura coupling makes this compound an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Safety Data
| Property | Value/Information |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in many organic solvents such as DMSO and DMF. Limited solubility in water. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended to store under an inert atmosphere.[11] |
Safety and Handling
As with all laboratory chemicals, this compound should be handled by qualified individuals in a well-ventilated fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Harmful if swallowed.
For detailed safety information, always consult the most recent Safety Data Sheet (SDS) provided by the supplier.[11]
Conclusion
This compound is a strategically important and versatile building block for medicinal chemists and drug discovery scientists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the biologically relevant 6-fluoroquinoline scaffold into a wide range of molecular architectures. A thorough understanding of its synthesis, properties, and reaction protocols, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for novel and effective therapeutic agents.
References
- 1. research.library.fordham.edu [research.library.fordham.edu]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. WO2014072985A1 - Novel boronic acid derivatives as anti cancer agents - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caming.com [caming.com]
- 11. (8-Fluoroquinolin-6-yl)boronic acid | CAS#:1210048-29-5 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone-Boron Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic resistance necessitates the exploration of novel chemical entities with enhanced antimicrobial efficacy. This technical guide delves into the discovery and history of fluoroquinolone-boron complexes, a fascinating class of hybrid molecules born from the convergence of a well-established antibiotic scaffold and the unique chemical properties of boron. We will explore the historical context that led to their development, the key synthetic strategies employed in their creation, their proposed mechanisms of action, and the current understanding of their biological activity. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, providing both foundational knowledge and detailed experimental insights into this promising area of antibiotic research.
Introduction: The Rationale for a Hybrid Approach
Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-validated strategy for combating bacterial infections.[1][2][3][4][5] However, the relentless rise of bacterial resistance has diminished the clinical utility of many existing fluoroquinolones, compelling scientists to devise innovative strategies to restore or enhance their efficacy.
One such strategy has been the exploration of hybrid molecules, where the core fluoroquinolone structure is appended with or coordinated to other chemical moieties to introduce novel properties. The incorporation of boron into organic molecules has gained significant traction in medicinal chemistry, owing to boron's unique ability to form reversible covalent bonds and act as a Lewis acid. This has led to the successful development of several boron-containing drugs.
The concept of combining the potent antibacterial scaffold of a fluoroquinolone with the unique chemical attributes of boron gave rise to the field of fluoroquinolone-boron complexes. The primary motivations behind this hybridization were:
-
Enhanced Biological Activity: The formation of a complex with boron could potentially alter the electronic and steric properties of the fluoroquinolone, leading to improved interactions with its biological targets or novel mechanisms of action.
-
Improved Physicochemical Properties: Boron complexation can influence solubility, lipophilicity, and other physicochemical parameters, which in turn can affect drug absorption, distribution, metabolism, and excretion (ADME).[6]
-
Overcoming Resistance: The modified structure of the complex might evade existing bacterial resistance mechanisms that target the parent fluoroquinolone.
-
Activation for Further Synthesis: The formation of a boron complex can serve as a strategic step in the synthesis of novel C-7 substituted fluoroquinolones by activating the quinolone core.[7][8]
This guide will navigate the journey of fluoroquinolone-boron complexes from their conceptualization to their synthesis and biological evaluation.
A Brief History: From Quinolones to Boron Hybrids
The story of fluoroquinolone-boron complexes is built upon the rich history of quinolone antibiotics. The journey began with the serendipitous discovery of nalidixic acid in 1962, the first quinolone antibacterial agent. This paved the way for the development of more potent derivatives. A significant breakthrough came with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones , with norfloxacin being a key early example. This modification dramatically expanded the antibacterial spectrum and improved potency.
The idea of incorporating boron emerged from the broader field of medicinal chemistry, where boronic acids were being investigated as enzyme inhibitors. The ability of the boronic acid group to form a stable, yet reversible, tetrahedral intermediate with serine residues in the active sites of enzymes made them attractive candidates for drug design.
The convergence of these two fields led to the first explorations of fluoroquinolone-boron hybrids. Early research focused on the formation of boron chelates , where a boron atom is coordinated to the 4-keto and 3-carboxyl groups of the fluoroquinolone core. These complexes were initially investigated as intermediates in the synthesis of new fluoroquinolone derivatives.[7][8] Researchers discovered that the formation of a boron complex could activate the C-7 position of the quinolone ring, facilitating the introduction of various substituents.[8]
Subsequent studies began to explore the intrinsic biological activity of these fluoroquinolone-boron complexes themselves, leading to a new avenue of research focused on their potential as therapeutic agents.[6][7]
The Core Chemistry: Synthesis of Fluoroquinolone-Boron Complexes
The synthesis of fluoroquinolone-boron complexes primarily involves the chelation of a boron-containing reagent with the β-keto-acid moiety of the fluoroquinolone. The most common approach utilizes boric acid or its derivatives, such as boron trifluoride etherate.
General Synthetic Strategy
The formation of the boron complex is typically achieved by reacting the parent fluoroquinolone (or its ester precursor) with a boron-containing compound in a suitable solvent. The reaction is often carried out at elevated temperatures to facilitate the complexation.
Figure 1: General workflow for the synthesis of fluoroquinolone-boron complexes.
Detailed Experimental Protocol: Synthesis of Difluoroboryl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
This protocol is a representative example of the synthesis of a fluoroquinolone-boron difluoride chelate, based on methodologies reported in the literature.[9]
Step 1: Synthesis of the Quinolone Core
The synthesis of the core quinolone structure is a multi-step process, often following the Gould-Jacobs reaction pathway. This typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent N-alkylation.
Step 2: Formation of the Boron Difluoride Complex
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
-
Solvent Addition: Add diphenyl ether as a high-boiling solvent.
-
Reagent Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred mixture.
-
Heating: Heat the reaction mixture to approximately 200°C for about 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and add a non-polar solvent like hexane to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with hexane to remove residual diphenyl ether, and dry under vacuum. Further purification can be achieved by recrystallization.
Figure 2: Step-by-step workflow for the synthesis of a fluoroquinolone-boron difluoride complex.
Characterization of Fluoroquinolone-Boron Complexes
The synthesized complexes are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Shifts in the signals of the protons adjacent to the keto and carboxyl groups upon complexation with boron. |
| ¹³C NMR | Changes in the chemical shifts of the carbonyl and carboxyl carbons. |
| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the boron (in the case of BF₂ complexes) and the fluoroquinolone core. |
| ¹¹B NMR | A characteristic signal confirming the presence and coordination environment of the boron atom. |
| FT-IR | A shift in the stretching frequency of the C=O (keto) and C=O (carboxyl) groups upon coordination to the boron atom. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the fluoroquinolone-boron complex. |
Mechanism of Action: An Area of Active Investigation
The precise mechanism of action of fluoroquinolone-boron complexes is a subject of ongoing research. Two primary hypotheses are currently being explored:
Hypothesis 1: The Prodrug Model
In this model, the fluoroquinolone-boron complex is considered a prodrug. Upon administration, the complex is hydrolyzed in the physiological environment to release the parent fluoroquinolone, which then exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV. The boron moiety in this scenario serves to improve the physicochemical properties of the drug, such as solubility or stability, leading to better bioavailability. The subsequent hydrolysis of the boron complex in basic medium to yield the active fluoroquinolone has been demonstrated in synthetic studies.[7][8]
Figure 3: The prodrug model for the mechanism of action of fluoroquinolone-boron complexes.
Hypothesis 2: The Intrinsic Activity Model
This hypothesis proposes that the fluoroquinolone-boron complex itself possesses intrinsic biological activity. The complex may interact differently with the bacterial targets compared to the parent fluoroquinolone. For instance, the boron complex could exhibit altered binding affinity for DNA gyrase or topoisomerase IV, or it might even have additional biological targets. Some studies have shown that metal complexes of fluoroquinolones can exhibit enhanced antibacterial activity compared to the parent drug, suggesting that the complexed form can be biologically active.[10][11] Molecular docking studies have also been used to predict the interaction of these hybrid molecules with their targets.[11]
The anticancer activity observed for some fluoroquinolone-boron complexes against cervical cancer cell lines further supports the idea that the complex itself can have biological effects, potentially through interaction with human topoisomerases.[7]
Further research, including detailed enzymatic assays and structural biology studies of the complex bound to its target, is needed to fully elucidate the mechanism of action.
Biological Activity and Future Perspectives
The biological evaluation of fluoroquinolone-boron complexes has yielded promising, albeit preliminary, results.
In Vitro Antibacterial Activity
Studies have reported the in vitro antibacterial activity of fluoroquinolone-boron complexes against a range of bacterial pathogens. For example, a ciprofloxacin-boron complex has shown activity against Klebsiella pneumoniae and Staphylococcus aureus.[6]
Table 1: Representative In Vitro Antibacterial Activity of a Ciprofloxacin-Boron Complex (Compound 7a)[6]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Klebsiella pneumoniae | 1 | 1 |
| Staphylococcus aureus | 0.25 | 0.25 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticancer Activity
Interestingly, some fluoroquinolone-boron complexes have demonstrated significant antiproliferative activity against human cancer cell lines.[7] For example, certain hybrid complexes have shown dose-dependent inhibition of cell proliferation in SiHa and CasKi cervical cancer cell lines.[7] This suggests a potential for repurposing these compounds as anticancer agents, possibly through their interaction with human topoisomerases.[11]
Future Directions
The field of fluoroquinolone-boron complexes is still in its nascent stages, with several exciting avenues for future research:
-
Elucidation of the Mechanism of Action: Definitive studies are needed to determine whether these complexes act as prodrugs or possess intrinsic activity. This will be crucial for guiding future drug design efforts.
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider variety of fluoroquinolone-boron complexes with different fluoroquinolone cores and boron-containing moieties could lead to the discovery of compounds with improved activity and a broader spectrum.
-
In Vivo Efficacy and Toxicology: Promising in vitro candidates need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: The observed anticancer activity warrants further investigation into the potential of these compounds for cancer therapy.
Conclusion
Fluoroquinolone-boron complexes represent an innovative approach to antibiotic development, leveraging the strengths of a proven antibacterial scaffold with the unique chemical properties of boron. While the field is still young, the initial findings regarding their synthesis, antibacterial activity, and potential anticancer properties are encouraging. This technical guide has provided a comprehensive overview of the discovery, history, and current state of research in this area. Continued investigation into their mechanism of action and biological activity holds the promise of delivering novel therapeutic agents to combat the growing threat of infectious diseases and potentially other human ailments.
References
- 1. Evaluation of the clinical microbiology profile of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b [ouci.dntb.gov.ua]
spectral data for (6-Fluoroquinolin-8-yl)boronic acid (NMR, MS)
An In-depth Technical Guide to the Spectral Analysis of (6-Fluoroquinolin-8-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the essential spectral data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive characterization of this compound. As a key building block in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document moves beyond a simple data repository to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a trustworthy and authoritative resource for scientists.
The Compound: this compound
This compound is a bifunctional organic compound featuring a quinoline core, a fluorine substituent, and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate characterization is the bedrock of its reliable use in synthesis and drug discovery.
Key Properties:
-
CAS Number: 1072951-44-0[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map the molecular scaffold and the electronic environment of each atom.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent and reference standards is critical for obtaining reliable data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The acidic protons of the boronic acid group are often observable in DMSO-d₆.
-
Internal Referencing: The residual solvent peak of DMSO-d₆ is used as the primary internal reference for both ¹H NMR (δ = 2.50 ppm) and ¹³C NMR (δ = 39.52 ppm).[3]
-
¹⁹F NMR Referencing: ¹⁹F NMR spectra require an external reference. While various standards exist, trifluoroacetic acid (CF₃COOH) or trichlorofluoromethane (CFCl₃) are commonly used.[3][4] All chemical shifts should be reported relative to a stated standard.
-
Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard pulse sequences are typically sufficient, although specific experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of complex spectra.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the aromatic region will show a complex but predictable pattern characteristic of the substituted quinoline ring. The boronic acid protons typically appear as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.9 | dd | J = 4.2, 1.7 Hz |
| H3 | ~7.6 | dd | J = 8.3, 4.2 Hz |
| H4 | ~8.4 | dd | J = 8.3, 1.7 Hz |
| H5 | ~7.8 | dd | J = 9.0, 4.5 Hz |
| H7 | ~7.5 | dd | J = 9.0, 3.0 Hz |
| B(OH)₂ | ~8.3 | br s | - |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary slightly.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low symmetry of this compound, nine distinct signals are expected for the aromatic carbons.
Causality of Signal Characteristics:
-
C-F Coupling: The carbon atom directly bonded to fluorine (C6) will appear as a doublet with a large one-bond coupling constant (¹JCF). Adjacent carbons (C5, C7) will show smaller two- and three-bond couplings.
-
Carbon-Boron Signal: The carbon atom attached to the boronic acid group (C8) is often significantly broadened or entirely unobserved. This is due to the quadrupolar relaxation of the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins > 1/2), which provides an efficient relaxation pathway and shortens the lifetime of the excited carbon state.[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C2 | ~150 | - |
| C3 | ~122 | - |
| C4 | ~136 | - |
| C4a | ~128 | - |
| C5 | ~125 | Doublet (²JCF) |
| C6 | ~160 | Doublet (¹JCF ≈ 250 Hz) |
| C7 | ~115 | Doublet (²JCF) |
| C8 | Not Observed | Broadened due to Boron |
| C8a | ~148 | - |
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique crucial for confirming the presence and environment of fluorine in a molecule.[7] For this compound, a single resonance is expected.
Expertise in Interpretation: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The position of the signal confirms its attachment to the aromatic quinoline ring. Furthermore, the signal's multiplicity will be a doublet of doublets due to coupling with the two ortho-protons, H5 and H7. This coupling provides definitive proof of its position at C6.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹⁹F | ~ -115 to -125 (vs. CFCl₃) | dd |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like boronic acids.[8]
Experimental Protocol: LC-MS Data Acquisition
A robust LC-MS protocol is designed to achieve efficient ionization while minimizing common artifacts associated with boronic acids.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1-1.0 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.[9][10]
-
Chromatography: While direct infusion is possible, using an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column allows for sample cleanup and separation from impurities prior to MS analysis.[9][10] A mobile phase of acetonitrile and water with a modifier like ammonium acetate is often effective.[9]
-
Ionization: Utilize an electrospray ionization (ESI) source. Analysis can be performed in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
-
Mass Analysis: Acquire data using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. This is critical for obtaining an accurate mass measurement to confirm the elemental formula.
Data Analysis and Interpretation
Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic anhydride trimers (boroxines) in the gas phase.[8][9] However, optimized ESI conditions typically allow for the observation of the protonated or deprotonated molecule.
Trustworthiness Through Accurate Mass: The cornerstone of MS validation is the accurate mass measurement. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M] | C₉H₇¹¹BFNO₂ | 191.0555 |
| [M+H]⁺ | C₉H₈¹¹BFNO₂⁺ | 192.0633 |
| [M-H]⁻ | C₉H₆¹¹BFNO₂⁻ | 190.0477 |
| [M+Na]⁺ | C₉H₇¹¹BFNO₂Na⁺ | 214.0454 |
Note: The values are calculated using the most abundant isotopes (¹¹B). The presence of the ¹⁰B isotope will result in a smaller accompanying peak at approximately one mass unit lower, with an intensity ratio of roughly 1:4 (¹⁰B:¹¹B).
Integrated Workflow for Structural Verification
Neither NMR nor MS alone provides a complete picture. A synergistic approach is essential for authoritative structural confirmation. The logical flow of this process ensures that data from each technique is used to validate the other.
Caption: Integrated workflow for spectral analysis.
Conclusion
The structural integrity of this compound is unequivocally established through the complementary application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR data provide a detailed map of the molecular framework, confirming the precise placement of the fluoro and boronic acid substituents on the quinoline ring. High-resolution mass spectrometry validates this structure by confirming the exact molecular weight and elemental formula. This comprehensive analytical guide provides drug development professionals with the necessary protocols and interpretative logic to ensure the quality and identity of this critical chemical building block.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colorado.edu [colorado.edu]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Quinoline Boronic Acid Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of (6-Fluoroquinolin-8-yl)boronic acid
This compound is a heterocyclic aromatic boronic acid that holds significant potential as a building block in medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous therapeutic agents, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of a fluorine atom can further modulate physicochemical properties such as metabolic stability and binding affinity.
For researchers, scientists, and drug development professionals, a thorough understanding of a building block's fundamental properties is not merely academic; it is a prerequisite for efficient, reproducible, and scalable synthesis. The solubility and stability of this compound directly impact critical process parameters, including reaction kinetics, purification strategies, formulation development, and long-term storage. This guide provides a comprehensive technical overview of these properties, synthesizing established principles of boronic acid chemistry with field-proven methodologies for their characterization. We will delve into the causal mechanisms behind its behavior and provide actionable protocols for its empirical evaluation.
Section 1: Core Physicochemical Properties and Structural Considerations
This compound (C₉H₇BFNO₂) possesses a molecular weight of 190.97 g/mol .[1] Its structure, featuring a Lewis acidic boron center, a basic quinoline nitrogen, and an electron-withdrawing fluorine atom, dictates its chemical personality. Two key, often interdependent, phenomena must be understood: the equilibrium with its cyclic anhydride (a boroxine) and its susceptibility to degradation.
The Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a six-membered cyclotrimeric anhydride, known as a boroxine.[2][3] This equilibrium is dynamic and influenced by factors such as solvent, concentration, temperature, and the presence of water.[2][4]
3 this compound ⇌ Tris(6-fluoroquinolin-8-yl)boroxine + 3 H₂O
The formation of the boroxine is an entropically driven process due to the release of water molecules.[3][5] Consequently, in anhydrous non-polar solvents, the boroxine form may predominate, while in the presence of water, the equilibrium shifts back towards the monomeric boronic acid.[2][4] This is not a degradation pathway but a reversible transformation that can complicate characterization. Commercially available boronic acids often exist as a mixture of the acid and the boroxine, which can lead to inconsistencies if not properly understood.[6]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Technical Guide to Quantum Chemical Calculations for Fluoroquinolone Boronic Acids: Unveiling Molecular Landscapes for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the application of quantum chemical calculations to the study of fluoroquinolone boronic acids. Moving beyond a simple procedural outline, this document delves into the rationale behind computational choices and the interpretation of calculated parameters, fostering a deeper understanding of the molecular properties that govern the biological activity and therapeutic potential of this promising class of compounds.
The Strategic Imperative for Computational Chemistry in Fluoroquinolone Boronic Acid Research
Fluoroquinolones are a well-established class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The incorporation of a boronic acid moiety into the fluoroquinolone scaffold presents a compelling strategy for the development of novel therapeutic agents. Boronic acids are known to form reversible covalent bonds with diols, present in many biological molecules, and can also interact with active site residues of enzymes, potentially leading to enhanced or novel mechanisms of action.[1][2] Quantum chemical calculations offer a powerful, cost-effective, and time-efficient avenue to explore the intricate relationship between the structure of fluoroquinolone boronic acids and their physicochemical and biological properties before embarking on extensive synthetic and experimental studies.
This guide will focus primarily on Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[3]
Foundational Principles: A Primer on Density Functional Theory (DFT)
At its core, DFT is a computational method used to investigate the electronic structure of many-body systems. Unlike wave function-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach significantly reduces the computational expense while often maintaining a high level of accuracy.
The choice of the exchange-correlation functional and the basis set is paramount in any DFT calculation, as these choices directly impact the quality of the results.
-
Exchange-Correlation Functionals: These functionals approximate the complex exchange and correlation interactions between electrons. For fluoroquinolone boronic acids, hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X functionals are commonly employed and have demonstrated good performance in predicting the properties of similar systems.[4][5][6] The M06-2X functional is often favored for its better handling of non-covalent interactions, which can be crucial in studying the binding of these molecules to biological targets.[5]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as the 6-31G series, are a popular choice. For enhanced accuracy, particularly in describing the diffuse nature of electron density in anions and the polarization of electron clouds in the presence of an electric field, it is advisable to use basis sets that include diffuse functions (indicated by a + or ++) and polarization functions (indicated by (d,p) or **). The 6-311++G(d,p) basis set, for instance, provides a good balance of accuracy and computational cost for molecules of this size.[6][7]
The Computational Workflow: From Molecular Structure to Biological Insight
A typical quantum chemical investigation of a fluoroquinolone boronic acid involves a series of interconnected calculations. The following workflow provides a logical progression from initial structure to the prediction of key molecular properties.
Caption: A generalized workflow for the quantum chemical analysis of fluoroquinolone boronic acids.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.
Methodology:
-
Input File Preparation: Construct an initial 3D structure of the fluoroquinolone boronic acid using molecular building software. Define the atomic coordinates in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, ORCA).
-
Calculation Setup:
-
Specify the desired level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Include keywords for geometry optimization (e.g., Opt).
-
It is highly recommended to also request a frequency calculation (Freq) in the same job or as a subsequent step using the optimized geometry.
-
-
Execution and Analysis:
-
Run the calculation.
-
Upon completion, verify that the optimization has converged.
-
Analyze the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a saddle point, and the structure should be perturbed along the direction of the imaginary mode and re-optimized.
-
The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Rationale: An accurate molecular geometry is the cornerstone of all subsequent calculations. Properties such as dipole moment, molecular orbitals, and electrostatic potential are highly sensitive to the atomic arrangement. Frequency analysis is a self-validating step to ensure the reliability of the optimized structure.[8]
Unveiling Electronic Landscapes: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)
Objective: To understand the electronic behavior of the molecule, including its reactivity, stability, and potential sites for electrophilic and nucleophilic attack.
Methodology:
-
Calculation Setup: Using the optimized geometry, perform a single-point energy calculation. Ensure that the output includes information on the molecular orbitals.
-
HOMO-LUMO Analysis:
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
-
MEP Map Generation:
-
Use the output of the DFT calculation to generate the molecular electrostatic potential map. This is typically done using visualization software that can read the wavefunction or electron density data.
-
Interpretation of Results:
-
HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[5] The spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in electron donation and acceptance, respectively.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For fluoroquinolone boronic acids, the MEP can highlight the electrophilic nature of the boron atom and the nucleophilic character of the oxygen and nitrogen atoms, providing insights into potential binding interactions.[5]
Simulating Spectra: Correlating Theory with Experiment
Objective: To predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the molecule, which can aid in its experimental characterization.
Methodology:
-
IR Spectrum Simulation: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency analysis performed after geometry optimization. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
-
NMR Spectrum Simulation:
-
Using the optimized geometry, perform an NMR calculation (e.g., using the GIAO method).
-
This will yield the absolute shielding tensors for each nucleus.
-
To obtain the chemical shifts, the calculated shielding values are typically referenced to the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Significance: The ability to predict spectra can be invaluable in confirming the synthesis of a new compound and in interpreting experimental data. Discrepancies between calculated and experimental spectra can also point to environmental effects (e.g., solvent effects, intermolecular interactions) that are not accounted for in the gas-phase calculations.[4]
Deeper Insights with Natural Bond Orbital (NBO) Analysis
Objective: To gain a more detailed understanding of the bonding, charge distribution, and intramolecular interactions within the molecule.
Methodology:
-
Calculation Setup: Perform an NBO analysis on the optimized geometry. This is often available as a keyword in most quantum chemistry software packages.
-
Analysis of Output: The NBO output provides information on:
-
Natural Atomic Charges: A more chemically intuitive representation of the charge on each atom compared to other methods like Mulliken population analysis.
-
Hybridization and Bond Orders: Details on the nature of the chemical bonds.
-
Donor-Acceptor Interactions: The analysis identifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted as intramolecular charge transfer and hyperconjugation effects. The second-order perturbation energy associated with these interactions quantifies their strength.
-
Application to Fluoroquinolone Boronic Acids: NBO analysis can be particularly useful in characterizing the nature of the bond between the boron atom and the fluoroquinolone core. It can also shed light on the electronic effects of substituents on the fluoroquinolone ring system.[3]
Application in Drug Development: Molecular Docking
While not strictly a quantum chemical calculation, molecular docking is a crucial computational tool in drug discovery that leverages the outputs of quantum chemical calculations.
Objective: To predict the binding mode and affinity of a fluoroquinolone boronic acid to its biological target (e.g., DNA gyrase).
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical calculations on sparfloxacin and boron complexes | AVESİS [avesis.cumhuriyet.edu.tr]
- 6. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling of metal complexation by a fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Commercial Availability and Application of Substituted Quinoline Boronic Acids for Researchers
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The fusion of this heterocyclic system with the versatile boronic acid functional group gives rise to substituted quinoline boronic acids, powerful building blocks that have become indispensable in modern drug discovery and organic synthesis. This guide provides an in-depth technical overview of the commercial availability, synthesis, and critical applications of these valuable reagents, grounded in field-proven insights and established scientific principles.
The Strategic Importance of Quinoline Boronic Acids in Drug Discovery
Quinoline derivatives are well-represented among FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a boronic acid moiety onto the quinoline framework significantly enhances its synthetic utility, primarily through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.[3]
The boronic acid group, -B(OH)₂, is a versatile functional handle that can be readily transformed into other functionalities. However, it is its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions that has cemented its importance. This allows for the modular assembly of complex molecules, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, a substituted quinoline boronic acid can be coupled with a variety of aryl or heteroaryl halides to generate libraries of novel compounds for biological screening.[3]
Furthermore, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets such as serine proteases. This dual functionality as both a synthetic linchpin and a potential bioactive component makes substituted quinoline boronic acids highly sought-after reagents in the pharmaceutical industry.
Commercial Availability: A Landscape of Building Blocks
A diverse array of substituted quinoline boronic acids and their more stable ester derivatives are commercially available from various suppliers. This accessibility is a significant advantage for research and development, as it allows scientists to readily procure key starting materials without the need for de novo synthesis. The following table provides a non-exhaustive list of commercially available substituted quinoline boronic acids and their pinacol esters, which are often preferred due to their enhanced stability.[4][5]
| Compound Name | CAS Number | Position of Boronic Acid/Ester | Supplier Examples |
| Quinoline-2-boronic acid | 745784-12-7 | 2 | US Biological Life Sciences[6] |
| Quinoline-3-boronic acid | 191162-39-7 | 3 | Sigma-Aldrich, Frontier Specialty Chemicals, BLDpharm[3][7][8] |
| Quinoline-6-boronic acid | 376581-24-7 | 6 | Thermo Scientific Chemicals, US Biological Life Sciences[9][10] |
| Quinoline-8-boronic acid | 86-58-8 | 8 | Boron Molecular, Chem-Impex[11][12] |
| 4-Chloroquinoline-6-boronic acid pinacol ester | 1201844-73-6 | 6 | Thermo Scientific Chemicals[4][5] |
| 7-Chloroquinoline-4-boronic acid pinacol ester | 871125-83-6 | 4 | Sigma-Aldrich |
It is important to note that the purity of commercially available boronic acids can vary. It is always recommended to verify the purity of the material upon receipt, as impurities can significantly impact the outcome of subsequent reactions.
Synthetic Methodologies: Accessing Novel Quinoline Boronic Acids
While many substituted quinoline boronic acids are commercially available, the need for novel substitution patterns often necessitates their synthesis in the laboratory. Several robust methods have been developed for the preparation of these compounds.
Synthesis from Halogenated Quinolines
A common and effective strategy for the synthesis of quinoline boronic acids is the reaction of a halogenated quinoline (typically bromo- or iodo-substituted) with an organolithium reagent followed by quenching with a trialkyl borate.
Below is a detailed, step-by-step protocol for the synthesis of quinoline-3-boronic acid from 3-bromoquinoline.
Experimental Protocol: Synthesis of Quinoline-3-boronic acid
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid
-
2 M Sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add 3-bromoquinoline (3.00 g, 14.49 mmol) and anhydrous THF (100 mL) to the flask and stir until the solid dissolves.
-
Add triisopropyl borate (3.30 mL, 29.06 mmol) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (14.50 mL of a 2 M solution in hexanes, 29.00 mmol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction mixture to warm to 0 °C.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.
-
Adjust the pH of the solution to 7 with a 2 M sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Add hexanes to the residue to precipitate the product.
-
Collect the white solid by filtration and dry under vacuum to yield quinoline-3-boronic acid.
This method is generally applicable to the synthesis of various quinoline boronic acid isomers, provided the corresponding haloquinoline is available.
Palladium-Catalyzed Borylation
Palladium-catalyzed cross-coupling reactions are not only a primary application of quinoline boronic acids but can also be used for their synthesis. The Miyaura borylation, which involves the reaction of a haloquinoline with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), is a powerful method for the direct synthesis of quinoline boronic esters.
Figure 1: A schematic representation of the Miyaura borylation reaction for the synthesis of quinoline boronic esters.
This method is often preferred for its mild reaction conditions and tolerance of a wide range of functional groups.
Applications in the Synthesis of Bioactive Molecules
The primary application of substituted quinoline boronic acids in drug discovery is as key building blocks in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Synthesis of Kinase Inhibitors
Kinases are a major class of drug targets, and many kinase inhibitors feature a quinoline scaffold. Substituted quinoline boronic acids are frequently used to introduce diversity into these molecules. For example, in the synthesis of CaMKK2 inhibitors, a 6-bromo-4-chloroquinoline can be selectively coupled with a boronic acid or ester at the 6-position, followed by further functionalization at the 4-position.[3] This modular approach allows for the rapid generation of analogs for SAR studies.
Figure 2: A generalized workflow for the synthesis of kinase inhibitors using a substituted quinoline scaffold.
Stability, Handling, and Storage
A critical consideration when working with boronic acids is their stability. Boronic acids are susceptible to decomposition through several pathways, including:
-
Protodeboronation: Cleavage of the C-B bond, which is often accelerated by moisture and acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Trimerization: Dehydration to form cyclic boroxines.
Due to these stability issues, it is often advantageous to use boronic esters, such as pinacol esters. These derivatives are generally more stable, crystalline solids that are easier to handle, purify, and store for extended periods.[4] They can be readily converted back to the corresponding boronic acid in situ or used directly in many cross-coupling reactions.
Storage Recommendations:
-
Store boronic acids and their esters in a cool, dry place, away from light and moisture.
-
For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Refrigeration is often advisable, especially for less stable boronic acids.
Purification and Analysis
The purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.
Purification Techniques
-
Recrystallization: This is often the preferred method for purifying solid boronic acids. Common solvents for recrystallization include hot water, ethanol, or mixtures of ethyl acetate and hexanes.[13]
-
Column Chromatography: If chromatography is necessary, neutral alumina is often a better choice than silica gel to avoid decomposition. For boronic esters, which are less polar, standard silica gel chromatography is often effective.[13]
-
Derivatization: Impure boronic acids can be converted to their crystalline diethanolamine adducts, which can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid.[13]
Experimental Protocol: Purification of 8-hydroxyquinoline by Recrystallization
While this protocol is for 8-hydroxyquinoline, the principles can be adapted for the recrystallization of quinoline boronic acids.
Materials:
-
Crude 8-hydroxyquinoline
-
Methanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 8-hydroxyquinoline in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to 50 °C with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Allow the crystals to air dry or dry them in a vacuum oven.[14]
Analytical Characterization
The purity and identity of substituted quinoline boronic acids are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the protons and carbons on the quinoline ring can confirm the substitution pattern. The B-OH protons of boronic acids are often broad and may exchange with residual water in the solvent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid, is a common method.[15]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.
Figure 3: A typical analytical workflow for the characterization of substituted quinoline boronic acids.
Conclusion
Substituted quinoline boronic acids are a versatile and valuable class of reagents for researchers in organic synthesis and drug discovery. Their commercial availability, coupled with robust synthetic methodologies, provides ready access to a wide range of building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular scaffolds, accelerating the discovery of new therapeutic agents. By understanding the principles of their synthesis, handling, purification, and analysis, researchers can effectively leverage the power of substituted quinoline boronic acids to advance their scientific endeavors.
References
- 1. research.setu.ie [research.setu.ie]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 4. H54085.03 [thermofisher.com]
- 5. 4-Chloroquinoline-6-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. quinoline-2-boronic acid suppliers USA [americanchemicalsuppliers.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. famu.edu [famu.edu]
- 10. Quinoline-6-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. boronmolecular.com [boronmolecular.com]
- 12. chemimpex.com [chemimpex.com]
- 13. reddit.com [reddit.com]
- 14. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Therapeutic Potential of Quinoline Boronic Acids: A Technical Guide to Biological Activity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Convergence of a Privileged Scaffold and a Versatile Warhead
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is a perpetual challenge. This guide delves into the burgeoning field of quinoline boronic acid derivatives, a class of compounds representing a strategic convergence of a "privileged" heterocyclic scaffold—quinoline—with a versatile and reactive functional group—the boronic acid. The quinoline moiety, a bicyclic aromatic system, is a cornerstone in numerous FDA-approved drugs, prized for its ability to intercalate into DNA, interact with various enzyme active sites, and its tunable physicochemical properties.[1][2][3] Concurrently, the boronic acid functional group has emerged from a niche synthetic reagent to a celebrated "warhead" in drug design, most notably for its unique ability to form reversible covalent bonds with the active site serine, threonine, or cysteine residues of enzymes.[4][5] This guide will provide an in-depth exploration of the synthesis, diverse biological activities, and mechanistic underpinnings of quinoline boronic acid derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.
The Boronic Acid Moiety: A "Magic Element" in Covalent Drug Design
The utility of the boronic acid group in medicinal chemistry is rooted in the unique electronic nature of the boron atom. In its sp2-hybridized state, the boron atom possesses an empty p-orbital, rendering it electrophilic. Under physiological conditions, it can readily interact with nucleophiles, such as the hydroxyl groups of serine and threonine or the thiol group of cysteine residues within enzyme active sites, to form a stable, tetrahedral sp3-hybridized adduct.[6] Crucially, this covalent interaction is often reversible, a highly desirable trait that can lead to prolonged target engagement without the toxicity concerns associated with irreversible inhibitors. This reversible covalent inhibition mechanism is central to the therapeutic success of boronic acid-containing drugs like the proteasome inhibitor bortezomib.[7] Furthermore, the hydroxyl groups of the boronic acid can participate in multiple hydrogen bonding interactions, enhancing target affinity and potentially mitigating the development of drug resistance arising from receptor mutations.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
The quinoline ring system is a recurring motif in a vast array of biologically active compounds, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[1][8][9] Its planar structure allows for effective intercalation with DNA and RNA, while its nitrogen atom and potential for diverse substitution patterns enable a wide range of interactions with biological macromolecules.[10] Quinoline derivatives have been shown to exert their therapeutic effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][11]
Synergistic Bioactivities of Quinoline Boronic Acid Derivatives
The conjugation of a boronic acid moiety to a quinoline scaffold creates a hybrid molecule with the potential for synergistic or novel biological activities. The quinoline core can act as a directing element, guiding the boronic acid "warhead" to specific biological targets, thereby enhancing potency and selectivity.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant area of investigation for quinoline boronic acid derivatives is oncology.[4][12] These compounds have shown promise as potent inhibitors of various kinases and other enzymes implicated in cancer progression.
-
Dual Kinase Inhibition: Recent studies have highlighted pyrazolo[4,3-f]quinoline compounds bearing a boronic acid moiety as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). These kinases are involved in critical cellular processes such as splicing and cytoskeleton regulation, and their dysregulation is common in many cancers. The boronic acid group is hypothesized to interact with key residues in the kinase active site, contributing to the potent inhibitory activity.
-
Induction of DNA Damage and Cell Cycle Arrest: Certain quinoline boronic acid derivatives have been shown to promote DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This effect is often mediated through the upregulation of DNA damage response markers like phosphorylated H2AX.
-
Proteasome Inhibition: While not yet extensively reported for quinoline-specific derivatives, the proven success of bortezomib, a dipeptide boronic acid, as a proteasome inhibitor suggests a promising avenue of research.[7] The quinoline scaffold could be engineered to target the proteasome with high specificity, potentially leading to novel anticancer agents with improved therapeutic windows.
Antiviral Activity: A New Frontier in Infectious Disease
The unique glycan-binding ability of boronic acids makes them attractive candidates for the development of antiviral drugs.[13] This property, combined with the known antiviral activities of certain quinoline derivatives, presents a compelling rationale for exploring quinoline boronic acids as novel anti-infective agents.[14][15]
-
Inhibition of Viral Entry and Replication: Boronic acid-modified quindoline derivatives have demonstrated potent anti-influenza A virus (IAV) activity.[13] These compounds were found to prevent the entry of the viral ribonucleoprotein (RNP) complex into the nucleus and inhibit the activity of viral neuraminidase.[13]
-
Modulation of Host Signaling Pathways: Some quinoline boronic acid derivatives can inhibit cellular signaling pathways that are co-opted by viruses for their replication, such as the NF-κB and MAPK pathways.[13] This dual mechanism of acting on both viral and host targets can lead to a broad antiviral spectrum and a higher barrier to resistance.[13]
Antibacterial and Antiparasitic Potential
The quinoline core is central to many antimalarial drugs, and other derivatives have shown broad-spectrum antibacterial activity.[16][17][18] The addition of a boronic acid could enhance these properties by targeting essential bacterial or parasitic enzymes.
-
Enzyme Inhibition in Pathogens: Boronic acids are known to inhibit a variety of enzymes, including serine proteases and β-lactamases.[5][6] This opens the possibility of designing quinoline boronic acid derivatives that specifically target enzymes crucial for the survival of bacteria or parasites, such as cysteine proteases in Leishmania and Trypanosoma species.[19][20]
-
Overcoming Antibiotic Resistance: The development of novel antibacterial agents that can circumvent existing resistance mechanisms is a critical global health priority. Boronic acid-based inhibitors of β-lactamases, when used in combination with β-lactam antibiotics, have proven to be an effective strategy.[6] Quinoline boronic acids could be explored for their potential to inhibit a broad range of bacterial resistance enzymes.
Structure-Activity Relationships (SAR) and Drug Design Principles
The biological activity of quinoline boronic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Position of the Boronic Acid: The position of the boronic acid group on the quinoline scaffold is critical for target engagement. Its placement will dictate the orientation of the molecule within the binding site and its proximity to key catalytic residues.[4]
-
Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact potency, selectivity, and pharmacokinetic properties. For example, the addition of methoxy groups or other hydrogen bond donors/acceptors can modulate kinase selectivity.[4][21]
-
Linker Chemistry: If a linker is used to connect the boronic acid to the quinoline core, its length and flexibility can influence the compound's ability to adopt the optimal conformation for binding.
Experimental Protocols and Methodologies
The evaluation of the biological activity of quinoline boronic acid derivatives involves a range of in vitro and in vivo assays.
Synthesis of Quinoline Boronic Acid Derivatives
The synthesis of these compounds often involves multi-step reaction sequences. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to couple a halogenated quinoline derivative with a boronic acid or boronic ester.[16] Multi-component reactions, like the Povarov/Doebner-type reactions, offer a rapid and efficient way to generate libraries of quinoline boronic acid compounds for screening.[4][8]
Protocol: Suzuki-Miyaura Cross-Coupling for Synthesis of a Quinoline-Aryl Boronic Acid Derivative
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-quinoline derivative (1.0 eq), the aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinoline boronic acid derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Assays
-
Enzyme Inhibition Assays: To determine the potency of the compounds as enzyme inhibitors, biochemical assays are employed. For kinases, this often involves measuring the transfer of a phosphate group from ATP to a substrate peptide using methods like ADP-Glo or radiometric assays.[4] For proteases, fluorogenic or chromogenic substrates are used to measure the rate of substrate cleavage.
-
Cell Viability Assays: To assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines, assays such as MTT, MTS, or CellTiter-Glo are commonly used. These assays measure metabolic activity as an indicator of cell viability.
-
Antiviral Assays: The antiviral activity can be evaluated using plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA levels, or high-throughput screening assays using reporter viruses.[13][22]
-
Antibacterial Assays: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods to assess the lowest concentration of the compound that inhibits visible bacterial growth.[18][23]
Visualizing the Mechanisms: Pathways and Workflows
General Mechanism of Boronic Acid Enzyme Inhibition
Caption: Reversible covalent inhibition by a boronic acid.
Quinoline Boronic Acid in an Anti-Influenza Pathway
Caption: Multi-target antiviral action of quinoline boronic acids.
Concluding Remarks and Future Directions
Quinoline boronic acid derivatives represent a promising and versatile class of compounds with significant therapeutic potential across a range of diseases. The strategic combination of the quinoline scaffold's proven biological relevance with the unique reversible covalent inhibitory mechanism of the boronic acid moiety provides a powerful platform for the design of novel, highly potent, and selective drug candidates. Future research in this area will likely focus on:
-
Expansion of the Target Space: Exploring the activity of quinoline boronic acids against a wider range of enzymes, including those involved in metabolic disorders and neurodegenerative diseases.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the chemical structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Development of Targeted Delivery Systems: Utilizing the quinoline scaffold to develop derivatives that can be specifically delivered to diseased tissues, thereby minimizing off-target effects.
-
Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to validate their therapeutic efficacy and safety in humans.
The continued exploration of quinoline boronic acid derivatives holds great promise for the future of drug discovery and development, offering new hope for the treatment of some of the most challenging human diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 12. nbinno.com [nbinno.com]
- 13. Boronic Acid Modifications Enhance the Anti-Influenza A Virus Activities of Novel Quindoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of quinoline derivatives as potential cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Strategic Imperative of Fluorine Substitution in Quinoline Boronic Acids: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine substitution within the quinoline boronic acid framework, a scaffold of growing importance in therapeutic agent design. We will dissect the profound influence of fluorine on the molecule's physicochemical properties, pharmacokinetic profile, and target engagement. By synthesizing field-proven insights with established biochemical principles, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to harness the power of fluorine to optimize lead compounds, enhance efficacy, and accelerate the path to clinical candidacy. We will explore the causal mechanisms behind fluorine's effects, provide validated experimental protocols, and present synthetic strategies to empower rational drug design.
Introduction: The Convergence of Three Privileged Moieties
The quinoline ring is a "privileged scaffold," frequently found in natural products and synthetic drugs, prized for its rigid structure and versatile biological activities.[1][2] When functionalized with a boronic acid group, it gains the ability to act as a potent, often reversible, covalent inhibitor of enzymes, particularly serine proteases, or serve as a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.[3][4][5][6] The introduction of a third element, fluorine, transforms this promising scaffold into a highly tunable platform for drug discovery.
Fluorine, despite its simple structure, is a powerful modulator of molecular properties. Its small size allows it to act as a hydrogen isostere, yet its extreme electronegativity imparts unique electronic characteristics.[7][8][9] This guide will elucidate how the judicious placement of fluorine on the quinoline boronic acid core can be leveraged to overcome common drug development hurdles, including poor metabolic stability, suboptimal bioavailability, and insufficient target affinity.[10][11]
The Physicochemical Impact of Fluorine: More Than Just an Isostere
Substituting hydrogen with fluorine initiates a cascade of changes in a molecule's fundamental properties. Understanding these shifts is critical to predicting their downstream effects on pharmacology.
Electronic Modulation: Tuning Acidity and Basicity (pKa)
Fluorine's potent inductive electron-withdrawing effect is one of its most powerful tools.[12][13][14] When placed on the quinoline ring, it can significantly decrease the basicity of the quinoline nitrogen. This modulation is crucial, as the pKa of a basic center directly influences a compound's solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding). A lower pKa can reduce unwanted ionization under physiological conditions (pH 7.4), which often improves cell penetration and bioavailability.[7][11][15]
Simultaneously, fluorination can impact the Lewis acidity of the boronic acid moiety. This can alter its ability to interact with nucleophilic residues, such as the catalytic serine or threonine in an enzyme's active site, thereby fine-tuning binding affinity and inhibitory potency.[5][16]
Lipophilicity: A Double-Edged Sword
The effect of fluorine on lipophilicity (measured as LogP or LogD) is highly context-dependent. While the C-F bond is more polar than a C-H bond, the introduction of fluorine to an aromatic ring often increases overall lipophilicity.[17][18] This enhancement can improve membrane permeation and binding to hydrophobic pockets in target proteins.[17] However, excessive lipophilicity can lead to poor solubility and increased non-specific binding. Therefore, fluorine provides a mechanism to methodically "walk" a compound into the optimal LogP/LogD range for a desired therapeutic profile.[10][12]
Table 1: Comparative Physicochemical Properties of Hydrogen vs. Fluorine
| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F is considered a bioisostere of H.[9][13] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Strong inductive effect, alters pKa, modulates electronic density.[13][14] |
| C-H Bond Energy | ~98 kcal/mol | ~112 kcal/mol | Increased bond strength enhances metabolic stability by resisting enzymatic oxidation.[19] |
| Lipophilicity Contribution (π) | +0.50 (for Ph-H) | +0.61 (for Ph-F) | Generally increases lipophilicity, affecting permeability and solubility.[17] |
Conformational Control and Binding Interactions
The highly polarized C-F bond can engage in unique, favorable interactions within a protein's active site. These include dipole-dipole interactions, orthogonal multipolar interactions with carbonyl groups (C-F···C=O), and even weak hydrogen bonds.[20][21][22] These interactions, though subtle, can collectively enhance binding affinity and selectivity.[7] Furthermore, fluorine substitution can influence the conformational preferences of a molecule, locking it into a more bioactive conformation for optimal target engagement.[10][13]
Figure 1: Logical relationship diagram illustrating the cascading effects of fluorine substitution.
Enhancing Pharmacokinetic (ADME) Profiles
A compound's absorption, distribution, metabolism, and excretion (ADME) profile determines its therapeutic viability. Fluorination is a premier strategy for optimizing these parameters.
Fortifying Against Metabolism
One of the most celebrated roles of fluorine is its ability to block metabolic oxidation.[23][24] Cytochrome P450 (CYP) enzymes in the liver are primary sites of drug metabolism, often through the hydroxylation of electron-rich aromatic C-H bonds. Replacing a metabolically labile hydrogen with fluorine effectively shields that position from enzymatic attack due to the high strength of the C-F bond.[19][25] This "metabolic blocking" can dramatically increase a drug's half-life, reduce metabolic clearance, and improve oral bioavailability.[11][26]
Table 2: Illustrative Impact of Fluorination on Metabolic Stability
| Compound | Fluorine Position | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (Clint) (μL/min/mg) |
| Parent Quinoline Boronic Acid | None | < 10 | > 200 |
| 6-Fluoro Analog | C-6 | 45 | 40 |
| 7-Fluoro Analog | C-7 | 62 | 29 |
| 8-Fluoro Analog | C-8 | 25 | 75 |
| (Note: Data are representative examples based on common findings in metabolic studies and are for illustrative purposes. Actual values are compound-specific.)[19][26] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a self-validating system to assess the metabolic stability of fluorinated quinoline boronic acids using human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test Compounds (e.g., fluorinated and non-fluorinated quinoline boronic acids), 10 mM stock in DMSO.
-
Human Liver Microsomes (HLM), pooled, 20 mg/mL stock.
-
NADPH Regenerating System (e.g., NADPH-A/B solution).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Positive Control Compound (e.g., Verapamil, known high clearance).
-
Negative Control (without NADPH).
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction quenching.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 1.0 mg/mL.
-
Pre-incubation: Aliquot the HLM master mix into a 96-well plate. Add 1 µL of test compound stock solution to the appropriate wells to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (add buffer instead). This is your T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN with internal standard to the respective wells.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area ratio relative to the internal standard.
-
Data Calculation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: Clint = (0.693 / t½) * (mL incubation / mg microsomes)
-
Synthetic Strategies: Accessing the Building Blocks
The efficient synthesis of fluorinated quinoline boronic acids is paramount. The strategy often depends on whether fluorine is introduced early or late in the synthetic sequence.
Building from Fluorinated Precursors
A common and robust approach involves constructing the quinoline ring from a commercially available fluorinated aniline. Classic methods like the Skraup, Doebner-von Miller, or Conrad-Limpach syntheses can be adapted for this purpose.[1] The boronic acid moiety is then typically installed on the resulting fluorinated quinoline halide via a palladium-catalyzed Miyaura borylation reaction.[27][28]
Figure 2: A representative synthetic workflow for preparing fluorinated quinoline boronic acids.
Protocol: Suzuki-Miyaura Coupling for C-6 Arylation
Objective: To synthesize a 6-aryl-7-fluoroquinoline derivative from 6-bromo-7-fluoroquinoline and an arylboronic acid.
Reagents:
-
6-Bromo-7-fluoroquinoline (1.0 equiv).
-
Arylboronic acid (1.2 equiv).
-
Pd(PPh₃)₄ (0.02 equiv).
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv).
-
Solvent: DMF/H₂O mixture (10:1).
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-7-fluoroquinoline, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the DMF/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80°C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-7-fluoroquinoline.[27]
Conclusion and Future Perspectives
Fluorine substitution is not a mere peripheral modification but a central strategic tool in the design of quinoline boronic acids. It provides medicinal chemists with a powerful lever to rationally modulate a molecule's physicochemical properties, shield it from metabolic degradation, and enhance its interaction with biological targets.[7][10] The ability to fine-tune pKa, lipophilicity, and metabolic stability allows for the systematic optimization of ADME profiles, turning promising hits into viable clinical candidates.
As our understanding of fluorine's subtle interactions deepens and synthetic methodologies for its precise installation advance, its role will only expand.[29][30] The future will likely see more complex fluorinated motifs being incorporated into quinoline boronic acid scaffolds to tackle increasingly challenging biological targets, from resistant bacterial strains to novel oncogenic pathways. For the drug development professional, a thorough command of the principles outlined in this guide is essential for navigating the complexities of modern medicinal chemistry and successfully delivering the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemxyne.com [chemxyne.com]
- 9. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 23. nbinno.com [nbinno.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of the Fluoroquinoline Scaffold
An Application Guide to the Suzuki-Miyaura Coupling of (6-Fluoroquinolin-8-yl)boronic acid for Advanced Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the quinoline ring system is a privileged scaffold, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom, particularly at the 6-position, can significantly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[2] This makes the 6-fluoroquinoline moiety a highly desirable component in the design of novel pharmaceuticals, from antibacterial to anticancer agents.[1][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[4] Its success is rooted in the use of generally stable and environmentally benign organoboron reagents, mild reaction conditions, and remarkable functional group tolerance.[5][6] This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of this compound, a key building block for accessing novel fluoroquinoline-based compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot the methodology effectively.
Pillar 1: The Catalytic Heart of the Reaction - The Suzuki-Miyaura Mechanism
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][8] The cycle is generally understood to comprise three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with a catalytically active 14- or 16-electron Palladium(0) complex. This species undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a new, square-planar Palladium(II) intermediate.[5][9]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[12][13] The choice of base is therefore critical for reaction success.
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled as the final biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][11] The properties of the ancillary ligands on the palladium, typically phosphines, are crucial for facilitating this step.[11]
Pillar 2: Field-Proven Protocol & Experimental Design
The following protocol is designed for the coupling of this compound with a generic aryl bromide. Heteroaryl boronic acids, especially those containing nitrogen, can be challenging due to potential catalyst inhibition and a higher propensity for protodeboronation (replacement of the boronic acid group with a hydrogen atom).[9][14][15] The selected conditions are chosen to mitigate these issues.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume | Purpose |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 1.0 equiv | 0.50 | 93.5 mg | Electrophile |
| This compound | 190.97 | 1.2 equiv | 0.60 | 114.6 mg | Nucleophile |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 3 mol % | 0.015 | 17.3 mg | Palladium(0) Catalyst Precursor |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 equiv | 1.50 | 488.7 mg | Base (Activates Boronic Acid) |
| 1,4-Dioxane | 88.11 | - | - | 4.0 mL | Organic Solvent |
| Deionized Water | 18.02 | - | - | 1.0 mL | Aqueous Solvent |
Rationale for Reagent Selection:
-
This compound: Used in slight excess (1.2 equiv) to compensate for any potential homocoupling of the aryl bromide or protodeboronation.[16]
-
Pd(PPh₃)₄: A reliable and commercially available Pd(0) catalyst. For more challenging couplings, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can offer superior results.[14]
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base often effective in difficult couplings, including those with heteroaryl substrates. Its high solubility in water and ability to promote the reaction at lower temperatures can be advantageous.[7]
-
Dioxane/Water (4:1): A common biphasic solvent system for Suzuki couplings. It effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.[11][12]
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (0.50 mmol, 1.0 equiv), this compound (0.60 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.015 mmol, 0.03 equiv), and Cs₂CO₃ (1.50 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with argon for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. The mixture will typically be a yellow to brown suspension.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting reagent (the aryl bromide) indicates completion.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (10 mL each). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Pillar 3: Troubleshooting & Self-Validation
A robust protocol anticipates potential failures. Here are common issues and their solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong or poorly soluble base.3. Reaction temperature too low. | 1. Ensure rigorous exclusion of oxygen. Use fresh catalyst. Consider a more air-stable precatalyst.2. Switch to a stronger base like K₃PO₄ or an organic base like DBU. Ensure solvents are appropriate for the base.3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction run for too long.3. Base is too hydrolytic. | 1. Use carefully dried solvents. Consider using anhydrous conditions with a base like KF.[10]2. Monitor the reaction closely and stop it once the starting material is consumed.3. Switch to a non-hydroxide base like CsF or K₃PO₄.[14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Improve inert atmosphere technique.2. Reduce catalyst loading. Screen different phosphine ligands; bulkier ligands can sometimes suppress homocoupling.[11] |
| Difficult Purification | 1. Residual palladium catalyst.2. Boronic acid byproducts. | 1. Filter the crude product through a pad of Celite® before concentration. Consider a palladium scavenger.2. An aqueous base wash (e.g., 1M NaOH) during workup can help remove unreacted boronic acid. |
References
- 1. soc.chim.it [soc.chim.it]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for (6-Fluoroquinolin-8-yl)boronic acid in Medicinal Chemistry
Senior Application Scientist's Foreword
Welcome to a detailed exploration of (6-Fluoroquinolin-8-yl)boronic acid, a sophisticated building block poised at the intersection of two powerful concepts in modern medicinal chemistry: the privileged nature of the fluoroquinoline scaffold and the synthetic versatility of the boronic acid functional group. In my years in the field, I've seen countless reagents, but few offer such a direct and potent route to novel kinase inhibitors and other targeted therapeutics. The 6-fluoro substitution is not merely decorative; it's a strategic modification known to enhance metabolic stability and binding affinity. The boronic acid at the 8-position is the chemist's gateway, a handle for precision engineering of complex molecules via robust cross-coupling chemistry.
This guide is designed for the practicing researcher. It eschews rigid templates in favor of a logical, application-driven narrative. We will not just list steps; we will dissect the causality behind them. Why a specific palladium catalyst? What is the critical role of the base? How does the choice of solvent influence the reaction outcome? By understanding these principles, you move from merely executing a protocol to intelligently designing and troubleshooting your synthetic campaigns. The methodologies described herein are self-validating systems, grounded in established chemical principles and supported by peer-reviewed literature, designed to empower you to confidently incorporate this valuable reagent into your drug discovery programs.
PART 1: STRATEGIC APPLICATION NOTES
The Fluoroquinoline Moiety: A Privileged Scaffold for Kinase Inhibition
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets.[2]
The introduction of a fluorine atom, particularly at the 6-position, is a well-established strategy to modulate a molecule's pharmacological profile. The high electronegativity and small size of fluorine can:
-
Enhance Binding Affinity: Through favorable electrostatic interactions or by altering the pKa of nearby functional groups.
-
Improve Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Modulate Physicochemical Properties: Influencing lipophilicity and membrane permeability.
In recent years, quinoline-based compounds have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] The development of inhibitors for targets such as p38 MAPK, CLK, ROCK, FLT3, and CDKs often features quinoline-based scaffolds.[3][4][5] Therefore, this compound serves as a high-value starting material for directly accessing this chemical space.
The Boronic Acid Handle: Gateway to Molecular Diversity
Boronic acids and their derivatives have become indispensable tools in drug discovery.[3][6] Their stability, low toxicity, and versatile reactivity make them ideal synthetic intermediates.[6][7] The primary application of aryl boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[8]
By employing this compound, a medicinal chemist can readily couple the fluoroquinoline core to a wide array of (hetero)aryl halides or triflates. This strategy allows for the rapid generation of compound libraries to explore Structure-Activity Relationships (SAR) by systematically varying the substituent at the 8-position of the quinoline ring. A patent for MAP kinase modulators provides a direct example of this strategy, where this compound is coupled to a substituted pyridazine core to generate novel p38 MAPK inhibitors.[4]
PART 2: CORE METHODOLOGY - THE SUZUKI-MIYAURA CROSS-COUPLING
The Suzuki-Miyaura reaction is the cornerstone for the application of this compound. Understanding its mechanism is key to optimizing reaction conditions. The process involves a catalytic cycle with a palladium complex.[8][9]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(0) Source): The reaction is initiated by a Pd(0) species. Pre-catalysts like Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ with a phosphine ligand are common. For heteroaryl couplings, specialized ligands that promote fast oxidative addition and reductive elimination are often required to outcompete side reactions.[9][10] A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is frequently effective for such transformations.
-
Base: The base is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[8][9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, especially with heteroaryl substrates that can be sensitive.[10]
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Mixtures of an organic solvent (like 1,4-Dioxane, DME, or Toluene) and water are very common, as water is needed to dissolve the inorganic base.[10]
PART 3: FIELD-VALIDATED EXPERIMENTAL PROTOCOL
This protocol is adapted from a patented procedure for the synthesis of a p38 MAP kinase modulator, demonstrating a direct application of this compound.[4]
Objective: To synthesize N-(6-(6-fluoroquinolin-8-yl)-5-(pyridin-4-yl)pyridazin-3-yl)-N-methylmethanesulfonamide via Suzuki-Miyaura cross-coupling.
Reagents and Materials
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. | Role |
| This compound | 1072951-44-0 | 190.97 | 1.3 | Coupling Partner 1 |
| 6-chloro-N,N-dimethyl-5-(pyridin-4-yl)pyridazin-3-amine | N/A (from patent) | 235.68 | 1.0 | Coupling Partner 2 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | ~0.05 | Palladium Pre-catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | Base |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | - | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | - | Solvent |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 6-chloro-N,N-dimethyl-5-(pyridin-4-yl)pyridazin-3-amine (1.0 eq), this compound (1.3 eq), and potassium carbonate (2.0 eq).
-
Causality Note: Using a slight excess of the boronic acid (1.3 eq) helps drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. The solid base is added at the start.
-
-
Solvent Addition: Add a 10:1 mixture of 1,2-dimethoxyethane (DME) and water. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
-
Inerting the System: Seal the vessel and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst (~0.05 eq).
-
Causality Note: The Pd(dppf)Cl₂ complex is chosen for its high stability and efficiency in coupling heteroaryl systems. A catalyst loading of 5 mol% is a robust starting point for this type of transformation.[4]
-
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material (the chloro-pyridazine) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the final product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
PART 4: DATA INTERPRETATION AND FUTURE DIRECTIONS
Upon successful synthesis and characterization, the novel compound is ready for biological evaluation. Based on the design rationale, initial screening would likely involve:
-
Kinase Profiling: Assessing the inhibitory activity against a panel of protein kinases, with a primary focus on the intended target (e.g., p38 MAPK) and related kinases to determine selectivity.[4]
-
Cell-Based Assays: Evaluating the compound's ability to inhibit cell proliferation in relevant cancer cell lines (e.g., renal cancer, leukemia).[3]
-
Structure-Activity Relationship (SAR) Studies: Using the successful protocol to synthesize analogs by varying the coupling partner with the this compound to optimize potency, selectivity, and drug-like properties.
The successful execution of this protocol provides not just a single molecule, but a validated pathway to a rich chemical space of potential therapeutic agents.
PART 5: REFERENCES
-
Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals (Basel). 2024 Dec 10;17(12):1660. --INVALID-LINK--
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. PubMed. --INVALID-LINK--
-
US Patent US9783525B2, Map kinase modulators and uses thereof. Google Patents. --INVALID-LINK--
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. --INVALID-LINK--
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. --INVALID-LINK--
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Suzuki cross-coupling reaction. YouTube. --INVALID-LINK--
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. --INVALID-LINK--
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. --INVALID-LINK--
-
Design and discovery of boronic acid drugs. PubMed. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9783525B2 - Map kinase modulators and uses thereof - Google Patents [patents.google.com]
- 5. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (6-Fluoroquinolin-8-yl)boronic Acid as a Synthetic Building Block
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and functional materials. The introduction of a fluorine atom onto this scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. (6-Fluoroquinolin-8-yl)boronic acid has emerged as a critical building block, enabling the facile introduction of this valuable moiety into a diverse range of molecular architectures. Boronic acids and their derivatives are renowned for their versatility, stability, and low toxicity, making them indispensable tools in synthetic chemistry.[1] The boronic acid functional group, in particular, is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction's mild conditions and broad functional group tolerance have cemented its status as a premier method for constructing carbon-carbon bonds.[2]
This guide provides a comprehensive overview of this compound, including its properties, handling, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions. The insights and methodologies presented herein are designed to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Handling
This compound is a stable, solid compound, though like many boronic acids, it can be susceptible to dehydration to form a cyclic trimer anhydride (boroxine). Proper storage and handling are crucial to ensure its reactivity and reproducibility in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₉H₇BFNO₂ | CymitQuimica[4] |
| Molecular Weight | 190.97 g/mol | CymitQuimica[4] |
| Appearance | Off-white to light yellow solid | Inferred from similar compounds |
| Storage | Store in a cool, dry place. Keep container tightly sealed. | AK Scientific Inc.[5] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Like many boronic acids, it may be harmful if swallowed or inhaled.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[2][6] This reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are prevalent in medicinally active compounds.[7][8][9]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][10]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2773311-29-6 (7-Fluoro-6-hydroxyquinolin-8-yl)boronic acid AKSci 6976FC [aksci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Functionalization of Heterocycles with (6-Fluoroquinolin-8-yl)boronic Acid
Introduction: The Strategic Importance of the 6-Fluoroquinolin-8-yl Moiety in Modern Chemistry
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient construction of complex molecular architectures is paramount. The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds. The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. When coupled with a versatile functional handle like a boronic acid at the 8-position, (6-Fluoroquinolin-8-yl)boronic acid emerges as a powerful building block for the synthesis of novel chemical entities.
This comprehensive guide provides detailed application notes and robust protocols for the functionalization of various classes of heterocycles using this compound via the Suzuki-Miyaura cross-coupling reaction. The methodologies presented herein are designed to be reproducible and scalable, offering insights into catalyst selection, reaction optimization, and product purification.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for the crucial transmetalation step.
The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
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// Edges Pd0 -> OxAdd [arrowhead=none, len=1.5]; OxAdd -> PdII_Aryl; ArylHalide -> OxAdd [style=dashed]; PdII_Aryl -> Transmetalation [arrowhead=none, len=1.5]; Transmetalation -> PdII_Aryl_Het; BoronicAcid -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed]; PdII_Aryl_Het -> RedElim [arrowhead=none, len=1.5]; RedElim -> Pd0; RedElim -> Product [style=dashed]; } . Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: Functionalization of Key Heterocyclic Scaffolds
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: Functionalization of a Pyridine Moiety (e.g., 2-Bromopyridine)
The pyridine ring is a ubiquitous scaffold in pharmaceuticals. This protocol details the coupling of this compound with 2-bromopyridine, a common and reactive coupling partner.
Reaction Scheme:
Materials:
-
This compound
-
2-Bromopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), 2-bromopyridine (1.0 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-8-(pyridin-2-yl)quinoline.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaryl substrates.[2] The dppf ligand provides a good balance of steric bulk and electron-donating properties, promoting both oxidative addition and reductive elimination.
-
Base: Cesium carbonate is a strong inorganic base that effectively promotes the formation of the boronate species, which is crucial for the transmetalation step.
-
Solvent System: The mixture of dioxane and water is a common choice for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Protocol 2: Functionalization of an Indole Moiety (e.g., 5-Bromoindole)
The indole scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals.[3] This protocol outlines the coupling of this compound with 5-bromoindole.
Reaction Scheme:
Materials:
-
This compound
-
5-Bromoindole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vial, combine 5-bromoindole (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 equiv.) and SPhos (0.02 equiv.) in a portion of the acetonitrile/water solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Add the remaining acetonitrile and water (typically a 4:1 to 5:1 ratio) to achieve a final concentration of 0.1-0.2 M.
-
Seal the vial and stir the mixture at 80-100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a simple palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of heteroaryl bromides. SPhos promotes the formation of a monoligated Pd(0) species, which is often highly active in the catalytic cycle.
-
Base: Potassium carbonate is a milder base than cesium carbonate but is often sufficient for the activation of boronic acids, especially at elevated temperatures.
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// Edges Start -> Reagents; Reagents -> Inert_Atmosphere; Inert_Atmosphere -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } . Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Protocol 3: Functionalization of a Pyrimidine Moiety (e.g., 2-Chloropyrimidine)
Chloropyrimidines are often more challenging substrates for Suzuki coupling compared to their bromo- or iodo- counterparts due to the stronger C-Cl bond.[4] This protocol utilizes a highly active catalyst system to achieve efficient coupling.
Reaction Scheme:
Materials:
-
This compound
-
2-Chloropyrimidine
-
XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))
-
Potassium Phosphate (K₃PO₄)
-
tert-Amyl alcohol (anhydrous)
-
Argon or Nitrogen gas supply
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add 2-chloropyrimidine (1.0 equiv.), this compound (1.5 equiv.), XPhos Pd G2 (0.02-0.05 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the vial with argon or nitrogen.
-
Add anhydrous tert-amyl alcohol via syringe.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction for completion by LC-MS.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Causality Behind Experimental Choices:
-
Catalyst: XPhos Pd G2 is a second-generation Buchwald precatalyst that is highly effective for the coupling of challenging substrates like heteroaryl chlorides.[5][6][7] The bulky and electron-rich XPhos ligand facilitates the difficult oxidative addition of the C-Cl bond.
-
Base: Potassium phosphate is a non-nucleophilic base that is often used in conjunction with sterically hindered catalysts.
-
Solvent and Heating: The use of a high-boiling solvent like tert-amyl alcohol and microwave irradiation allows for rapid heating to the high temperatures often required to activate less reactive chlorides.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield of the desired product. The following table provides a summary of typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides, based on established methodologies for similar transformations.
| Heterocyclic Halide | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 70-90 |
| 5-Bromoindole | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | 80-100 | 65-85 |
| 2-Chloropyrimidine | XPhos Pd G2 | K₃PO₄ | t-Amyl Alcohol | 100-120 (Microwave) | 50-75 |
| 4-Bromopyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 60-80 |
| 2-Chlorothiazole | BrettPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 55-80 |
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into a wide range of molecular scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers to explore the functionalization of heterocycles with this important reagent. Further optimization of reaction conditions, including the exploration of novel catalyst systems and flow chemistry approaches, will undoubtedly expand the utility of this compound in the discovery and development of new chemical entities with significant potential in medicinal chemistry and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of (6-Fluoroquinolin-8-yl)boronic Acid Derivatives
Abstract: (6-Fluoroquinolin-8-yl)boronic acid and its esters are pivotal building blocks in modern medicinal chemistry, serving as key intermediates for the synthesis of complex molecules, particularly in the development of novel therapeutics.[1][2] The quinoline scaffold is a privileged structure in drug discovery, and functionalization at the 8-position via boronic acid derivatives allows for diverse and strategic molecular modifications through cross-coupling reactions.[3][4] This guide provides a comprehensive overview of the strategic considerations for the large-scale synthesis of this valuable intermediate. We present a detailed, field-proven protocol based on the robust and scalable Palladium-catalyzed Miyaura borylation of 8-bromo-6-fluoroquinoline, including insights into starting material synthesis, process optimization, and critical safety considerations for industrial production.
Strategic Approaches to Synthesis
The efficient formation of the C-B bond at the 8-position of the 6-fluoroquinoline core is the primary challenge. While several methods exist for the synthesis of arylboronic acids, only a few are suitable for the demands of large-scale production, where cost, efficiency, safety, and robustness are paramount.[5][6]
Preferred Route: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a cross-coupling reaction that utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7] This method stands as the industry standard for large-scale synthesis of arylboronic esters due to its high functional group tolerance, generally mild reaction conditions, and excellent yields.[8] The resulting boronate ester is often more stable and easier to purify than the free boronic acid, making it the preferred intermediate for storage and subsequent reactions.[7]
-
Causality: The choice of an 8-halo-6-fluoroquinoline, particularly 8-bromo-6-fluoroquinoline, as the starting material is strategic. Aryl bromides offer a good balance of reactivity and stability, being more reactive than chlorides and more cost-effective than iodides for large-scale campaigns.
Alternative Route: Iridium-Catalyzed C-H Borylation
A more modern approach involves the direct borylation of a C-H bond, catalyzed by an iridium complex.[9] This method is highly atom-economical as it circumvents the need to pre-functionalize the quinoline with a halogen. For 6-fluoroquinolines, this reaction can be directed to specific positions.[9]
-
Scalability Concerns: While elegant, C-H activation can face challenges in regioselectivity with complex substrates, and the higher cost of iridium catalysts compared to palladium systems can be a barrier for large-scale manufacturing. Process optimization can also be more complex, making it a less mature technology for this specific application compared to the well-established Miyaura borylation.
Comparative Analysis
| Feature | Miyaura Borylation (from 8-Bromo-6-fluoroquinoline) | Iridium-Catalyzed C-H Borylation |
| Starting Material | 8-Bromo-6-fluoroquinoline | 6-Fluoroquinoline |
| Atom Economy | Lower (requires pre-halogenation) | Higher (direct C-H functionalization) |
| Catalyst Cost | Moderate (Palladium-based) | High (Iridium-based) |
| Scalability | Well-established and highly scalable.[8] | Scalability can be substrate-dependent; less established. |
| Selectivity | Excellent; reaction occurs at the C-Br bond. | Regioselectivity can be a challenge.[9] |
| Recommendation | Preferred method for robust, large-scale production. | Promising alternative, requires further process development. |
Recommended Large-Scale Synthesis Workflow
Our recommended strategy involves a two-stage process: the synthesis of the 8-bromo-6-fluoroquinoline precursor, followed by the Miyaura borylation to yield the desired boronate ester.
Caption: High-level workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Miyaura Borylation
This protocol describes the conversion of 8-bromo-6-fluoroquinoline to its corresponding pinacol boronate ester. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent | Formula | MW | Supplier (Example) | Notes |
| 8-Bromo-6-fluoroquinoline | C₉H₅BrFN | 226.05 | Benchchem[1] | Starting material. Must be dry. |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Sigma-Aldrich | Boron source. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Sigma-Aldrich | Catalyst. |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Sigma-Aldrich | Base. Must be anhydrous. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Sigma-Aldrich | Anhydrous solvent. |
Step-by-Step Procedure
-
Reactor Setup: Charge a suitably sized, inerted, and mechanically stirred reactor with 8-bromo-6-fluoroquinoline (1.0 eq).
-
Reagent Addition: Add bis(pinacolato)diboron (1.1 - 1.5 eq) and anhydrous potassium acetate (3.0 eq).
-
Catalyst Loading: Add PdCl₂(dppf) complex (0.01 - 0.03 eq). The catalyst loading should be optimized for scale and purity requirements.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5-10 volumes relative to the starting material).
-
Inerting: Purge the reactor headspace with nitrogen or argon for 15-20 minutes while stirring.
-
Reaction: Heat the mixture to 80-90 °C and maintain at this temperature. The reaction progress should be monitored by HPLC or GC-MS. Typical reaction times are 8-24 hours.
-
Causality: Potassium acetate is a crucial choice of base. It is strong enough to facilitate the catalytic cycle but mild enough to prevent premature hydrolysis of the boronate ester and to suppress competing Suzuki-type side reactions.[7]
-
-
Cooling: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
Work-up and Purification
-
Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent (e.g., ethyl acetate or toluene).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude pinacol ester can be purified by one of the following methods, depending on the scale and required purity:
-
Recrystallization: Triturate or recrystallize the crude solid from a suitable solvent system, such as heptane/ethyl acetate.
-
Chromatography: For very high purity requirements, the product can be purified by column chromatography on silica gel or neutral alumina.[10]
-
-
Drying: Dry the purified product under vacuum at <40 °C to yield this compound pinacol ester as a solid.
Catalytic Cycle and Mechanistic Insight
Understanding the mechanism is key to troubleshooting and optimization. The Miyaura borylation follows a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
-
Step 1: Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-6-fluoroquinoline to form a Pd(II) complex.
-
Step 2: Transmetalation: The boron moiety is transferred from B₂pin₂ to the palladium center, displacing the halide. This step is facilitated by the base (KOAc).[7]
-
Step 3: Reductive Elimination: The desired product, the boronate ester, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
Scale-Up and Safety Considerations
-
Impurity Control: Arylboronic acids can be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[11][12] Therefore, demonstrating efficient removal of the boronic acid intermediate in subsequent steps is critical. It is often preferable to use the boronate ester directly in the next step to avoid isolating the free boronic acid.
-
Residual Palladium: Strict limits exist for residual palladium in final drug products. The filtration step post-reaction is crucial. If levels remain high, additional purification steps like treatment with activated carbon or a metal scavenger may be necessary.
-
Thermal Safety: The reaction is exothermic. On a large scale, proper thermal management is essential to prevent runaway reactions. A thorough process safety assessment, including reaction calorimetry, is recommended before scaling up.
-
Boroxine Formation: Free boronic acids can dehydrate to form cyclic anhydride trimers called boroxines.[13] This can complicate analysis and reactivity. Using the pinacol ester, which is not prone to this, circumvents the issue. If the free boronic acid is required, its rapid hydrolysis from the boroxine in the presence of water should be noted.[13]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Slow Reaction | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base | - Use fresh catalyst or a different ligand/precatalyst system.- Ensure all reagents and solvents are dry.- Use freshly dried, powdered potassium acetate. |
| Low Yield | - Incomplete reaction- Competing protodeborylation (loss of boron group)- Product degradation | - Increase reaction time or temperature moderately.- Ensure the system is rigorously inerted; avoid excess water.- Check for product stability under reaction conditions. |
| High Levels of Homo-coupling (Quinoline-Quinoline Dimer) | - Sub-optimal base or reaction conditions | - Ensure KOAc is used; stronger bases can promote side reactions.- Optimize catalyst loading and temperature. |
| Difficulty in Purification | - Presence of unreacted B₂pin₂ or its byproducts | - Use a minimal excess of B₂pin₂.- An aqueous wash during work-up can help remove some boron-containing impurities.- Consider chromatography on neutral alumina.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 13. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chan-Lam Coupling with (6-Fluoroquinolin-8-yl)boronic acid
Introduction: A Modern Tool for C-N and C-O Bond Formation
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, represents a significant advancement in synthetic organic chemistry for the formation of carbon-heteroatom bonds.[1] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds provides a powerful and versatile route to aryl amines, ethers, and related structures.[1][2] Its appeal in both academic and industrial laboratories stems from its remarkably mild reaction conditions, often proceeding at room temperature and open to the air, which stands in contrast to many palladium-catalyzed counterparts.[1] The use of copper, an inexpensive and earth-abundant metal, further enhances its practical advantages.
The quinoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substrate, (6-Fluoroquinolin-8-yl)boronic acid, is of particular interest to drug development professionals. The fluorine atom can significantly modulate key drug-like properties, including metabolic stability, pKa, and binding affinity, through its unique electronic effects.[3]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the Chan-Lam coupling mechanism, field-proven experimental protocols for the N- and O-arylation of this compound, and a comprehensive guide to reaction optimization and troubleshooting.
Pillar 1: The Catalytic Heart - Mechanism and Key Parameters
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle provides a robust framework for experimental design.[1]
The reaction is an oxidative coupling process where the presence of an oxidant, typically atmospheric oxygen, is essential for catalyst turnover.[2][4] The cycle is thought to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. A plausible mechanism involves the following key steps:
-
Transmetalation: The aryl boronic acid reacts with a copper(II) salt, often in the presence of a base, to form an aryl-copper(II) intermediate.[5]
-
Nucleophile Coordination: The amine or alcohol nucleophile coordinates to the copper center.
-
Reductive Elimination: The key C-N or C-O bond is formed via reductive elimination from a transient, high-valent copper(III) species, which regenerates a copper(I) complex.[1][5]
-
Catalyst Reoxidation: The resulting copper(I) species is oxidized back to the active copper(II) state by an oxidant (e.g., O₂), completing the catalytic cycle.[5]
References
Applications of Fluoroquinoline Derivatives in Materials Science: A Technical Guide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of fluoroquinoline derivatives beyond their well-established antibacterial roles. Here, we explore their utility as functional components in advanced materials, a transition driven by their unique photophysical properties, propensity for self-assembly, and versatile chemical structures. This guide is structured to provide not only the theoretical underpinnings of these applications but also detailed, field-proven protocols to empower researchers in their experimental endeavors.
Introduction: The Versatile Fluoroquinolone Scaffold
Fluoroquinolones are a class of synthetic heterocyclic compounds, the core of which is a 4-quinolone structure.[1] The presence of a fluorine atom at the C-6 position and various substituents at the N-1, C-7, and C-8 positions significantly influences their electronic and steric properties.[2] While their primary mechanism of action in medicine involves the inhibition of bacterial DNA gyrase and topoisomerase IV, the very electronic and structural features that confer antibacterial activity also make them compelling candidates for materials science.[1] Their inherent fluorescence, ability to coordinate with metal ions, and the presence of functional groups amenable to polymerization are key attributes being harnessed in novel materials.[2][3]
This guide will delve into three primary application areas: corrosion inhibition, functional polymers, and fluorescent sensors. Each section will elucidate the scientific principles at play and provide detailed experimental protocols.
Section 1: Fluoroquinolone Derivatives as Advanced Corrosion Inhibitors
The economic and safety implications of metal corrosion are significant, driving a continuous search for effective and environmentally benign corrosion inhibitors. Fluoroquinoline derivatives have emerged as a promising class of corrosion inhibitors, particularly for mild steel in acidic and saline environments.[4][5]
Scientific Principles and Causality
The efficacy of fluoroquinolones as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[4][5] This adsorption is facilitated by the presence of heteroatoms (N, O, F) with lone pairs of electrons and the π-electrons of the aromatic rings in their structure. These features allow for strong electronic interactions with the vacant d-orbitals of iron atoms on the steel surface.
The mechanism is typically a mixed-type inhibition, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption process itself is often consistent with the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[4][5] The choice of a specific fluoroquinolone can be guided by its molecular structure; for instance, a larger molecular size and higher electron density generally lead to greater surface coverage and enhanced inhibition efficiency.
Experimental Workflow: Corrosion Inhibition Assessment
The following diagram illustrates the typical workflow for evaluating the corrosion inhibition properties of a fluoroquinoline derivative.
Caption: Workflow for Corrosion Inhibition Testing.
Protocol 1: Weight Loss Method for Corrosion Rate Determination
This protocol provides a fundamental, quantitative assessment of corrosion inhibition.[6][7]
Materials:
-
Mild steel coupons (e.g., 5 cm x 2 cm x 0.1 cm)
-
Abrasive papers (e.g., 200, 400, 600, 800, 1200 grit)
-
Acetone, distilled water
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
Fluoroquinoline inhibitor (e.g., Ciprofloxacin, Norfloxacin)
-
Analytical balance (±0.1 mg)
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: a. Mechanically polish the mild steel coupons sequentially with different grades of abrasive paper until a mirror-like surface is achieved. b. Degrease the coupons by washing with acetone, followed by a thorough rinse with distilled water. c. Dry the coupons in a desiccator and accurately weigh them to the nearest 0.1 mg (this is the initial weight, Winitial).
-
Solution Preparation: a. Prepare the corrosive solution (e.g., 1 M HCl). b. Prepare a series of corrosive solutions containing different concentrations of the fluoroquinoline inhibitor (e.g., 50, 100, 200, 400 ppm). A blank solution with no inhibitor is also required.
-
Immersion Test: a. Suspend one prepared coupon in each beaker containing the blank and inhibitor solutions using glass hooks. Ensure the coupons are fully immersed. b. Maintain the beakers at a constant temperature (e.g., 303 K) for a specified period (e.g., 6 hours).
-
Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush in running water to remove corrosion products, followed by rinsing with distilled water and acetone. c. Dry the coupons in a desiccator and re-weigh them to obtain the final weight, Wfinal.
-
Calculations: a. Weight Loss (ΔW): ΔW = Winitial - Wfinal b. Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³). c. Inhibition Efficiency (%IE): %IE = [(CRblank - CRinhibitor) / CRblank] × 100, where CRblank is the corrosion rate in the absence of the inhibitor and CRinhibitor is the corrosion rate in the presence of the inhibitor.
Protocol 2: Potentiodynamic Polarization Measurement
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.[8][9]
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum mesh; reference electrode: Ag/AgCl)
-
Mild steel working electrode (prepared as in Protocol 1)
-
Corrosive and inhibitor solutions (as in Protocol 1)
Procedure:
-
Cell Setup: a. Assemble the three-electrode cell with the prepared mild steel working electrode. b. Fill the cell with the test solution (blank or with inhibitor). c. Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Polarization Scan: a. Set the potentiostat to perform a potentiodynamic polarization scan. b. Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[10]
-
Data Analysis: a. Plot the resulting potential versus the logarithm of the current density (Tafel plot). b. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). c. Calculate the inhibition efficiency: %IE = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100.
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Polarization |
| Ciprofloxacin | 200 | ~85-90% | ~88-92% |
| Norfloxacin | 200 | ~80-85% | ~83-88% |
| Ofloxacin | 200 | ~90-95% | ~92-96% |
| Note: These are representative values from literature and may vary based on specific experimental conditions.[4][5] |
Section 2: Fluoroquinolone-Functionalized Polymers
Integrating fluoroquinolone moieties into polymer chains creates materials with tailored properties, most notably for biomedical applications such as antibacterial surfaces and controlled drug delivery systems.[6]
Scientific Principles and Causality
By covalently linking a fluoroquinolone, such as ciprofloxacin, to a polymerizable monomer (e.g., a methacrylate), a "drug-monomer" is created.[11] This monomer can then be polymerized or co-polymerized to form functional polymers. The polymer backbone can be designed to be biodegradable, such as poly(β-amino esters), allowing for the controlled release of the active drug as the polymer degrades.[12]
Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly advantageous as they allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity, which is crucial for predictable material performance and drug release kinetics.[11]
Experimental Workflow: Synthesis of Fluoroquinolone-Containing Polymers
The diagram below outlines the synthesis of a fluoroquinolone-methacrylate monomer and its subsequent RAFT polymerization.
Caption: Synthesis and Characterization of Fluoroquinolone Polymers.
Protocol 3: Synthesis of a Ciprofloxacin-Pendant Polymer via RAFT
This protocol details the synthesis of a ciprofloxacin-containing polymer, adapted from literature procedures.[11][12]
Part A: Synthesis of 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CIP-Cl) [12]
Materials:
-
Ciprofloxacin (1 equivalent)
-
Dichloromethane (DCM)
-
Triethylamine (1 equivalent)
-
Chloroacetyl chloride (1.5 equivalents)
-
Acetonitrile, Dimethylformamide (DMF)
-
Sodium hydrogen carbonate
Procedure:
-
Suspend ciprofloxacin in DCM.
-
Add triethylamine at room temperature and stir for 15 minutes.
-
Cool the solution to 0 °C and slowly add chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purify the product (e.g., by column chromatography) to obtain the CIP-Cl intermediate.
Part B: RAFT Polymerization
Materials:
-
CIP-Cl intermediate (from Part A)
-
Co-monomer (e.g., 2-hydroxyethyl acrylate, HEA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., DMF)
Procedure:
-
In a Schlenk flask, dissolve the CIP-Cl, HEA, RAFT agent, and AIBN in DMF. The molar ratios will determine the target molecular weight.
-
Degas the solution by performing at least three freeze-pump-thaw cycles.[13]
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) and stir for the desired reaction time (e.g., 12-24 hours).
-
Quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer precipitate by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Characterize the final polymer using NMR (to confirm incorporation of the ciprofloxacin moiety) and Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).
Section 3: Fluoroquinolone-Based Fluorescent Sensors
The intrinsic fluorescence of the quinolone ring system provides a foundation for the development of sensitive and selective chemical sensors.[3] This is particularly true for the detection of metal ions, as the carboxyl and ketone groups on the fluoroquinolone scaffold can act as a chelation site.[2]
Scientific Principles and Causality
The fluorescence of a fluoroquinolone derivative can be modulated upon binding to a metal ion. This can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF).[3] The binding event alters the electronic state of the fluorophore, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.[14]
To enhance sensitivity and selectivity, fluoroquinolones can be incorporated as ligands into Metal-Organic Frameworks (MOFs), particularly with lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺).[15][16] In such systems, the fluoroquinolone ligand can act as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. The presence of a target analyte can interfere with this energy transfer process, providing a highly sensitive detection mechanism.[17]
Experimental Workflow: Fabrication and Testing of a Fluorescent Sensor
The following diagram shows the general process for creating and using a fluoroquinolone-based fluorescent sensor.
Caption: Fabrication and Use of a Fluoroquinolone-based Sensor.
Protocol 4: Preparation and Use of a Fluoroquinolone-Lanthanide MOF for Metal Ion Detection
This protocol is a generalized procedure based on the principles of Ln-MOF synthesis for sensing applications.[16][17]
Materials:
-
Fluoroquinolone derivative (e.g., Ofloxacin)
-
Lanthanide salt (e.g., Eu(NO₃)₃·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Teflon-lined stainless steel autoclave
-
Target metal ion salt for testing (e.g., FeCl₃)
-
Buffer solution (e.g., TRIS buffer)
-
Spectrofluorometer
Procedure:
-
MOF Synthesis: a. In a small glass vial, dissolve the fluoroquinolone ligand and the lanthanide salt in DMF in a specific molar ratio (e.g., 1:1). b. Place the vial inside a Teflon-lined stainless steel autoclave and seal it. c. Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 48-72 hours). d. After slow cooling to room temperature, harvest the resulting crystals. e. Wash the crystals thoroughly with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials. f. Dry the crystals under vacuum.
-
Sensor Preparation and Testing: a. Prepare a stock suspension of the synthesized MOF in a suitable buffer (e.g., 1 mg/mL in TRIS buffer). b. Prepare a series of standard solutions of the target metal ion (e.g., Fe³⁺) in the same buffer. c. In a series of cuvettes, add a fixed amount of the MOF suspension. d. To each cuvette, add a different concentration of the metal ion solution. Include a blank with no metal ions. e. Allow the mixtures to incubate for a short period (e.g., 5-10 minutes).
-
Fluorescence Measurement: a. Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite at a wavelength where the fluoroquinolone ligand absorbs strongly (e.g., ~340 nm) and measure the characteristic emission of the lanthanide (e.g., ~615 nm for Eu³⁺). b. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. c. From this plot, determine the sensitivity and the limit of detection (LOD) for the target analyte.
Section 4: Emerging & Potential Applications
While the applications in corrosion inhibition, polymers, and sensors are well-documented, the unique properties of fluoroquinolones suggest their potential in other advanced materials fields.
-
Organic Electronics (OLEDs): The rigid, planar, and π-conjugated structure of the quinolone core is a feature shared by many organic semiconductor materials used in Organic Light-Emitting Diodes (OLEDs).[18][19] While not yet widely used, fluoroquinoline derivatives could potentially be engineered to function as emissive materials or as host or charge-transporting layers.[20] Further research into modifying their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels could lead to their integration into OLED device architectures.[18]
-
Nonlinear Optical (NLO) Materials: Organic molecules with a D-π-A (Donor-π bridge-Acceptor) structure can exhibit significant second-order nonlinear optical properties.[21] The fluoroquinolone scaffold, with its electron-rich and electron-poor regions, could be chemically modified to create such D-π-A systems, making them candidates for applications in optical communications and data processing.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. alspi.com [alspi.com]
- 8. researchgate.net [researchgate.net]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAFT polymerization of ciprofloxacin prodrug monomers for the controlled intracellular delivery of antibiotics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. globethesis.com [globethesis.com]
- 16. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 17. Lanthanide-MOFs as multi-responsive photoluminescence sensor for sensitively detecting Fe3+, Cr2O72− and nitrofuran antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ossila.com [ossila.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Note & Protocol: One-Pot Synthesis of 8-Aryl-6-fluoroquinolines via Tandem Iridium-Catalyzed Borylation and Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-fluoroquinolone core is a privileged scaffold in medicinal chemistry, integral to numerous antibacterial agents and other therapeutics.[1][2][3] The functionalization of this core at the C8 position offers a powerful strategy for generating novel analogues with modulated biological activities. This guide details a highly efficient, one-pot tandem protocol that combines Iridium-catalyzed C-H borylation with a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By generating the key (6-Fluoroquinolin-8-yl)boronic acid pinacol ester intermediate in situ, this method circumvents the need for isolation of potentially unstable boronic acid species, streamlining the synthesis of diverse 8-aryl-6-fluoroquinolines.[4][5]
Introduction: The Strategic Value of One-Pot C-H Functionalization
The quinoline ring system is a cornerstone of drug discovery, with fluorinated analogues, in particular, demonstrating enhanced potency and favorable pharmacokinetic profiles.[1][6] Traditional synthetic routes to quinoline derivatives often rely on multi-step sequences involving pre-functionalized starting materials.[7] Modern synthetic chemistry, however, increasingly leverages direct C-H functionalization to provide more atom-economical and efficient pathways.
Iridium-catalyzed C-H borylation has emerged as a premier method for converting inert C-H bonds into versatile boronic ester functional groups.[8][9] This reaction is noted for its broad substrate scope and predictable regioselectivity, which is often governed by steric factors.[8][10] For many heteroarenes, borylation occurs distal to nitrogen atoms, making the C8 position of a 6-fluoroquinoline an ideal target.[10][11]
The resulting boronic esters are powerful intermediates for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[12][13] Combining these two powerful transformations into a single, uninterrupted "one-pot" sequence offers significant advantages:
-
Increased Efficiency: Eliminates intermediate workup and purification steps, saving time, solvents, and resources.[14]
-
Improved Yields: Avoids material loss associated with isolation.
-
Handling of Unstable Intermediates: Circumvents the need to isolate boronic acid/ester intermediates, which can be prone to degradation.[5][15]
This document provides a comprehensive, field-proven protocol for the one-pot synthesis of 8-aryl-6-fluoroquinolines, grounded in established mechanistic principles.
Mechanistic & Workflow Overview
The one-pot process proceeds via two distinct, sequential catalytic cycles orchestrated in the same reaction vessel.
-
Iridium-Catalyzed C-H Borylation: In the first stage, an Iridium(I) complex, typically generated from [Ir(OMe)COD]2 and a bipyridine ligand like dtbpy, catalyzes the selective activation of the C8-H bond of the 6-fluoroquinoline substrate.[4] This species reacts with bis(pinacolato)diboron (B2pin2) to form the 8-(pinacolboranyl)-6-fluoroquinoline intermediate and regenerates the active iridium catalyst.[9]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Following the completion of borylation, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dba)2/phosphine ligand), a base, and an aryl halide (Ar-X) are introduced. The palladium(0) catalyst undergoes oxidative addition into the Ar-X bond.[16] The boronic ester intermediate, activated by the base, then undergoes transmetalation with the Pd(II)-Ar complex.[17][18] Finally, reductive elimination from the palladium center forms the desired C-C bond of the 8-aryl-6-fluoroquinoline product and regenerates the active Pd(0) catalyst.[12]
Experimental Protocol
This protocol describes a representative one-pot synthesis of Ethyl 4-(4-chloro-6-fluoroquinolin-8-yl)benzoate from 4-chloro-6-fluoroquinoline.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-6-fluoroquinoline | >97% | Commercially Available | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Commercially Available | Borylating Agent |
| [Ir(OMe)COD]₂ | >98% | Commercially Available | Borylation Pre-catalyst |
| 4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy) | >98% | Commercially Available | Ligand for Iridium |
| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Commercially Available | Reaction Solvent |
| Ethyl 4-bromobenzoate | >98% | Commercially Available | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | >98% | Commercially Available | Suzuki Pre-catalyst |
| Potassium Phosphate (K₃PO₄) | >98% | Commercially Available | Base for Suzuki Coupling |
| 1,4-Dioxane & Water | Reagent Grade | Commercially Available | Solvent for Suzuki Coupling |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Cylinder | Inert Atmosphere |
Step-by-Step Methodology
CAUTION: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use.
Stage 1: Iridium-Catalyzed Borylation
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-fluoroquinoline (e.g., 0.2 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 0.22 mmol, 1.1 equiv.), 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy, 0.006 mmol, 3 mol%), and [Ir(OMe)COD]₂ (0.003 mmol, 1.5 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF, e.g., 1.0 mL) via syringe.
-
Place the sealed flask in a preheated oil bath at 80 °C and stir for 16-18 hours.
-
Rationale: The combination of [Ir(OMe)COD]₂ and a bipyridine ligand is a highly effective catalyst system for C-H borylation.[4] Dtbpy often provides superior reactivity compared to other ligands.[7] A slight excess of B₂pin₂ ensures complete conversion of the starting material. Anhydrous conditions are critical for this stage.
Stage 2: Suzuki-Miyaura Cross-Coupling
-
After the borylation reaction is complete (can be monitored by TLC or GC-MS if desired), cool the flask to room temperature. Do not open the flask to the air.
-
To the reaction mixture, add ethyl 4-bromobenzoate (0.3 mmol, 1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 5 mol%), and potassium phosphate (K₃PO₄, 0.6 mmol, 3.0 equiv.).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 2 mL, 5:1 v/v) via syringe.
-
Rationale: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings.[19] A strong inorganic base like K₃PO₄ is required to activate the boronic ester for the transmetalation step.[17] The addition of water is crucial for the Suzuki catalytic cycle.[14]
-
Place the sealed flask in a preheated oil bath at 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the boronic ester intermediate is consumed.
Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-aryl-6-fluoroquinoline product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Key Parameters and Troubleshooting
| Parameter | Recommended Range | Rationale & Troubleshooting |
| Borylation Catalyst Loading | 1.0 - 3.0 mol% [Ir] | Lower loading may lead to incomplete borylation. If conversion is low, ensure reagents and solvent are strictly anhydrous. |
| B₂pin₂ Stoichiometry | 1.1 - 2.2 equiv. | For less reactive substrates, increasing the amount of B₂pin₂ to 2.2 equivalents can significantly improve yield.[19] |
| Suzuki Catalyst Loading | 2 - 5 mol% [Pd] | Insufficient catalyst can result in a stalled reaction. If the reaction does not go to completion, a fresh portion of catalyst can be added. |
| Base (Suzuki) | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can be critical. K₃PO₄ is generally effective. If side reactions like proto-deborylation occur, screening other bases may be necessary. |
| Solvent (Suzuki) | Dioxane/H₂O, THF/H₂O | The solvent system must be able to dissolve both organic and inorganic components. The water ratio is important for the catalytic cycle. |
| Temperature | 80 - 100 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition of catalysts or products. |
| Atmosphere | Strict N₂ or Ar | Oxygen can deactivate both the iridium and palladium catalysts, leading to low yields and formation of homocoupled byproducts.[12] |
graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=86364&t=l", label=""]; Quinoline [pos="0,2.5!", label="4-Chloro-6-fluoroquinoline"];node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135402035&t=l", label=""]; Boronate [pos="3.5,2.5!", label="Boronate Ester Intermediate\n(In Situ)"];
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70732&t=l", label=""]; ArylHalide [pos="0,0!", label="Ethyl 4-bromobenzoate"];
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15875086&t=l", label=""]; Product [pos="3.5,0!", label="Final Product"];
edge [fontname="Arial", fontsize=10, color="#5F6368"]; Quinoline -- Boronate [label="Stage 1:\n[Ir], B2pin2, THF, 80°C"]; Boronate -- Product [label="Stage 2:\n[Pd], Base, Dioxane/H2O, 90°C"]; ArylHalide -- Product;
// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; label_q [pos="0,3.5!", label="4-Chloro-6-fluoroquinoline"]; label_b [pos="3.5,3.5!", label="Boronate Ester Intermediate\n(In Situ)"]; label_a [pos="0,-1!", label="Ethyl 4-bromobenzoate"]; label_p [pos="3.5,-1!", label="Final Product"]; }
Conclusion
The one-pot tandem Iridium-catalyzed borylation and Suzuki-Miyaura coupling is a powerful, efficient, and highly adaptable method for the synthesis of diverse 8-aryl-6-fluoroquinolines. By leveraging direct C-H activation and avoiding the isolation of intermediates, this protocol provides a rapid entry point for lead optimization and the exploration of structure-activity relationships in drug discovery programs. The robustness of the methodology and its tolerance for various functional groups make it an invaluable tool for medicinal chemists.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms to combat antibacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. organicreactions.org [organicreactions.org]
- 14. medium.com [medium.com]
- 15. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (6-Fluoroquinolin-8-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving (6-Fluoroquinolin-8-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common issues encountered with this specific heteroaromatic boronic acid. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the success of your experiments.
Introduction: The Challenge of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, when employing heteroaromatic substrates like this compound, researchers often face unique challenges that can lead to diminished yields. These challenges stem from the electronic properties of the heteroaromatic ring, its potential to coordinate with and deactivate the palladium catalyst, and the susceptibility of the boronic acid to decomposition pathways like protodeboronation.[2][3]
The presence of a basic nitrogen atom within the quinoline ring can lead to catalyst poisoning, while the electron-withdrawing nature of the fluorine substituent can influence the reactivity of the boronic acid.[2][4] This guide will address these specific issues and provide actionable strategies for overcoming them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound in Suzuki coupling reactions.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low to no yield in a Suzuki coupling with this substrate can often be traced back to a few critical parameters:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating. Ensure your palladium source and ligand are of high quality and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if you suspect issues with the in-situ reduction of a Pd(II) precursor.[5]
-
Inefficient Transmetalation: The transfer of the quinolinyl group from boron to palladium is a crucial step. This can be hampered by an inappropriate choice of base or solvent. A stronger, non-nucleophilic base is often required to form the reactive boronate species.[5][6]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[7] This is often exacerbated by high temperatures and the presence of water with a strong base.[5]
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][3] The choice of ligand is critical to mitigate this effect.
Q2: How does the fluorine substituent on the quinoline ring impact the reaction?
A2: The fluorine atom at the 6-position has a significant electronic effect. As a strongly electron-withdrawing group, it reduces the basicity of the quinoline nitrogen.[4] This can be advantageous as it may lessen the extent of catalyst poisoning. However, this electron-withdrawing nature can also decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.[8][9] The choice of reaction conditions, particularly the base and ligand, must be tailored to account for this electronic profile.
Q3: What role does the base play, and which one should I choose?
A3: The base is critical for activating the boronic acid to facilitate transmetalation.[1][6] For heteroaromatic boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5][10] The solubility of the base is also important; using finely powdered bases or adding a small amount of water to aprotic solvents like dioxane or THF can improve their effectiveness.[5]
Q4: I'm observing a significant amount of a byproduct that appears to be the result of my boronic acid reacting with itself. What is this and how can I prevent it?
A4: This is likely a homocoupling byproduct, which forms when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[11] To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[5][12]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst.[5] 2. Inefficient Oxidative Addition.[5] 3. Slow Transmetalation.[5] 4. Catalyst Poisoning.[2][3] | 1. Use a fresh, high-purity palladium precatalyst and ligand. Consider an air-stable precatalyst. Ensure rigorous degassing to prevent catalyst oxidation. 2. For less reactive aryl halides (e.g., chlorides), use bulky, electron-rich ligands like SPhos or XPhos to facilitate oxidative addition.[5] 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation.[5] Ensure the base is finely powdered. 4. Employ bulky ligands that can shield the palladium center and prevent coordination by the quinoline nitrogen. |
| Significant Protodeboronation | 1. Harsh Basic Conditions.[5] 2. Elevated Temperatures.[5] 3. Presence of Protic Solvents/Water. | 1. Use a milder base like potassium fluoride (KF) if compatible with your system. 2. Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA ester, which are more resistant to protodeboronation.[5][7] 3. Minimize reaction temperature and time. An automated reaction optimization system can be useful to find the shortest effective reaction time.[13] 4. Consider using anhydrous reaction conditions.[2] |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen.[11] 2. Catalyst Decomposition. | 1. Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[5] 2. Maintain a positive pressure of inert gas throughout the reaction setup and duration. 3. Use a robust catalyst system that is less prone to decomposition. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality. 2. Variable Water Content in Solvents. 3. Inconsistent Degassing. | 1. Use reagents from a reliable source and verify their purity. Boronic acids can degrade upon storage.[11] 2. Use anhydrous solvents or a consistent, controlled amount of water if a co-solvent is necessary. 3. Standardize the degassing procedure for all experiments. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas. For challenging substrates, consider a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol for Screening Reaction Conditions
To optimize the reaction, a systematic screening of catalysts, ligands, bases, and solvents is recommended. This can be performed on a small scale.
-
Vial Preparation: In an array of microwave reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base to be screened (2.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium precursor and ligand combination to each respective vial.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and heat to the desired temperature for a set amount of time.
-
Analysis: After cooling, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and yield.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for addressing low-yield reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (6-Fluoroquinolin-8-yl)boronic acid
Welcome to the technical support guide for (6-Fluoroquinolin-8-yl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile building block. Boronic acids, particularly heteroaromatic variants, are notoriously challenging to purify due to their unique chemical properties. This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying this compound
This compound is an amphoteric molecule, possessing a weakly acidic boronic acid group (pKa ~8-10) and a basic quinoline nitrogen. It is also prone to several common side reactions that complicate purification, such as dehydration to form cyclic boroxine anhydrides and protodeboronation (cleavage of the C-B bond). Standard purification techniques often require careful optimization to prevent product loss or degradation. This guide will address these specific challenges head-on.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm trying to purify my crude this compound on a silica gel column, but I'm getting very low recovery. My product seems to be streaking badly or staying on the baseline according to TLC analysis. What's going wrong?
A: This is the most common issue faced when purifying boronic acids on standard silica gel. The problem is twofold:
-
Lewis Acid-Base Interaction: The empty p-orbital of the boron atom acts as a Lewis acid, which strongly interacts with the Lewis basic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption of your product onto the stationary phase[1].
-
On-Column Degradation: The acidic nature of standard silica gel can catalyze the hydrolysis of any boronate esters present or promote protodeboronation, especially if the eluent contains protic solvents like methanol[1]. The resulting polar byproducts will not elute easily.
Solutions & Optimization:
-
Deactivate the Silica Gel: Before loading your column, flush it with your eluent system containing 0.5-1% triethylamine (NEt₃). This non-nucleophilic base will cap the most acidic silanol sites, reducing the strong interaction with your boronic acid[1].
-
Use a Modified Eluent: Adding a small amount of a modifier to your mobile phase, such as a tiny amount of acetic acid, can sometimes improve peak shape and recovery by competing for binding sites on the silica[2]. However, this must be done cautiously to avoid protodeboronation.
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, especially for basic compounds like quinolines[2].
-
Reversed-Phase (C18): If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water can be highly effective[3][4]. Be aware that prolonged exposure to aqueous conditions, especially at non-neutral pH, can still cause degradation[4][5].
-
Issue 2: Recrystallization Fails to Improve Purity
Q: I've attempted to recrystallize my this compound from several solvents, but it either crashes out as an oil or the purity doesn't significantly improve. How can I develop a reliable recrystallization protocol?
A: Recrystallization failure is typically due to an inappropriate solvent choice or the presence of impurities with very similar solubility profiles.
Solutions & Optimization:
-
Systematic Solvent Screening: The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvents: Test small amounts of your crude material in solvents like water, ethanol, isopropanol, ethyl acetate (EtOAc), and toluene[2][6]. Heat to boiling and observe solubility, then allow to cool slowly.
-
Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, EtOAc). Then, slowly add a "bad" or "anti-solvent" (e.g., hexanes, heptane, or water) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then cool slowly[3].
-
-
Trituration: If a full recrystallization is difficult, trituration can be a simpler way to remove more soluble impurities. Stir or sonicate the crude solid as a slurry in a solvent in which the desired product is poorly soluble but the impurities are. Then, isolate the solid by filtration[3]. Hexane or diethyl ether are often good starting points.
-
Consider Water: For polar boronic acids, recrystallization from hot water can sometimes yield exceptionally pure material[6].
Issue 3: Product Appears Pure by ¹H NMR but Shows Multiple Peaks in LC-MS
Q: My proton NMR spectrum looks clean, but when I analyze the sample by LC-MS, I see a major peak for my product and another significant peak at roughly three times the mass, minus the mass of three water molecules. What is this impurity?
A: You are observing the boroxine , which is the cyclic trimer anhydride of your boronic acid. This is formed by the intermolecular dehydration of three boronic acid molecules. Boroxines are in equilibrium with the monomeric boronic acid in the presence of water. In the relatively anhydrous environment of an NMR solvent (like DMSO-d₆ or CDCl₃), the equilibrium may favor the boronic acid, showing a clean spectrum. However, in the electrospray ionization source of a mass spectrometer, the boroxine is often readily detected.
Solutions & Optimization:
-
This is often not a critical impurity for subsequent reactions. Many reactions, like the Suzuki-Miyaura coupling, can be performed with the boroxine, as it will hydrolyze back to the active boronic acid under the aqueous reaction conditions.
-
Reversion to Boronic Acid: To obtain a pure sample of the monomer for analytical purposes or specific applications, you can often break up the boroxine by dissolving the solid in a solvent like diethyl ether or EtOAc and washing it with water or a slightly acidic aqueous solution (e.g., 0.1 M HCl), followed by drying and evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Besides the boroxine mentioned above, the most common impurities are:
-
Protodeboronation Product: 6-Fluoroquinoline. This arises from the cleavage of the carbon-boron bond and is a very common side product for electron-rich or heteroaromatic boronic acids.
-
Starting Materials: Unreacted precursors from your synthesis.
-
Homocoupling Products: Biquinoline species formed during a Suzuki-Miyaura synthesis.
-
Oxidation Products: Boronic acids can be susceptible to oxidation[7].
Q2: How can I reliably assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Quantitative NMR (qNMR): This is an excellent method for determining absolute purity. By integrating the signals of your compound against a known amount of an internal standard with a distinct, sharp peak (e.g., dimethyl fumarate), you can calculate the exact purity by weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is ideal for assessing purity by area percent and detecting non-proton-containing impurities. A reversed-phase C18 column is a good starting point[8][9]. Developing a method that separates the boronic acid from its protodeboronated analog is crucial[10][11].
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the masses of your main product and any impurities, confirming their identities.
Q3: What is the best way to store this compound to ensure its stability?
A3: To minimize degradation via oxidation, protodeboronation, and excessive boroxine formation, store the compound under the following conditions:
-
Temperature: In a freezer (-20°C) or refrigerator (2-8°C)[12][13].
-
Atmosphere: In a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture: Keep it dry. The presence of moisture can affect the equilibrium between the acid and its boroxine.
Q4: Is an acid-base extraction a good purification strategy for this specific molecule?
A4: It can be, but it requires careful pH control due to the molecule's amphoteric nature. The quinoline nitrogen is basic and will be protonated under acidic conditions, while the boronic acid is weakly acidic and will be deprotonated under strongly basic conditions. A potential strategy is to dissolve the crude material in an organic solvent (like EtOAc) and wash with a carefully buffered aqueous solution (e.g., pH 4-5) to remove more basic impurities. Subsequently, you could extract the boronic acid into a mildly basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃), leaving neutral organic impurities behind. The aqueous layer would then be re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be filtered or extracted back into an organic solvent[2][4]. This method is highly dependent on the pKa values of your impurities.
Purification Decision Workflow
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the characteristics of your crude material.
Caption: Decision tree for selecting a purification strategy.
Comparison of Purification Techniques
| Technique | Pros | Cons | Best For... |
| Recrystallization | Highly scalable, cost-effective, can yield very pure crystalline material. | Can be low-yielding, requires significant optimization, not suitable for oils or amorphous solids. | Removing small amounts of impurities from a mostly pure solid (>90%). |
| Silica Gel Chromatography | Widely available, good for separating compounds with different polarities. | Prone to low recovery and degradation of boronic acids; requires careful deactivation[1][2]. | Crude purifications where other methods fail, provided silica is deactivated. |
| Reversed-Phase (C18) Chromatography | Excellent for polar compounds, less likely to cause degradation than silica. | Requires aqueous mobile phases, can be difficult to remove water from the final product, less scalable. | High-purity polishing steps, separating polar impurities[4][6]. |
| Acid-Base Extraction | Scalable, inexpensive, excellent for removing neutral or oppositely charged impurities. | Can be ineffective if impurities have similar pKa values; risk of protodeboronation at extreme pH. | Removing non-acidic/non-basic impurities from the crude mixture. |
| Diethanolamine Adduct Formation | Highly selective for boronic acids, adducts are often crystalline and easily purified, scalable[3][4][6]. | Requires an extra chemical step (formation and hydrolysis), may not work for very polar boronic acids. | Isolating the boronic acid from a complex mixture containing impurities of similar polarity. |
Detailed Experimental Protocols
Protocol 1: Purification via Diethanolamine Adduct Formation
This method leverages the reversible reaction between a boronic acid and diethanolamine to form a stable, often crystalline, five-membered ring adduct, which can be easily separated from impurities.
Causality: Diethanolamine acts as a bidentate ligand, chelating the boron atom to form a stable boronate ester. This complex often has significantly different solubility properties than the parent boronic acid and its impurities, allowing for purification by precipitation and filtration. The boronic acid can be easily regenerated by simple acid treatment.
-
Adduct Formation:
-
Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or a mixture of THF/hexanes).
-
Add diethanolamine (1.0 - 1.1 eq) dropwise with stirring at room temperature.
-
Stir the mixture for 1-2 hours. The diethanolamine adduct will often precipitate as a white solid. If no solid forms, cooling the mixture or adding an anti-solvent (like hexanes) may induce precipitation.
-
-
Isolation of Adduct:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any soluble impurities.
-
Dry the adduct under vacuum. At this stage, the purity of the adduct can be checked by NMR.
-
-
Regeneration of Boronic Acid:
-
Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution)[3].
-
Stir vigorously until all the solid has dissolved and transferred into the organic layer. The acid protonates the diethanolamine, breaking the complex and releasing the free boronic acid into the organic phase.
-
Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified this compound.
-
Protocol 2: Optimized Acid-Base Extraction
This protocol is tailored for the amphoteric nature of this compound.
Causality: This procedure exploits the differential pKa values of the target compound and its likely impurities. By carefully controlling the pH, we can selectively move the desired compound between aqueous and organic phases, leaving impurities behind.
-
Initial Dissolution:
-
Dissolve the crude material in a generous volume of ethyl acetate (EtOAc).
-
-
Removal of Basic Impurities:
-
Transfer the solution to a separatory funnel and wash with a pH ~4-5 buffer (e.g., acetate buffer) or very dilute HCl (e.g., 0.1 M). This will protonate and extract highly basic impurities into the aqueous phase while leaving the weakly basic quinoline and neutral impurities in the organic layer. Discard the aqueous layer.
-
-
Extraction of the Boronic Acid:
-
Extract the remaining organic layer with a mild aqueous base, such as 5% w/v sodium bicarbonate (NaHCO₃) solution. The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities (like the protodeboronation product, 6-fluoroquinoline) will remain in the EtOAc layer.
-
Separate the layers and save the aqueous layer. Repeat the extraction on the organic layer to ensure complete recovery.
-
-
Isolation of Pure Product:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly acidify the aqueous layer with 1 M HCl with stirring until the pH is ~5-6. The pure boronic acid should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, extract the acidified aqueous phase with fresh EtOAc, dry the organic layer over Na₂SO₄, and evaporate to obtain the pure product.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. (8-Methylquinolin-6-yl)boronic acid | 2260683-75-6 [sigmaaldrich.com]
Technical Support Center: Deboronation Side Reactions of Quinoline Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline boronic acids. This guide is designed to provide in-depth troubleshooting and practical advice for mitigating deboronation, a common and often frustrating side reaction. By understanding the underlying mechanisms and influential factors, you can optimize your reaction conditions to ensure the success of your experiments.
Troubleshooting Guide: Addressing Deboronation in Real-Time
This section is formatted to help you quickly diagnose and solve problems as they arise during your experiments.
Issue 1: Low Yield of Desired Product and Isolation of Deboronated Quinoline
Symptoms:
-
You are running a Suzuki-Miyaura coupling reaction with a quinoline boronic acid and observe a significant amount of the corresponding quinoline (where the boronic acid group has been replaced by a hydrogen atom) in your reaction mixture by LCMS or NMR.
-
The yield of your desired coupled product is substantially lower than expected.
Probable Causes & Solutions:
-
Cause A: pH-Dependent Protodeboronation. The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[1][2] For many heteroaromatic boronic acids, including quinoline derivatives, both acidic and basic conditions can accelerate the cleavage of the C-B bond.[2][3]
-
Solution: Carefully select and optimize the base used in your coupling reaction. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] Consider running a screen of different bases to find the optimal conditions for your specific substrate. The goal is to find a pH range that is high enough to facilitate the catalytic cycle but not so high as to cause rapid deboronation.[2]
-
-
Cause B: Elevated Reaction Temperature. High temperatures can significantly increase the rate of protodeboronation.[5][6] While necessary to drive some coupling reactions to completion, excessive heat can favor the undesired side reaction.
-
Solution: Attempt the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, consider a more active palladium catalyst or ligand system that can operate efficiently under milder conditions.[1][7] Screening different temperatures is a crucial step in optimizing your reaction.
-
-
Cause C: Presence of Water. Water is the proton source for protodeboronation.[1] While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, an excessive amount of water can exacerbate the deboronation issue.
-
Solution: Minimize the amount of water in your reaction. If possible, use anhydrous solvents and ensure your starting materials are dry. If water is necessary for the reaction, use the minimum amount required. Alternatively, consider using boronic esters (e.g., pinacol esters), which can exhibit greater stability and undergo "slow release" of the boronic acid under the reaction conditions.[1][8]
-
Issue 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Symptoms:
-
You are running the same reaction under what you believe are identical conditions, but you are getting variable yields and different levels of deboronation.
Probable Causes & Solutions:
-
Cause A: Boronic Acid Instability During Storage. Quinoline boronic acids, particularly certain isomers, can be unstable and degrade over time, even when stored as solids.[5] This can lead to variable quality of the starting material.
-
Solution: Whenever possible, use freshly prepared or recently purchased quinoline boronic acids. If you suspect degradation, you can try to purify the boronic acid by recrystallization before use. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, for long-term storage.[8]
-
-
Cause B: Formation of Boroxines. Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[5] This process is often reversible in the presence of water but can affect the stoichiometry of your reaction and lead to inconsistent results.
-
Solution: To break down boroxines, you can try dissolving the boronic acid in a suitable solvent and adding a small amount of water before adding it to the reaction mixture.
-
Issue 3: Rapid Decomposition of Quinoline Boronic Acid Upon Addition to the Reaction Mixture
Symptoms:
-
You observe by TLC or LCMS that your quinoline boronic acid disappears almost immediately after being added to the reaction mixture, even before significant product formation has occurred.
Probable Causes & Solutions:
-
Cause A: Structurally Prone Quinoline Boronic Acid. The position of the boronic acid group on the quinoline ring significantly impacts its stability. For example, 2-pyridylboronic acid is known to be particularly unstable and undergoes rapid protodeboronation.[2][5] Similar trends can be expected for quinoline boronic acids.
-
Solution: If you are working with a particularly unstable isomer, consider using a "slow release" strategy. N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates can be used to generate the boronic acid in situ at a low concentration, minimizing its decomposition.[1] Another approach is to use additives like copper salts, which have been shown to stabilize certain unstable boronic acids.[9]
-
-
Cause B: Palladium-Catalyzed Protodeboronation. Recent studies have shown that some palladium-phosphine complexes, especially those with bulky ligands, can actively catalyze protodeboronation.[7]
-
Solution: Screen different palladium catalysts and ligands. While bulky, electron-rich ligands are often used to promote challenging couplings, they might be accelerating the deboronation of your specific substrate.[7] Consider ligands that are less sterically hindered or have different electronic properties.
-
Frequently Asked Questions (FAQs)
Q1: Why are some quinoline boronic acids more prone to deboronation than others?
The stability of a quinoline boronic acid is highly dependent on the electronic and steric environment of the carbon-boron bond. The position of the boronic acid group on the quinoline ring is a key factor.[5] For instance, boronic acids at positions that are more electron-deficient or are subject to certain intramolecular interactions may be more susceptible to protodeboronation.[1]
Q2: How can I quantify the extent of deboronation in my reaction?
Several analytical techniques can be used to quantify deboronation:
-
Quantitative NMR (qNMR): This is a powerful technique for determining the relative amounts of the starting boronic acid, the desired product, and the deboronated byproduct in a reaction mixture.[10][11]
-
HPLC: High-performance liquid chromatography with a UV detector can be used to separate and quantify the different components of your reaction mixture.[10] You will need to establish a calibration curve with authentic samples of your starting material, product, and the deboronated quinoline.
-
GC-MS: Gas chromatography-mass spectrometry can also be used, particularly for volatile compounds.[10]
Q3: Can the choice of solvent influence the rate of deboronation?
Yes, the solvent can play a significant role. Protic solvents, especially water, can serve as the proton source for protodeboronation.[1] Aprotic solvents are generally preferred to minimize this side reaction. However, the solubility of the reagents and the requirements of the catalytic system must also be considered.
Q4: Are there any alternatives to quinoline boronic acids for Suzuki-Miyaura coupling?
Yes, several alternatives can be used, which may offer greater stability:
-
Quinoline Boronic Esters: Pinacol and MIDA esters are common choices that are often more stable than the corresponding boronic acids.[1][8]
-
Quinoline Trifluoroborates: Potassium organotrifluoroborates are another class of stable boronic acid surrogates.[1]
-
Quinoline Borinic Acids: In some cases, borinic acids or their anhydrides can be used in cross-coupling reactions.[12]
Visualizing the Problem: The Protodeboronation Pathway
The following diagram illustrates the general mechanism of base-catalyzed protodeboronation, a common pathway for the degradation of quinoline boronic acids in Suzuki-Miyaura coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Impurities in (6-Fluoroquinolin-8-yl)boronic Acid Reactions
Welcome to the technical support center for (6-Fluoroquinolin-8-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on impurity management in cross-coupling reactions. Our goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower you to optimize your synthetic routes and ensure the highest purity of your target compounds.
Introduction: The Critical Role of Impurity Management
This compound is a key building block in medicinal chemistry, particularly in the synthesis of compounds targeting a range of therapeutic areas. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the formation of crucial carbon-carbon bonds. However, like all chemical transformations, these reactions are susceptible to the formation of impurities. In the context of drug development, controlling these impurities is not just a matter of yield optimization; it is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies like the International Council on Harmonisation (ICH) have strict guidelines on the identification, qualification, and control of impurities in new drug substances.[1]
This guide provides a structured approach to understanding, identifying, and mitigating common impurities encountered when working with this compound.
Troubleshooting Guide: A Causal Approach
This section is designed to address specific issues you may encounter during your experiments. The format is centered around a question-and-answer model, focusing on the "why" behind the problem and the solution.
Issue 1: Presence of a Homocoupled Dimer of this compound in the Product Mixture
Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting boronic acid. What is causing this, and how can I prevent it?
A1: This impurity is the result of a homocoupling reaction , a common side reaction in Suzuki-Miyaura couplings.[2]
Causality: Homocoupling of boronic acids is primarily mediated by palladium(II) species in the reaction mixture. This can occur under two main conditions:
-
Oxidative Conditions: If your reaction is not thoroughly deoxygenated, residual oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.
-
Use of Pd(II) Pre-catalysts: Many common palladium sources, such as palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state. While these are reduced in situ to the active Pd(0) catalyst, incomplete reduction or side reactions can leave residual Pd(II) to catalyze homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Mitigation Strategies:
-
Rigorous Deoxygenation: Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several cycles of evacuating the reaction vessel under vacuum and backfilling with an inert gas like argon or nitrogen.
-
Choice of Palladium Source: Consider using a Pd(0) pre-catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which does not require an initial reduction step.
-
Reaction Additives: The addition of a small amount of a reducing agent, such as a phosphine ligand or an alcohol, can help to maintain the palladium in its active Pd(0) state.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.
Issue 2: Protodeboronation of this compound
Q2: My reaction is sluggish, and I am isolating my starting halide along with 6-fluoroquinoline. What is happening to my boronic acid?
A2: You are likely observing the effects of protodeboronation , which is the cleavage of the C-B bond and its replacement with a C-H bond.
Causality: The C-B bond of boronic acids is susceptible to cleavage under certain conditions, particularly in the presence of water and base.[3] The quinoline nitrogen can also play a role in the stability of the boronic acid. The mechanism involves the protonation of the carbon atom attached to boron, leading to the loss of the boronic acid group.
Factors that Promote Protodeboronation:
-
Excessive Water: While some water is often beneficial for Suzuki reactions, high concentrations can promote protodeboronation.
-
Strong Bases and High Temperatures: Harsh basic conditions, especially at elevated temperatures, can accelerate the rate of C-B bond cleavage.
-
Extended Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the potential for protodeboronation.
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature protodeboronation.[3] The ester can then be used directly in the coupling reaction.
-
Anhydrous Conditions: While challenging for Suzuki reactions that often require a base, minimizing water content can be beneficial.
-
Milder Bases: Consider using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in place of stronger bases like sodium hydroxide (NaOH).
-
Reaction Optimization: A thorough optimization of reaction temperature and time is crucial. Aim for the lowest temperature and shortest time that provides a reasonable conversion to the desired product.
-
Use of Protected Boronic Acids: Air-stable MIDA (N-methyliminodiacetic acid) boronates are an excellent alternative to free boronic acids, as they slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[4]
Issue 3: Defluorination of the Quinolone Ring
Q3: My mass spectrometry data shows a peak corresponding to the desired product minus 19 Da (the mass of fluorine). How can I avoid this defluorination?
A3: The loss of the fluorine atom from the quinoline ring is a potential side reaction, especially under harsh reaction conditions.
Causality: The fluorine atom on the quinoline ring can be susceptible to nucleophilic aromatic substitution (SNAᵣ) or reductive dehalogenation, although the latter is more common with heavier halogens. The electron-withdrawing nature of the quinoline nitrogen can activate the ring towards nucleophilic attack.
Factors Influencing Defluorination:
-
Strong Nucleophiles: The presence of strong nucleophiles, including certain bases or additives, can lead to the displacement of the fluoride.
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for this side reaction.
-
Palladium-Catalyzed Side Reactions: In some cases, the palladium catalyst itself can mediate the cleavage of the C-F bond.
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature and avoid overheating.
-
Choice of Base: Use a non-nucleophilic base, such as potassium carbonate or cesium carbonate. Avoid strong, nucleophilic bases if possible.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the reactivity of the system. A ligand screen may be necessary to identify a system that promotes the desired cross-coupling without affecting the C-F bond.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause defluorination.
Frequently Asked Questions (FAQs)
Q: How can I best purify crude this compound before use?
A: Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Here are a few recommended methods:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing many impurities.[5] Hot water or ethanol have been reported to be effective for some aryl boronic acids.[5]
-
Acid/Base Extraction: Boronic acids are weakly acidic. You can dissolve the crude material in an organic solvent and extract it with a mild aqueous base (e.g., dilute NaOH). The aqueous layer containing the boronate salt is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the purified boronic acid.[6]
-
Derivatization: For particularly difficult purifications, the boronic acid can be converted to a crystalline derivative, such as a diethanolamine adduct, which can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with acid.[5]
Q: What are the best analytical techniques for monitoring the reaction and assessing the purity of the final product?
A: A combination of chromatographic and spectroscopic techniques is recommended:
| Analytical Technique | Application |
| HPLC-UV/MS | The primary tool for monitoring reaction progress, identifying impurities, and quantifying the purity of the final product. A reversed-phase C18 column is a good starting point.[1] |
| ¹H and ¹⁹F NMR | Provides structural information about the desired product and any impurities. ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atom.[1] |
| LC-MS/MS | For sensitive detection and quantification of trace-level impurities, especially those that may be genotoxic.[7] |
Q: How should I store this compound to ensure its stability?
A: Boronic acids can be sensitive to air and moisture. It is best to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. For long-term storage, consider converting it to a more stable derivative like a pinacol or MIDA ester.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dried reaction flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the flask and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Note: This is a general starting point. The method should be validated for your specific application according to ICH guidelines.
Visualizing Impurity Formation Pathways
References
- 1. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. US9328127B2 - System for controlling the reactivity of boronic acids - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1072951-44-0|this compound|BLD Pharm [bldpharm.de]
- 8. ema.europa.eu [ema.europa.eu]
effect of base and solvent on (6-Fluoroquinolin-8-yl)boronic acid reactivity
Answering the user's request.## Technical Support Center: (6-Fluoroquinolin-8-yl)boronic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in cross-coupling reactions. The unique electronic and structural properties of the fluoroquinoline scaffold present specific challenges and opportunities. This guide provides in-depth, experience-driven answers to common issues, focusing on the critical roles of base and solvent selection in achieving successful reaction outcomes.
Core Principles: Understanding the Reaction Environment
Before troubleshooting, it is essential to grasp the fundamental principles governing the Suzuki-Miyaura reaction, particularly with heteroaromatic substrates. The reaction's success hinges on a delicate balance within the catalytic cycle, which is heavily influenced by the base and solvent.
The generally accepted catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][2]
The Pivotal Role of the Base
The base is not merely a spectator; it is a crucial activator in the rate-determining transmetalation step.[3][4] Its primary function is to convert the neutral, less reactive boronic acid into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its organic group to the palladium center.[5][6] Two main pathways are proposed for this activation:
-
Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species.[3][4]
-
Hydroxide Pathway: The base generates a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[4]
The choice and strength of the base directly impact reaction kinetics but also the prevalence of side reactions like protodeboronation.[7][8]
The Influence of the Solvent
The solvent system dictates the solubility of organic substrates and inorganic bases, influences catalyst stability, and can affect the rate of key steps in the catalytic cycle.[9][10] Polar aprotic solvents are common, and often a biphasic system with water is employed to dissolve the inorganic base, which is critical for forming the active boronate species.[9][11] However, for sensitive substrates like this compound, the presence of a proton source like water can be a double-edged sword.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has stalled, resulting in low to no yield. What are the primary factors to investigate?
A1: A stalled reaction is a common issue, often pointing to problems with the catalyst's activity or the stability of the reagents.
-
Catalyst Deactivation (Poisoning): The Lewis basic nitrogen atom on the quinoline ring of your boronic acid can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[12][13]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs).[11] These ligands bind strongly to the palladium, preventing inhibition by the quinoline nitrogen.
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[2][8]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). The reaction vessel should be thoroughly purged with an inert gas before adding the catalyst and temperature is applied.
-
-
Inactive Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species.[2] This reduction step can sometimes be inefficient.
-
Solution: Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a palladacycle like XPhos Pd G3) which does not require an induction period.[8]
-
Q2: I'm observing a significant amount of 6-fluoroquinoline as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 6-fluoroquinoline is a classic sign of protodeboronation. This is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source in the reaction mixture.[12][14] Heteroaryl boronic acids, especially those with electron-withdrawing groups, can be particularly susceptible.[7]
-
Aggressive Basic Conditions: Strong bases (like NaOH, KOH) in protic solvents (like water or alcohols) create a high pH environment that can accelerate the rate of protodeboronation.[7][15]
-
Solution 1: Use a Milder Base: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8][16] K₃PO₄ is often an excellent choice for nitrogen-containing heterocycles.[17]
-
Solution 2: Anhydrous Conditions: Eliminate the primary proton source (water) by using anhydrous solvents and bases. A soluble organic base or a finely powdered, dry inorganic base in a solvent like anhydrous dioxane or toluene can be effective.[8][13]
-
-
Boronic Acid Stability: The inherent stability of the boronic acid itself is a factor.
-
Solution 3: Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.[18]
-
Solution 4: Protect the Boronic Acid: Form a diethanolamine adduct. This creates a more stable, crystalline solid that can be used directly in the coupling reaction, protecting the C-B bond until it is needed.[8][19]
-
Q3: My reagents are not fully dissolving, leading to a heterogeneous slurry. Is this a problem?
A3: Yes, poor solubility can severely limit reaction rates and lead to inconsistent results. For the reaction to proceed efficiently, the catalyst, substrates, and base must be able to interact. Highly polar compounds like nitrogen-containing heterocycles can have poor solubility in common organic solvents.[12][13]
-
Solvent Choice: The solvent must be capable of dissolving, at least partially, both the organic coupling partners and the activated boronate species.
-
Solution 1: Use a More Polar Aprotic Solvent: Solvents like DMF, DMAc, or NMP offer higher polarity and can improve the solubility of challenging substrates. However, they have high boiling points and can be difficult to remove.
-
Solution 2: Biphasic Solvent System: A mixture like Dioxane/H₂O or Toluene/EtOH/H₂O is often a good compromise.[9][20] The organic solvent dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base. Vigorous stirring is essential in these systems to maximize the interfacial area where the reaction occurs.[8]
-
Solution 3: Solubilizing Additives: In anhydrous systems, additives like trimethyl borate have been shown to solubilize in-situ generated boronate complexes, preventing precipitation and improving reaction efficiency.[13]
-
Comparative Data: Selecting Your Conditions
The optimal base and solvent are highly dependent on the specific coupling partners. The tables below provide a general guide for initial screening experiments with this compound.
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | Relative Strength | Typical Solvent System | Advantages | Potential Issues for this compound |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Generally high reactivity; often effective for N-heterocycles.[16][17] | Can promote protodeboronation if reaction is slow. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | High reactivity; good for challenging couplings. | Can be aggressive; risk of protodeboronation.[11] |
| K₂CO₃ | Moderate | Toluene/EtOH/H₂O, DME/H₂O | Widely used, cost-effective, milder option.[4][21] | May be too weak for less reactive halides, leading to longer reaction times. |
| KF | Weak | Anhydrous Dioxane, THF | Anhydrous conditions minimize protodeboronation. | Slower reaction rates; may require higher temperatures.[8] |
| Organic Bases | Variable | Toluene, Dioxane | Good for base-sensitive substrates; anhydrous conditions. | Can be less effective at promoting transmetalation.[4] |
Table 2: Comparative Guide to Common Solvents in Suzuki-Miyaura Coupling
| Solvent System | Polarity | Typical Use Case | Advantages | Potential Issues for this compound |
| Dioxane / H₂O | Polar Biphasic | General purpose, good for many bases.[9] | Excellent for dissolving inorganic bases (e.g., K₃PO₄). | Water is a proton source, increasing risk of protodeboronation.[7] |
| Toluene / EtOH / H₂O | Polar Biphasic | Versatile for a range of substrates.[20] | Good balance of solubility for polar and nonpolar species. | Water and ethanol are proton sources. |
| THF | Moderately Polar | Often used with aqueous bases.[9][22] | Lower boiling point, easier to remove. | Can be susceptible to catalyst poisoning by solvent contaminants.[22] |
| DMF / DMAc | Highly Polar Aprotic | For poorly soluble substrates.[9][23] | Superior solvating power for polar heterocycles. | High boiling point; can promote catalyst decomposition at high temps. |
| Toluene | Nonpolar | Anhydrous reactions. | Minimizes protodeboronation. | Poor solubility for inorganic bases and polar substrates.[11] |
Experimental Protocols & Visualizations
General Protocol for a Screening Reaction
This protocol provides a starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[8]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent system (e.g., Dioxane/H₂O 5:1, 0.2 M concentration relative to the limiting reagent) via syringe.[8][17]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Processes
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. aidic.it [aidic.it]
- 21. scispace.com [scispace.com]
- 22. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 23. researchgate.net [researchgate.net]
troubleshooting failed cross-coupling reactions with boronic acids
As a Senior Application Scientist, I've designed this technical support center to guide you through the intricacies of the Suzuki-Miyaura cross-coupling reaction. This guide moves beyond simple checklists to provide a deeper understanding of the causality behind reaction failures, empowering you to not only solve current issues but also to design more robust reactions in the future.
Introduction: The Challenge of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds, central to modern drug discovery and materials science.[1][2] Its success hinges on a delicate interplay between the catalyst, substrates, base, and solvent within a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] However, the reaction's complexity also makes it prone to failure. This guide provides a structured, field-tested approach to diagnosing and resolving common issues encountered with boronic acid couplings.
Part 1: Troubleshooting Guide - Diagnosing Reaction Failures
This section is organized by the most common observable problems. Follow the diagnostic workflows to systematically identify and address the root cause of your reaction failure.
Issue 1: Low or No Conversion of Starting Materials
Observing unreacted starting materials is the most frequent sign of a failed Suzuki coupling. The cause can almost always be traced back to one of three areas: the catalyst system, reagent integrity, or the reaction conditions.
Diagnostic Workflow for Low Yield
Use the following decision tree to systematically diagnose the problem.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q1: I've confirmed my reagents are pure. Why is my reaction still failing?
A1: If reagent quality is ruled out, the issue most likely lies with the catalyst system's activity or the reaction conditions .
-
Catalyst Deactivation: The active catalyst in the Suzuki reaction is a Pd(0) species.[5] Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are in the Pd(II) oxidation state and must be reduced in situ to initiate the catalytic cycle.[6][7] If this reduction is inefficient, the reaction will not start.
-
Expert Insight: Phosphine ligands can act as reducing agents, but their oxidation can also lead to inactive species. The presence of water or other additives can influence this reduction step. Using a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, pre-formed Pd(0) precatalyst can often solve this issue.[8]
-
Actionable Advice:
-
Use a fresh, high-quality palladium source and ligand. Phosphine ligands are particularly prone to air oxidation.[9]
-
Ensure you are using an appropriate ligand. For challenging substrates like aryl chlorides, sterically bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[8][10]
-
Switch to a pre-activated Pd(0) catalyst system to bypass issues with the in situ reduction step.
-
-
-
Inadequate Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidize phosphine ligands.[9][11]
-
Actionable Advice: Do not underestimate the importance of degassing. Sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes is more effective than simple evacuation/backfill cycles for removing dissolved oxygen.[12] Ensure all reaction vessels are oven- or flame-dried and assembled under a positive pressure of inert gas.
-
Issue 2: Significant Side Product Formation
Even when the reaction proceeds, the desired product can be contaminated with significant side products, complicating purification and lowering the yield.
Q2: My main impurity is the homocoupled dimer of my boronic acid. What causes this?
A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules (R-B(OH)₂ → R-R) is a classic sign of oxygen in the reaction mixture .[11][12] Oxygen can participate in an oxidative cycle with the palladium catalyst that promotes this unwanted pathway.
-
Actionable Advice:
-
Improve Degassing: This is the most critical step. Ensure your solvent is rigorously deoxygenated and that the inert atmosphere is maintained throughout the reaction.
-
Palladium Source: Some researchers report that starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[11]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[11]
-
Q3: I am losing my boronic acid starting material and forming the corresponding arene (Ar-H). What is happening?
A3: You are observing protodeboronation , a major decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[13] This side reaction is highly dependent on the substrate, base, solvent, and temperature.[14][15] Electron-deficient and many heteroaryl boronic acids are particularly susceptible.[9][14]
-
Causality: The mechanism can be complex, involving acid- or base-catalyzed pathways.[13] In the context of the Suzuki reaction, the base and water content are critical factors. A strong base in a protic solvent can accelerate the cleavage of the boronic acid.
-
Actionable Advice:
-
Choice of Base: Use the mildest base that is effective for your system. Weaker bases like K₂CO₃ or K₃PO₄ are often less prone to causing protodeboronation than strong hydroxides (NaOH, KOH).[16]
-
Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Protodeboronation rates increase significantly with temperature.
-
Use a Boronate Ester: Boronate esters, such as pinacol (BPin) or MIDA esters, are significantly more stable towards protodeboronation than the corresponding boronic acids.[13][17] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[13][18]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can sometimes suppress protodeboronation. This requires careful selection of a base that is soluble and active in an organic solvent (e.g., CsF, K₃PO₄).
-
Issue 3: Catalyst Decomposition
Q4: My reaction mixture turned black, and the reaction stopped. What does this mean?
A4: The formation of a black precipitate, known as "palladium black," indicates that the soluble, active palladium catalyst has agglomerated and precipitated out of solution.[11] This is a common form of catalyst deactivation.
-
Causality: This often occurs when the ligand is unable to sufficiently stabilize the palladium nanoparticles, either because the ligand itself is degrading, the temperature is too high, or the ligand concentration is too low.
-
Actionable Advice:
-
Check Ligand Stability: Ensure your ligand is stable under the reaction conditions. Consider switching to a more robust ligand class, such as a biarylphosphine or an N-heterocyclic carbene (NHC).[11]
-
Adjust Pd:Ligand Ratio: For monodentate phosphine ligands, a ratio of 2:1 or 4:1 (Ligand:Pd) is often used to ensure the palladium center remains coordinated and stabilized.
-
Lower the Temperature: High temperatures can accelerate the decomposition of both the ligand and the catalyst complex.[11]
-
Consider a Phase-Transfer Catalyst: In biphasic reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst in the organic phase and prevent precipitation.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the role of the base, and how do I choose the right one?
A5: The base plays a crucial, multifaceted role in the Suzuki-Miyaura reaction. It is not merely a spectator. Its primary function is to activate the boronic acid for the transmetalation step.[16][19] It does this by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[20][21]
The choice of base is critical and depends on the substrates' stability and the solvent system.[16]
| Base Type | Examples | Common Solvents | Strengths | Weaknesses |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water | Generally applicable, good for many substrates. | Can be slow with less reactive partners. |
| Phosphates | K₃PO₄ | Toluene, Dioxane, THF | Stronger base, good for aryl chlorides and sterically hindered substrates. Often works well in anhydrous conditions. | Can be too strong for sensitive functional groups. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Toluene/Water, THF/Water | Very active, can accelerate slow reactions. | Can promote protodeboronation and hydrolyze sensitive groups (e.g., esters). |
| Fluorides | CsF, KF | Toluene, THF | Useful in anhydrous conditions, particularly for boronate esters. | Can be less effective for some boronic acids. |
Data compiled from multiple sources for illustrative purposes.[16] Yields are highly substrate and condition dependent.
Q6: How does the solvent affect my reaction?
A6: The solvent system is not just a medium for the reaction; it actively influences it by solubilizing reagents, stabilizing catalytic species, and modulating the activity of the base.[22][23] Most Suzuki reactions are run in a mixture of an organic solvent and water. The water is essential for dissolving the inorganic base, which facilitates the formation of the active boronate species.
Common solvent systems include:
-
Toluene/Water or Dioxane/Water: The most common and reliable systems.
-
THF/Water: Another excellent choice, though THF's lower boiling point limits the accessible temperature range.[23]
-
DMF or Acetonitrile: Polar aprotic solvents can sometimes influence selectivity and are effective, but can be harder to degas thoroughly.[22][24][25]
Expert Insight: The ratio of organic solvent to water can be a key parameter to optimize.[23] Too much water can lead to hydrolysis of the starting materials, while too little can result in poor solubility of the base and slow transmetalation.
Q7: Should I use a boronic acid or a boronate ester?
A7: This choice involves a trade-off between reactivity and stability.[17]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times. However, they are often less stable, prone to decomposition on storage (forming boroxines) and susceptible to protodeboronation during the reaction.[17]
-
Boronate Esters (e.g., Pinacol Esters): Significantly more stable, often crystalline solids that are easy to handle, purify, and store.[17] They are more resistant to protodeboronation. While sometimes slightly less reactive, this can often be overcome by optimizing the reaction conditions (e.g., using a stronger base like K₃PO₄). For any unstable or precious boronic acid, converting it to a pinacol ester is a highly recommended strategy.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for a typical coupling reaction.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Note: The base should be finely ground to maximize its surface area and reactivity.[12]
-
-
Setting up the Inert Atmosphere:
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/Water, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if separate) to the stirring solution.
-
Note: If using a Pd(II) precatalyst and a separate ligand, you can pre-stir the catalyst and ligand in a small amount of solvent for 5-10 minutes before adding the remaining reagents to facilitate precatalyst activation.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Suzuki-Miyaura Catalytic Cycle and Failure Points
Understanding the catalytic cycle is key to effective troubleshooting. Failures often occur at specific steps.
Caption: The Suzuki-Miyaura catalytic cycle with key steps and common failure points.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scilit.com [scilit.com]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arodes.hes-so.ch [arodes.hes-so.ch]
- 24. researchgate.net [researchgate.net]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for (6-Fluoroquinolin-8-yl)boronic acid Coupling
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (6-Fluoroquinolin-8-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific, and often challenging, heteroaromatic building block. The quinoline nitrogen and electron-withdrawing fluorine atom introduce unique electronic and steric effects that require careful consideration during catalyst and condition selection. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve efficient, high-yielding, and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. The advice provided is based on established mechanistic principles and field-proven strategies for heteroaromatic cross-coupling.
Q1: My reaction shows low to no conversion of the starting materials. What should I investigate first?
A1: A stalled reaction is the most common issue and typically points to a problem with one of the core components of the catalytic cycle.[1]
-
Catalyst Inactivity: The active Pd(0) species is the engine of the reaction.[2][3]
-
Cause: Your palladium precatalyst may not be efficiently reduced to the active Pd(0) state, or the active catalyst may have decomposed.[1][2] This is often exacerbated by trace oxygen.
-
Solution:
-
Use a Modern Precatalyst: Switch to a well-defined, air-stable palladacycle precatalyst like an XPhos Pd G3 or SPhos Pd G4. These catalysts readily and quantitatively generate the active Pd(0) species under the reaction conditions, improving reproducibility.[4]
-
Ensure Rigorous Inert Conditions: Oxygen can lead to both catalyst decomposition and the unwanted homocoupling of your boronic acid.[1][2] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is assembled and run under a strict inert atmosphere (argon or nitrogen).[1][5]
-
-
-
Inhibition by Quinoline Nitrogen: The Lewis basic nitrogen on the quinoline ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the cycle.[6]
-
Cause: This coordination competes with the desired steps of the catalytic cycle.
-
Solution:
-
Employ Bulky Ligands: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] The steric hindrance from these ligands disfavors the inhibitory binding of the quinoline nitrogen and promotes the desired oxidative addition and reductive elimination steps.
-
-
-
Sub-optimal Base or Solvent: The base is critical for activating the boronic acid to facilitate transmetalation.[4][7]
-
Cause: An inappropriate base may be too weak, poorly soluble, or incompatible with your substrates.
-
Solution:
-
Screen Bases: While K₂CO₃ is a common starting point, challenging couplings with heteroaromatics often require a stronger base.[8] Screen K₃PO₄ and Cs₂CO₃, which are often more effective.[4][9][10] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Solvent Choice: The solvent must solubilize the substrates and facilitate the interaction between the organic and inorganic components. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 ratio), are standard choices.[4] The water aids in dissolving the base.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low-yield Suzuki coupling.
Q2: I'm observing a significant amount of 6-fluoroquinoline as a byproduct. What is causing this?
A2: The formation of 6-fluoroquinoline indicates that your boronic acid is undergoing protodeboronation, a common side reaction where the C–B bond is cleaved and replaced with a C–H bond.[11] Heteroaryl boronic acids are particularly susceptible to this pathway.[6][10]
-
Cause: This side reaction is often promoted by excessive water, high reaction temperatures, or an unsuitable choice of base.[11]
-
Solution:
-
Use a More Stable Boron Species: This is the most robust solution. Convert the this compound to a more stable boronate ester, such as a pinacol (Bpin) or MIDA (N-methyliminodiacetic acid) boronate.[2][12] These derivatives are significantly more resistant to protodeboronation but are still sufficiently reactive in the catalytic cycle. Alternatively, converting the boronic acid to its corresponding potassium trifluoroborate salt (BF₃K) can also enhance stability and performance.[12][13]
-
Minimize Water: While some water is often beneficial for dissolving the base, too much can accelerate protodeboronation. Try reducing the amount of water or switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[6]
-
Use Fluoride as a Base: Bases like KF or CsF can sometimes suppress protodeboronation while still being effective at promoting the catalytic cycle.[7][14]
-
Lower the Temperature: If possible, running the reaction at a lower temperature (e.g., 60–80 °C) can disfavor the protodeboronation pathway relative to the desired cross-coupling.[10]
-
Q3: My mass spectrometry analysis shows a dimer of my boronic acid. How can I prevent this homocoupling?
A3: The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling.
-
Cause: This side reaction is typically caused by two main factors:
-
Presence of Oxygen: O₂ can facilitate the oxidative coupling of the boronic acid.[1][2]
-
Use of Pd(II) Precatalysts: If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced to the active Pd(0) state. One pathway for this reduction involves the homocoupling of two boronic acid molecules.[2]
-
-
Solution:
-
Rigorous Degassing: As with low-yield issues, meticulously deoxygenate your solvents and maintain a strict inert atmosphere throughout the reaction.[1][5]
-
Use a Pd(0) Source or Advanced Precatalyst: Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Even better, use a modern G3 or G4 palladacycle precatalyst, which is designed to cleanly generate the active L-Pd(0) species and minimize side reactions like homocoupling.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for a first attempt at coupling with this compound?
A1: For a robust and reliable starting point, a combination of a modern palladium precatalyst and a bulky, electron-rich phosphine ligand is highly recommended.[4] This approach is particularly effective for challenging heteroaromatic substrates.
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 | Air- and moisture-stable, provides rapid and clean generation of the active Pd(0) catalyst, leading to high reproducibility.[1][4] |
| Ligand | XPhos (already in G3 precatalyst) | A bulky, electron-rich biaryl phosphine ligand that accelerates oxidative addition and reductive elimination while mitigating catalyst inhibition by the quinoline nitrogen.[4][10] |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, effective base for activating heteroaryl boronic acids; often superior to carbonates for difficult couplings.[4][9][10] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A standard solvent system that provides good solubility for a wide range of substrates and facilitates dissolution of the inorganic base.[4][10] |
| Temperature | 80–110 °C | A typical temperature range for Suzuki-Miyaura couplings. Optimization may be required.[1][15] |
Q2: Why are bulky, electron-rich "Buchwald-type" ligands like XPhos or SPhos so effective for this type of coupling?
A2: The success of these ligands stems from their ability to address the key challenges in cross-coupling: accelerating the desired catalytic steps while preventing off-cycle deactivation pathways.[16]
-
Accelerates Oxidative Addition: The electron-donating nature of these ligands makes the palladium center more electron-rich and thus more reactive towards the oxidative addition of the aryl halide, which is often the rate-limiting step.[3]
-
Promotes Reductive Elimination: The steric bulk of the ligands creates a crowded environment around the palladium center, which favors the bond-forming reductive elimination step to release the product and regenerate the catalyst.[14]
-
Prevents Catalyst Inhibition: As mentioned in the troubleshooting section, the steric hindrance provided by ligands like XPhos physically blocks the quinoline nitrogen from forming a stable, deactivating complex with the palladium catalyst.[6]
Q3: My coupling partner is an aryl chloride. Do I need to change the conditions?
A3: Yes, coupling with aryl chlorides is significantly more challenging than with bromides or iodides because the C-Cl bond is much stronger, making the oxidative addition step more difficult.[3][4] You will almost certainly need a more active catalyst system.
-
Catalyst Choice: Systems based on highly electron-rich and bulky ligands are essential. Catalysts like SPhos Pd G4, RuPhos Pd G4, or using Pd₂(dba)₃ with tBu₃P as a ligand are excellent choices for activating aryl chlorides.[7]
-
Base: Strong bases like K₃PO₄ or Cs₂CO₃ are generally required.[4][17]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to achieve a reasonable reaction rate.[15]
Q4: Can I use this compound in its unprotected form?
A4: While it is possible, you must be aware of the potential for catalyst inhibition due to the free Lewis basic nitrogen.[10][18] As discussed, using a catalyst system with bulky ligands is the primary strategy to overcome this. For particularly sensitive or low-yielding reactions, some literature suggests that N-oxides of similar nitrogen-containing heterocycles can be used to temporarily mask the basicity of the nitrogen, though this adds extra synthetic steps. However, for most applications, the direct use with an appropriate modern catalyst is the most efficient path.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Safety Note: Always conduct a thorough safety assessment of all reagents and handle phosphine ligands and palladium catalysts in a well-ventilated fume hood.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 (1–3 mol%)
-
K₃PO₄, finely powdered and oven-dried (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%).[1]
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4.5 mL) and degassed water (e.g., 0.5 mL) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.[1][10]
-
Heating: Place the sealed flask in a preheated oil bath or heating block set to 100 °C and stir vigorously.[19]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4–24 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1][20]
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[1]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling in Suzuki reactions of (6-Fluoroquinolin-8-yl)boronic acid
Introduction: Navigating the Challenges of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when working with specific substrates like (6-Fluoroquinolin-8-yl)boronic acid, researchers often encounter a persistent and yield-depleting side reaction: homocoupling. This process leads to the formation of the symmetrical 8,8'-bis(6-fluoroquinoline) dimer, a byproduct that not only consumes valuable starting material but is also frequently difficult to separate from the desired product.
This technical guide provides a deep dive into the mechanistic underpinnings of homocoupling in the context of this challenging substrate. We will move beyond simple procedural lists to explain the chemical causality behind these side reactions and offer field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to directly address the common issues and questions that arise during the Suzuki coupling of this compound.
Q1: I'm observing a significant amount of a dimeric byproduct in my reaction. What is it and why is it forming?
A1: You are likely observing the homocoupling of your boronic acid, which results in the formation of 8,8'-bis(6-fluoroquinoline). This side reaction is particularly common with electron-rich or heteroaromatic boronic acids. Its formation is detrimental because it lowers the yield of your target molecule and, due to its structural similarity, can co-elute during chromatographic purification, complicating isolation.[1][2]
There are two primary mechanistic pathways responsible for this unwanted reaction:
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the catalytically active Pd(0) species. Boronic acids can act as the reducing agent in this process, leading to the formation of the homocoupled dimer.[1][3]
-
Oxidative Homocoupling: This pathway is driven by the presence of dissolved oxygen in your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the coupling of two boronic acid molecules.[3][4] This is often the most significant contributor to homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How does my choice of palladium source impact the formation of the homocoupled dimer?
A2: The palladium source is a critical factor. As mentioned, Pd(II) sources like palladium acetate (Pd(OAc)₂) require an initial reduction step that can be mediated by your boronic acid, directly leading to homocoupling.[1]
Recommendations:
-
Use a Pd(0) Source: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts can enter the catalytic cycle directly without needing a reduction step.[1]
-
Consider Modern Precatalysts: Buchwald's G3 and G4 precatalysts are specifically designed to generate the active Pd(0) species cleanly and efficiently upon heating, which can significantly suppress side reactions like homocoupling.
Q3: What role do ligands play, and which ones are best for my this compound coupling?
A3: Ligands are crucial for stabilizing the palladium center and modulating its reactivity. For challenging substrates prone to homocoupling, the right ligand can kinetically favor the desired cross-coupling pathway.
Recommendations:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][5]
-
Steric Hindrance: Their large size creates a sterically crowded environment around the palladium atom, which can physically hinder the approach of a second boronic acid molecule, thus suppressing dimerization.[3][6]
-
Electronic Effects: Their strong electron-donating ability makes the palladium center more electron-rich, which promotes the rate-limiting reductive elimination step of the cross-coupling cycle, helping it outcompete the homocoupling pathway.[7][8]
-
| Ligand Type | Example(s) | Key Advantage for Minimizing Homocoupling |
| Simple Monodentate | PPh₃ | Often insufficient; can lead to catalyst decomposition and side reactions. |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Excellent performance. Steric bulk hinders dimerization and promotes reductive elimination.[1][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron donors that form very stable Pd complexes, often reducing side reactions.[8] |
Q4: How does the choice of base influence homocoupling?
A4: The base is essential for activating the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[9][10][11] However, an overly strong or poorly soluble base can exacerbate side reactions.
Recommendations:
-
Use Weaker, Soluble Bases: Instead of strong bases like NaOH or KOH, consider using milder options like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[12][13] These bases are generally effective at promoting the desired reaction without being overly aggressive, which can help minimize boronic acid decomposition and homocoupling.
-
Ensure Homogeneity: If using a biphasic solvent system (e.g., toluene/water), ensure vigorous stirring to facilitate interaction between the organic-soluble catalyst and the aqueous-soluble base. For anhydrous conditions, a finely powdered base like K₃PO₄ is often a good choice.[14]
Q5: I've optimized my catalyst, ligand, and base, but still see significant homocoupling. What is the most likely remaining culprit?
A5: The most common and often underestimated cause of persistent homocoupling is the presence of dissolved oxygen.[3] A standard nitrogen or argon blanket over the reaction headspace is often insufficient to remove all dissolved oxygen from the solvents and reaction mixture.
Recommendation:
-
Implement Rigorous Degassing: Before adding your catalyst, you must thoroughly degas the entire reaction mixture.
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent and the reaction mixture for at least 20-30 minutes.[15][16]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform three to five freeze-pump-thaw cycles. This is the gold standard for creating an oxygen-free environment.[16][17]
-
Advanced Strategies & Experimental Protocols
If standard optimization fails, the following advanced technique and detailed protocols can provide a robust solution.
Advanced Strategy: The Slow-Addition of Boronic Acid
The homocoupling reaction is second-order with respect to the boronic acid concentration, while the desired cross-coupling is first-order. This means that the rate of homocoupling is disproportionately high when the boronic acid concentration is high.
The slow-release strategy leverages this kinetic difference.[18][19] By adding the this compound solution slowly over the course of the reaction (e.g., via a syringe pump), you maintain a very low instantaneous concentration. This keeps the rate of the desired cross-coupling high while significantly suppressing the rate of the undesired homocoupling.[1]
Caption: A logical workflow for troubleshooting homocoupling issues.
Protocol 1: Standard Reaction Setup with Rigorous Degassing
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), the this compound (1.1-1.3 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv., finely powdered), and the bulky phosphine ligand (e.g., SPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Under a positive pressure of inert gas, add your chosen anhydrous, degassed solvent (e.g., dioxane, toluene, or CPME) via cannula or syringe.
-
Final Degassing: With gentle stirring, bubble argon through the reaction mixture via a long needle for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
Protocol 2: Implementing the Slow-Addition Technique
-
Initial Setup: In a Schlenk flask, prepare the reaction mixture as described in Protocol 1, but do not add the this compound.
-
Boronic Acid Solution: In a separate, dry flask under an inert atmosphere, prepare a solution of the this compound in a small amount of the degassed reaction solvent. Draw this solution into a gas-tight syringe and place it in a syringe pump.
-
Reaction Start: Add the palladium catalyst to the main reaction flask and heat the mixture to the target temperature.
-
Slow Addition: Once the reaction mixture is at temperature, begin adding the boronic acid solution via the syringe pump over a period of 2-8 hours.
-
Completion: After the addition is complete, continue to stir the reaction at temperature for an additional 1-2 hours to ensure full conversion. Monitor by TLC or LC-MS.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (6-Fluoroquinolin-8-yl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Quinolines and Boronic Acids in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into the quinoline ring system can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with a boronic acid moiety, a versatile functional group for carbon-carbon bond formation, the resulting fluoroquinoline boronic acid becomes a powerful tool for the synthesis of novel and complex molecular architectures.[1]
(6-Fluoroquinolin-8-yl)boronic acid, in particular, offers a unique combination of a fluorinated quinoline core and a strategically positioned boronic acid group, making it a highly valuable reagent for creating diverse libraries of compounds in drug discovery programs. This guide will provide a detailed characterization of this compound and compare its utility with that of its parent compound, (quinolin-8-yl)boronic acid, and a methylated analogue, (6-methylquinolin-8-yl)boronic acid.
Synthesis of this compound: A Plausible Synthetic Route
A common and efficient method for the synthesis of aryl boronic acids is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[2] For this compound, a logical starting material would be 8-bromo-6-fluoroquinoline.
Experimental Protocol: Synthesis via Miyaura Borylation
Materials:
-
8-bromo-6-fluoroquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add 8-bromo-6-fluoroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and stir for 30 minutes to hydrolyze the pinacol ester.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation, known for its efficiency in coupling a wide range of aryl halides.
-
Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant decomposition of the boronic acid product.
-
Solvent: Anhydrous and degassed dioxane is used to prevent the quenching of the catalyst and reagents. The subsequent addition of water is for the hydrolysis of the intermediate boronate ester.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial for a successful reaction.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. For this compound, ¹H, ¹³C, and ¹¹B NMR are the most informative.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms on the quinoline ring.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.
-
¹¹B NMR: Run a boron-11 NMR experiment to confirm the presence and electronic environment of the boronic acid group. The chemical shift will be indicative of the trigonal planar geometry of the boronic acid.[3]
Anticipated Spectral Data:
Due to the lack of publicly available experimental spectra for this compound, the following are predicted values based on the known effects of substituents on the quinoline ring and general knowledge of boronic acids.
| Technique | This compound (Predicted) |
| ¹H NMR | Aromatic protons on the quinoline ring are expected to appear in the range of 7.0-9.0 ppm. The fluorine at the 6-position will likely cause a doublet of doublets splitting pattern for the adjacent protons. The B(OH)₂ protons are typically broad and may exchange with residual water in the solvent. |
| ¹³C NMR | Aromatic carbons will resonate between 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon bearing the boronic acid group will be deshielded. |
| ¹¹B NMR | A single broad peak is expected in the range of 28-33 ppm, characteristic of a trigonal boronic acid.[4] |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[5]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
Anticipated Mass Spectrum:
-
Molecular Formula: C₉H₇BFNO₂
-
Molecular Weight: 190.97 g/mol [6]
-
Expected [M+H]⁺: m/z 191.98
Comparative Analysis with Alternative Boronic Acids
To understand the unique advantages of this compound, a comparison with its parent compound, (quinolin-8-yl)boronic acid, and a methylated analogue, (6-methylquinolin-8-yl)boronic acid, is presented. The focus of this comparison is on their performance in a model Suzuki-Miyaura coupling reaction.
Physicochemical Properties
| Property | This compound | (Quinolin-8-yl)boronic acid [7][8][9] | (6-Methylquinolin-8-yl)boronic acid |
| Molecular Formula | C₉H₇BFNO₂ | C₉H₈BNO₂ | C₁₀H₁₀BNO₂ |
| Molecular Weight | 190.97 g/mol | 172.98 g/mol | 187.02 g/mol |
| Appearance | White to off-white solid (Predicted) | White to light yellow powder | White to off-white solid (Predicted) |
| Melting Point | >300 °C (Predicted) | >300 °C | >300 °C (Predicted) |
| pKa | Lower than parent (Predicted) | ~8-9 | Similar to parent (Predicted) |
The electron-withdrawing nature of the fluorine atom in this compound is expected to lower its pKa compared to the parent and methylated analogues. This can influence its reactivity in the Suzuki-Miyaura coupling, potentially affecting the rate of transmetalation.
Performance in Suzuki-Miyaura Coupling
A model Suzuki-Miyaura coupling reaction with 4-bromoanisole is proposed to compare the reactivity of the three boronic acids.
-
Reaction Setup: In three separate reaction vessels, place 4-bromoanisole (1.0 equiv), the respective boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to each vessel.
-
Solvent Addition: Add a 4:1 mixture of toluene and water to each vessel.
-
Reaction: Heat the reaction mixtures to 100 °C and monitor the progress by GC-MS.
-
Analysis: Compare the reaction rates and final yields of the coupled product, 4-methoxy-1,1'-biphenyl, for each boronic acid.
Expected Outcome and Rationale:
The reactivity in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The electron-withdrawing fluorine in this compound may enhance the rate of transmetalation, potentially leading to a faster reaction and higher yield compared to the other two analogues under certain conditions. However, the specific reaction conditions, including the choice of catalyst, base, and solvent, will ultimately determine the optimal performance for each boronic acid.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis via Miyaura borylation is a reliable and scalable method. The presence of the fluorine atom is anticipated to favorably modulate its electronic properties, potentially enhancing its reactivity in cross-coupling reactions compared to its non-fluorinated and methylated counterparts. This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of this important reagent, empowering researchers to effectively utilize it in their synthetic endeavors. The provided protocols and rationale are intended to serve as a strong foundation for further exploration and optimization in specific research applications.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 8-Quinolineboronic acid | 86-58-8 [chemicalbook.com]
- 8. watsonnoke.com [watsonnoke.com]
- 9. caming.com [caming.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluoroquinoline Boronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluoroquinolines represent a cornerstone scaffold, vital for the development of therapeutics ranging from antibiotics to targeted anticancer agents. The functionalization of this privileged core, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the drug discovery pipeline. Among the most versatile and widely employed transformations is the Suzuki-Miyaura cross-coupling, which utilizes organoboronic acids as key building blocks.
This guide provides an in-depth technical comparison of the reactivity of key fluoroquinoline boronic acid isomers. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings that govern their reactivity, supported by available data and detailed experimental protocols. As Senior Application Scientists, our goal is to equip you with the field-proven insights necessary to navigate the nuances of these powerful synthetic intermediates.
The Isomers in Focus: A Tale of Two Quinolines
The positional isomerism of the fluorine and boronic acid substituents on the quinoline core gives rise to distinct electronic and steric environments, which in turn dictates their reactivity. For the purpose of this guide, we will focus on two representative and commonly encountered isomers:
-
6-Fluoroquinolin-8-yl-boronic Acid: The fluorine atom is situated on the carbocyclic ring, para to the ring fusion, while the boronic acid moiety is on the pyridine ring, ortho to the nitrogen atom.
-
8-Fluoroquinolin-6-yl-boronic Acid: In this isomer, the positions are reversed. The fluorine atom is ortho to the nitrogen on the pyridine ring, and the boronic acid is on the carbocyclic ring.
The interplay of the electron-withdrawing nature of the fluorine atom and the quinoline nitrogen, coupled with the steric environment of the boronic acid, creates a unique reactivity profile for each isomer.
Understanding the Drivers of Reactivity: Electronic and Steric Effects
The efficacy of a Suzuki-Miyaura coupling reaction is contingent on a delicate balance of factors, primarily the electronic properties of the coupling partners and the steric hindrance around the reaction centers.
Electronic Effects: The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a fluorine atom further enhances this electron deficiency through its strong inductive effect. This has several consequences for the boronic acid:
-
Increased Lewis Acidity: The electron-withdrawing fluorine substituent increases the Lewis acidity of the boron center. This can facilitate the formation of the boronate complex, a key intermediate in the Suzuki-Miyaura catalytic cycle.
-
Slower Transmetalation: Conversely, the decreased electron density on the quinoline ring can slow down the rate-determining transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
-
Susceptibility to Protodeboronation: Electron-deficient aryl boronic acids are more prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base).
Steric Effects: The steric environment around the boronic acid group can significantly impact the approach of the bulky palladium catalyst, thereby influencing the rate of transmetalation. In the case of our isomers, the boronic acid at the 8-position in 6-fluoroquinolin-8-yl-boronic acid is in closer proximity to the quinoline nitrogen and the perihydrogen, which can create greater steric hindrance compared to the 6-position in the isomeric 8-fluoroquinolin-6-yl-boronic acid.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Discussion
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic Acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 89 | [1] |
| 4-Fluorophenylboronic Acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 89 | [1] |
Note: This table illustrates the successful coupling of an electron-deficient heterocyclic halide with arylboronic acids, providing a relevant context for the reactivity of the fluoroquinoline systems.
Based on the electronic and steric factors discussed, we can predict the following reactivity trends:
-
6-Fluoroquinolin-8-yl-boronic Acid: The boronic acid at the sterically more hindered 8-position, combined with the electron-withdrawing effect of the 6-fluoro substituent, may lead to slower reaction rates. The proximity of the boronic acid to the quinoline nitrogen could also potentially lead to catalyst inhibition.
-
8-Fluoroquinolin-6-yl-boronic Acid: With the boronic acid in the less sterically encumbered 6-position and the fluorine atom at the 8-position, this isomer might exhibit more favorable reaction kinetics in Suzuki-Miyaura couplings. However, the strong electron-withdrawing effect of the 8-fluoro substituent could still present challenges.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for a general Suzuki-Miyaura cross-coupling reaction that can be adapted for the fluoroquinoline boronic acid isomers.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard starting point for the coupling of aryl halides with aryl boronic acids.
Materials:
-
Fluoroquinoline boronic acid isomer (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Na₂CO₃ solution
-
Toluene/Ethanol (1:1)
Procedure:
-
To a flame-dried round-bottom flask, add the fluoroquinoline boronic acid, aryl halide, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Reaction Mechanisms and Workflows
To provide a clearer understanding of the chemical processes and experimental design, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The comparative reactivity of fluoroquinoline boronic acid isomers is a nuanced subject, governed by a delicate interplay of electronic and steric factors. While direct, quantitative comparisons are sparse in the literature, a solid understanding of the underlying mechanistic principles allows for rational predictions of their behavior in Suzuki-Miyaura cross-coupling reactions. The 8-fluoroquinolin-6-yl-boronic acid isomer is predicted to be the more reactive partner due to reduced steric hindrance around the boronic acid moiety. However, the strong electron-withdrawing nature of the fluoroquinoline core in both isomers necessitates careful optimization of reaction conditions to mitigate side reactions such as protodeboronation.
As the demand for novel fluoroquinoline-based therapeutics continues to grow, further systematic studies on the reactivity of these and other isomers will be invaluable to the drug discovery community. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers navigating the exciting and challenging world of modern synthetic chemistry.
References
A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of (6-Fluoroquinolin-8-yl)boronic acid
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (6-Fluoroquinolin-8-yl)boronic acid is a key building block in medicinal chemistry, valued for its role in forming stable covalent bonds and its utility in structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its characterization, providing unambiguous insights into its molecular architecture. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of this compound, comparing its spectral features to the parent quinoline scaffold and elucidating the influence of its unique substituents.
The Strategic Importance of NMR in Characterizing Substituted Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a fluorine atom and a boronic acid group, as in this compound, imparts distinct physicochemical properties that can enhance biological activity and pharmacokinetic profiles. Fluorine can improve metabolic stability and binding affinity, while the boronic acid moiety is a versatile functional group for further chemical modification, such as in Suzuki-Miyaura cross-coupling reactions.
A thorough NMR analysis confirms the successful synthesis and purity of the compound. It also provides a detailed electronic and steric map of the molecule, which is invaluable for understanding its interactions with biological targets.
Experimental Protocol for High-Resolution NMR Data Acquisition
Achieving high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of instrumental parameters.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical. For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent solubilizing power for polar and aromatic compounds. It is important to use a high-purity solvent to avoid extraneous signals.
-
Concentration : A concentration of 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d6 is recommended for 1H NMR.[1][2] For the less sensitive 13C NMR, a higher concentration (30-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Filtration : To ensure a homogeneous magnetic field and sharp signals, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][3][4] This removes any particulate matter that could degrade spectral resolution.[2]
Instrumental Parameters
-
Spectrometer : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1H NMR : A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
13C NMR : A proton-decoupled 13C experiment is standard. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Comparative Spectral Analysis: this compound vs. Quinoline
The key to interpreting the NMR spectra of this compound lies in understanding the electronic effects of the fluorine and boronic acid substituents on the parent quinoline ring.
1H NMR Spectral Analysis
The 1H NMR spectrum of quinoline exhibits a characteristic set of signals for its seven aromatic protons. In this compound, the introduction of the fluorine at the C6 position and the boronic acid at the C8 position dramatically alters this pattern.
-
Downfield Shift of H5 and H7 : The fluorine atom at C6 is an electron-withdrawing group, which will deshield the adjacent protons at H5 and H7, causing their signals to shift downfield compared to unsubstituted quinoline.
-
H-F Coupling : The most telling feature will be the presence of scalar coupling (J-coupling) between the fluorine atom and the neighboring protons. The signal for H5 will appear as a doublet of doublets due to coupling with H7 and the fluorine atom. Similarly, the H7 signal will be split by H5 and the fluorine atom. The magnitude of these through-bond H-F coupling constants provides structural confirmation.[5][6]
-
Boronic Acid Influence : The boronic acid group at C8 will also exert an electronic influence, though its effect on the proton chemical shifts is generally less pronounced than that of fluorine. The protons on the boronic acid itself (-B(OH)2) will typically appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.
13C NMR Spectral Analysis
The 13C NMR spectrum provides complementary information, with each carbon atom in a unique electronic environment giving rise to a distinct signal.
-
Direct C-F Coupling : The carbon atom directly bonded to the fluorine, C6, will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-320 Hz.[6] This large splitting is an unmistakable indicator of a C-F bond.
-
Multi-bond C-F Coupling : The influence of the fluorine atom extends to adjacent carbons. C5 and C7 will show smaller two-bond C-F couplings (²JCF), and C4a and C8 will exhibit three-bond couplings (³JCF).[7][8]
-
C8 Signal : The carbon atom bearing the boronic acid group, C8, will have its chemical shift influenced by the boron atom. Its precise chemical shift will be diagnostic of the substitution pattern.
Tabulated NMR Data
The following table summarizes the expected 1H and 13C NMR chemical shifts and coupling constants for this compound in DMSO-d6. These are predictive values based on established principles and data from similar compounds.
| Position | 1H Chemical Shift (ppm) | 1H Multiplicity | 13C Chemical Shift (ppm) | Key Couplings |
| 2 | ~8.9 | dd | ~150 | |
| 3 | ~7.6 | dd | ~122 | |
| 4 | ~8.5 | d | ~136 | |
| 5 | ~7.8 | dd | ~125 | ³JHF |
| 7 | ~7.9 | d | ~118 | ⁴JHF |
| 9 (4a) | - | - | ~148 | |
| 10 (8a) | - | - | ~128 | |
| 6 | - | - | ~160 | ¹JCF |
| 8 | - | - | ~130 | |
| B(OH)₂ | broad s | s | - |
Visualizing the Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key NMR interactions.
Caption: Molecular structure of this compound.
Conclusion
The 1H and 13C NMR spectral analysis of this compound is a powerful tool for its structural verification and for understanding its electronic properties. By comparing its spectra to that of unsubstituted quinoline and by carefully analyzing the characteristic chemical shifts and coupling constants introduced by the fluorine and boronic acid substituents, researchers can gain a high degree of confidence in the identity and purity of this important chemical building block. This detailed understanding is a critical first step in the journey of drug discovery and development.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. organomation.com [organomation.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (6-Fluoroquinolin-8-yl)boronic Acid Derivatives: Structural Insights and Performance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, boronic acid derivatives have emerged as a pivotal class of compounds, demonstrating significant therapeutic potential. Their unique ability to form reversible covalent bonds with active site serine residues has positioned them as attractive candidates for the development of potent and selective enzyme inhibitors. Among these, derivatives of (6-Fluoroquinolin-8-yl)boronic acid represent a promising, yet not fully explored, frontier in drug discovery.
This guide provides a comprehensive comparison of this compound derivatives with alternative boronic acid-based inhibitors. By synthesizing crystallographic data of analogous structures, performance metrics from related compounds, and established experimental protocols, we aim to offer a deep, technical perspective for researchers engaged in the design and development of novel therapeutics. We will delve into the structural nuances imparted by the fluoroquinoline scaffold, project its performance characteristics in key applications such as serine protease inhibition, and provide a framework for its synthesis and evaluation.
Structural Analysis: The Influence of the Fluoroquinoline Moiety
While a definitive X-ray crystal structure for this compound is not publicly available at the time of this guide, a robust understanding of its three-dimensional conformation and intermolecular interactions can be inferred from the crystallographic analysis of closely related compounds. Studies on substituted quinolines and fluoroquinoline derivatives provide a strong foundation for predicting the structural impact of the 6-fluoro substitution and the overall geometry of the molecule.[1][2][3]
The quinoline core, a bicyclic aromatic heterocycle, imposes a largely planar and rigid structure. The introduction of a fluorine atom at the 6-position is anticipated to significantly influence the molecule's electronic properties and intermolecular interactions. Fluorine, being the most electronegative element, will act as a weak hydrogen bond acceptor and can participate in various non-covalent interactions, including dipole-dipole and multipolar C–F···C(π) interactions.[2] These interactions can play a crucial role in the molecule's packing in the solid state and its binding affinity to a biological target.
The boronic acid group at the 8-position will be the key functional moiety for interacting with target enzymes. In the solid state, boronic acids are known to form dimeric or trimeric structures through intermolecular hydrogen bonding between the hydroxyl groups, leading to the formation of boroxine rings.
Expected Structural Features of this compound:
| Feature | Predicted Characteristic | Rationale based on Analogous Structures |
| Overall Geometry | Largely planar quinoline core. | X-ray studies of various quinoline derivatives confirm the planarity of the bicyclic system.[1][3] |
| Fluorine Substitution | The C-F bond will influence the electrostatic potential of the aromatic ring. | Fluorine substitution is known to alter the electronic distribution in aromatic systems, impacting stacking interactions and hydrogen bonding capabilities.[2] |
| Boronic Acid Moiety | Capable of forming intermolecular hydrogen bonds, leading to dimers or boroxine anhydrides. | This is a common feature observed in the crystal structures of numerous arylboronic acids. |
| Intramolecular Interactions | Potential for weak intramolecular hydrogen bonding between the fluorine atom and a hydroxyl group of the boronic acid, influencing the conformation of the boronic acid group relative to the quinoline ring. | The proximity of the 6-fluoro and 8-boronic acid groups may allow for such an interaction, which can impact the molecule's reactivity and binding. |
To visualize the anticipated molecular structure and potential intermolecular interactions, a logical relationship diagram is presented below.
Caption: Predicted interplay of structural features in this compound.
Performance Comparison: this compound Derivatives vs. Alternative Serine Protease Inhibitors
Boronic acids are well-established as potent inhibitors of serine proteases, acting as transition-state analogs that form a reversible covalent bond with the catalytic serine residue.[4][5][6] The performance of this compound derivatives in this capacity can be benchmarked against other classes of boronic acid inhibitors.
Key Performance Metrics for Comparison:
-
Inhibitory Potency (IC₅₀/Kᵢ): The concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant.
-
Selectivity: The inhibitor's preference for the target enzyme over other related enzymes.
-
Mechanism of Action: The molecular details of how the inhibitor interacts with the enzyme.
-
Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.
Comparative Analysis:
| Inhibitor Class | Representative Example(s) | Advantages | Disadvantages | Inferred Performance of this compound Derivatives |
| Peptidyl Boronic Acids | Bortezomib, Z-SSKL(boro)L[5] | High potency and selectivity due to mimicry of the natural peptide substrate.[4][7] | Poor cell permeability and metabolic instability. | The quinoline scaffold may offer improved cell permeability and metabolic stability compared to linear peptides. The fluoro-substituent could enhance binding affinity. |
| Arylboronic Acids | Phenylboronic acid derivatives[6] | Simpler synthesis, generally good stability. | Often exhibit lower potency and selectivity compared to peptidyl derivatives. | The rigid quinoline core provides a defined scaffold for presenting the boronic acid, potentially leading to higher potency than simple arylboronic acids. The nitrogen atom in the quinoline ring can also participate in hydrogen bonding, enhancing binding. |
| Heterocyclic Boronic Acids | Benzo[b]thiophen-2-ylboronic acids[8] | Broad-spectrum activity against different classes of enzymes. | Can have complex structure-activity relationships. | The fluoroquinoline core is a privileged scaffold in medicinal chemistry and is present in several approved drugs.[9] This suggests that derivatives of this compound may possess favorable drug-like properties. The fluorine atom can also improve metabolic stability.[10] |
Recent studies on boronic acid-containing pyrazolo[4,3-f]quinoline compounds have demonstrated their potential as dual CLK/ROCK inhibitors with anticancer properties.[11] This highlights the versatility of the quinoline scaffold in designing inhibitors for various enzyme classes, suggesting that this compound derivatives could also be explored for targets beyond serine proteases.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the fluoroquinoline core followed by the introduction of the boronic acid functionality. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of quinolines and boronic acids.
Workflow for the Synthesis of this compound:
References
- 1. Synthesis and Single Crystal X-ray Studies of 3-(3,5-Bis(trifluoromethyl)phenyl) Quinoline and 3-(4-Fluoro-3-methylphenyl) Quinoline [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Topic: A Comparative Analysis of (6-Fluoroquinolin-8-yl)boronic acid and Other Heterocyclic Boronic Acids in Cross-Coupling Reactions
An In-Depth Comparative Guide for Synthetic Chemists
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of (6-Fluoroquinolin-8-yl)boronic acid with other key heterocyclic boronic acids, focusing on the factors that govern their reactivity and utility in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of reagents to explain the causality behind experimental choices and outcomes, grounded in mechanistic principles and supported by experimental data.
Introduction: The Strategic Value of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Its rigid, planar structure and Lewis basic nitrogen atom allow for diverse interactions with biological targets. The introduction of a boronic acid functional group, particularly at the C-8 position, transforms the quinoline into a versatile building block for Suzuki-Miyaura cross-coupling reactions—the most widely used C-C bond-forming reaction in the pharmaceutical industry.[1][2]
The strategic placement of a fluorine atom, as in this compound, is not a trivial modification. Fluorine's high electronegativity and small size introduce potent electronic effects that can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Understanding how this fluoro-substitution impacts the reactivity of the boronic acid is crucial for its effective deployment in complex synthetic campaigns.
Comparative Framework: Selecting the Right Tool for the Job
To contextualize the performance of this compound, we will compare it against two other widely utilized heterocyclic boronic acids:
-
(Quinolin-8-yl)boronic acid: The direct, non-fluorinated analogue, serving as a baseline to isolate the electronic impact of the fluorine substituent.
-
(Pyridin-3-yl)boronic acid: A representative of the common pyridyl class of boronic acids, which highlights differences arising from a different heterocyclic core.[5][6]
The efficacy of these building blocks in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic effects, stability, and the potential for catalyst inhibition.[7]
Electronic Properties and Their Synthetic Consequences
The reactivity of a boronic acid is heavily influenced by the electronic nature of the aromatic ring to which it is attached.
| Boronic Acid | Heterocyclic Core | Key Substituent | Dominant Electronic Effect |
| This compound | Quinoline | 6-Fluoro | Strongly electron-withdrawing (inductive effect)[8] |
| (Quinolin-8-yl)boronic acid | Quinoline | None | π-deficient system, baseline reactivity |
| (Pyridin-3-yl)boronic acid | Pyridine | None | π-deficient system, susceptible to N-Pd coordination[7] |
The electron-withdrawing fluorine atom in this compound is expected to increase the Lewis acidity of the boron center. This can have a favorable impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often rate-limiting for heterocyclic boronic acids. Conversely, the Lewis basic nitrogen atoms present in all three heterocycles can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle intermediates.[1][7] This is a well-documented challenge, particularly for 2-pyridyl systems (the "2-pyridyl problem"), but can also influence the reactivity of 3-pyridyl and 8-quinolinyl isomers.[7][9]
Stability and the Challenge of Protodeboronation
A critical side reaction that plagues Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, is protodeboronation.[10] This is the cleavage of the C–B bond by a proton source, often residual water in the presence of the base, which leads to the formation of the simple heterocycle and reduces the yield of the desired coupled product.[7] The stability of the boronic acid to these conditions is paramount. While derivatives like MIDA boronates or potassium organotrifluoroborates have been developed to enhance stability, standard boronic acids remain widely used.[9][10][11] Careful control of reaction conditions, such as using anhydrous solvents or specific base combinations, can mitigate this issue.[1][12]
Experimental Protocol: A Standardized Suzuki-Miyaura Coupling
To provide a tangible comparison, the following is a representative, robust protocol for the coupling of a heterocyclic boronic acid with an aryl bromide. This protocol is designed to be a reliable starting point for optimization.
General Experimental Workflow
The logical flow of the experiment, from setup to final product, is a critical component of reproducible science.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The effect of fluorine on the electronic spectra and ionization potentials of molecules | Semantic Scholar [semanticscholar.org]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of (6-Fluoroquinolin-8-yl)boronic acid
Introduction: The Strategic Importance of (6-Fluoroquinolin-8-yl)boronic acid
This compound is a key building block in contemporary medicinal chemistry and materials science. Its quinoline core, substituted with a fluorine atom, is a prevalent motif in numerous pharmacologically active compounds, notably the fluoroquinolone antibiotics. The boronic acid functionality at the C-8 position serves as a versatile handle for a variety of cross-coupling reactions, most prominently the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1][2] The strategic placement of the fluorine and boron moieties significantly influences the electronic properties and binding interactions of derivative compounds, making the efficient and regioselective synthesis of this intermediate a critical challenge for researchers.
This guide provides a comparative analysis of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of three distinct and validated strategies:
-
Regioselective Iridium-Catalyzed C-H Borylation: A modern approach that directly functionalizes a C-H bond, offering atom economy.
-
Palladium-Catalyzed Miyaura Borylation: A robust and widely used cross-coupling reaction starting from a halogenated precursor.
-
Halogen-Metal Exchange and Borylation: A classic organometallic approach for the synthesis of arylboronic acids.
By examining the experimental data and the rationale behind each method, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route for their specific application.
Route 1: Regioselective Iridium-Catalyzed C-8 C-H Borylation of 4-Quinolones
Direct C-H activation and borylation represent a frontier in synthetic chemistry, offering an elegant and atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. While initial studies on the iridium-catalyzed borylation of 6-fluoroquinoline showed a strong preference for functionalization at the C-7 position, a sophisticated method has been developed to achieve high regioselectivity for the desired C-8 isomer by utilizing a 4-quinolone substrate.[3][4]
Causality Behind the Experimental Choices:
The key to achieving C-8 selectivity lies in the transient in-situ modification of the substrate.[5][6][7] The 4-quinolone tautomerizes to the 4-hydroxyquinoline, which then undergoes O-borylation. The resulting 4-(pinacolatoboryl)oxyquinoline intermediate acts as a directing group, guiding the iridium catalyst to the C-8 position for the C-H activation and subsequent borylation. This N-directed ortho-borylation is a powerful strategy to overcome the inherent electronic preferences of the quinoline ring system. Hydrolysis during the workup conveniently removes the directing group, yielding the C-8 borylated 4-quinolone, which can then be converted to the target quinoline.
Workflow Diagram:
Caption: Workflow for Ir-catalyzed C-8 Borylation.
Experimental Protocol:
A representative protocol based on the work of Al Mamari et al. is provided below.[5][6][7]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 6-fluoro-4-quinolone (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and the Si-SMAP ligand (3.3 mol%).
-
Solvent Addition: Add anhydrous cyclohexane as the solvent.
-
Reaction: Seal the tube and heat the mixture at 80 °C for 24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to hydrolyze the O-boryl ether and any remaining B₂pin₂.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the (6-fluoro-4-oxo-1,4-dihydroquinolin-8-yl)boronic acid pinacol ester. Subsequent reduction and hydrolysis would be required to obtain the final target molecule.
Route 2: Palladium-Catalyzed Miyaura Borylation of 8-Bromo-6-fluoroquinoline
The Miyaura borylation is a cornerstone of modern organic synthesis, providing a reliable and high-yielding method for the preparation of boronic esters from aryl halides.[2][8] This route requires the synthesis or acquisition of 8-bromo-6-fluoroquinoline, which is commercially available.[9][10][11]
Causality Behind the Experimental Choices:
This reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with the diboron reagent, and finally, reductive elimination to release the borylated product and regenerate the active catalyst. The choice of a palladium catalyst with appropriate ligands (e.g., dppf) is crucial for efficient reaction. A weak base, such as potassium acetate, is used to facilitate the transmetalation step without promoting premature Suzuki coupling of the product.
Workflow Diagram:
Caption: Workflow for Miyaura Borylation.
Experimental Protocol:
A general protocol for Miyaura borylation is provided below, which can be adapted for the specific substrate.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 8-bromo-6-fluoroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), PdCl₂(dppf) (2-5 mol%), and potassium acetate (3.0 equiv) in an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous dioxane or another suitable aprotic solvent.
-
Reaction: Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can often be purified by recrystallization or flash column chromatography.
-
Hydrolysis (Optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like THF or acetone, followed by extraction.
Route 3: Halogen-Metal Exchange and Borylation
This classical organometallic approach involves the conversion of the C-Br bond of 8-bromo-6-fluoroquinoline into a C-metal bond (either Grignard or organolithium), which then acts as a nucleophile to attack an electrophilic boron source, typically a trialkyl borate.
Causality Behind the Experimental Choices:
-
Lithium-Halogen Exchange: This method utilizes a strong organolithium base, such as n-butyllithium, at low temperatures (-78 °C) to rapidly exchange the bromine atom for lithium. The resulting aryllithium species is highly nucleophilic. The low temperature is critical to prevent side reactions, such as attack of the organolithium reagent on the quinoline ring.
-
Grignard Formation: Alternatively, the aryl bromide can be reacted with magnesium metal to form a Grignard reagent. This reaction is less sensitive to temperature than the lithium-halogen exchange but may require activation of the magnesium.
In both cases, the resulting organometallic intermediate is quenched with a trialkyl borate (e.g., triisopropyl borate). The initial borate complex is then hydrolyzed under acidic conditions to yield the desired boronic acid.
Workflow Diagram:
Caption: Workflow for Halogen-Metal Exchange & Borylation.
Experimental Protocol (Lithium-Halogen Exchange):
-
Reaction Setup: To a solution of 8-bromo-6-fluoroquinoline (1.0 equiv) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at this temperature for 30-60 minutes.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Hydrolysis: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding aqueous HCl (e.g., 2M) and stir vigorously for several hours or overnight.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may precipitate or be isolated from the organic layer.
-
Purification: The crude boronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[12]
Quantitative Data and Route Comparison
| Parameter | Route 1: Ir-Catalyzed C-H Borylation | Route 2: Miyaura Borylation | Route 3: Halogen-Metal Exchange |
| Starting Material | 6-Fluoro-4-quinolone | 8-Bromo-6-fluoroquinoline | 8-Bromo-6-fluoroquinoline |
| Key Reagents | [Ir(OMe)(cod)]₂, Si-SMAP ligand, B₂pin₂ | PdCl₂(dppf), KOAc, B₂pin₂ | n-BuLi or Mg, Triisopropyl borate |
| Typical Yield | Good (for 4-quinolone substrate) | Good to Excellent | Moderate to Good |
| Regioselectivity | High for C-8 (substrate-directed) | Absolute (defined by starting material) | Absolute (defined by starting material) |
| Reaction Temp. | 80 °C | 80-100 °C | -78 °C to Room Temperature |
| Atom Economy | Excellent | Good | Moderate |
| Scalability | Potentially challenging due to catalyst cost | Excellent, widely used in industry | Good, but requires cryogenic conditions |
| Functional Group Tol. | Moderate (sensitive to other C-H bonds) | Good | Poor (incompatible with acidic protons) |
Expert Insights and Protocol Validation
Trustworthiness of Protocols: The protocols described are based on well-established and peer-reviewed synthetic methodologies. However, it is crucial to recognize the inherent instability of many heteroaryl boronic acids. They are susceptible to protodeboronation (loss of the boronic acid group) and oxidation. To ensure reproducibility, all reactions should be performed under an inert atmosphere with anhydrous solvents.
Purification and Stability: The purification of quinoline boronic acids can be challenging. Standard silica gel chromatography can lead to decomposition.[1] Alternative methods such as recrystallization, or the formation and subsequent cleavage of a diethanolamine or MIDA boronate adduct, are often more effective for obtaining high-purity material.[6][7][12] For long-term storage, it is advisable to keep the boronic acid as a stable derivative, such as the pinacol ester or a diethanolamine complex.
Choosing the Right Path:
-
Route 2 (Miyaura Borylation): This is arguably the most robust and versatile method. Its broad functional group tolerance and scalability make it a workhorse in both academic and industrial settings. The primary consideration is the availability and cost of the 8-bromo-6-fluoroquinoline starting material.
-
Route 3 (Halogen-Metal Exchange): This method is a cost-effective alternative to the palladium-catalyzed route, especially for smaller-scale syntheses. However, it is less tolerant of other functional groups on the quinoline ring and requires the careful handling of pyrophoric organolithium reagents at cryogenic temperatures.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic strategies. The optimal choice depends on factors such as the availability of starting materials, desired scale, functional group tolerance, and access to specialized catalysts. For general-purpose synthesis with high reliability, the Miyaura borylation of commercially available 8-bromo-6-fluoroquinoline stands out as the most practical and validated approach. The Iridium-catalyzed C-H borylation represents a more advanced and atom-economical option, particularly powerful when integrated into a synthetic sequence starting from a 4-quinolone. The halogen-metal exchange route remains a viable, classic alternative, especially when cost is a primary driver and the necessary precautions for handling organometallic reagents can be taken. This guide provides the foundational knowledge for researchers to make an informed decision and successfully validate the synthesis of this crucial chemical intermediate.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Site-selective C-H borylation of quinolines at the C8 position catalyzed by a silica-supported phosphane-iridium system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of (6-Fluoroquinolin-8-yl)boronic acid
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (6-Fluoroquinolin-8-yl)boronic acid, a key building block in the synthesis of novel therapeutic agents, is no exception. Its purity directly influences the impurity profile of the final active pharmaceutical ingredient (API), making robust and reliable analytical methods for its assessment paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity evaluation of this critical intermediate. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their needs.
The Analytical Challenge: Understanding the Chemistry of this compound
The analysis of boronic acids, including this compound, presents unique challenges. A primary concern is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex chromatograms and complicate accurate purity assessment. Furthermore, boronic acids can interact with diols, which are sometimes present in HPLC mobile phases or sample matrices. The quinoline core, with its basic nitrogen, and the acidic boronic acid group, mean that the compound's ionization state is highly pH-dependent, which significantly impacts chromatographic retention and peak shape.
HPLC-UV: The Workhorse for Routine Purity Analysis
For routine quality control and purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely accessible technique. The primary goal is to develop a stability-indicating method capable of separating the main component from its potential impurities, including starting materials, by-products, and degradation products.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is a good starting point due to its versatility and wide pH tolerance.[1] For alternative selectivity, especially for aromatic impurities, a phenyl-hexyl column can be considered.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acidic mobile phase helps to suppress the ionization of the boronic acid's silanol groups, leading to improved peak shape and retention.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 20 80 25.0 20 80 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of this compound to maximize sensitivity.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v). It is crucial to assess the stability of the analyte in the chosen diluent.
-
Sample Concentration: Approximately 0.5 mg/mL.
Rationale for Method Parameters
The choice of a C18 stationary phase provides good hydrophobic retention for the quinoline ring system. The acidic mobile phase (0.1% formic acid) serves a dual purpose: it protonates the quinoline nitrogen, leading to a consistent charge state, and suppresses the ionization of the boronic acid moiety, which helps in achieving symmetrical peak shapes. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV purity assessment.
LC-MS: For In-depth Impurity Profiling and Identification
While HPLC-UV is excellent for routine purity checks, it falls short in identifying unknown impurities. This is where the power of Mass Spectrometry (MS) comes into play. LC-MS provides molecular weight information, which is crucial for the structural elucidation of impurities. This is particularly important during process development and for investigating out-of-specification results.
Experimental Protocol: LC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for its higher resolution and speed.
-
MS System: A quadrupole time-of-flight (Q-TOF) mass spectrometer or an Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Column: A C18 column with a smaller particle size (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for UHPLC.[2]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A faster gradient can often be used with UHPLC systems.
Time (min) %A %B 0.0 98 2 8.0 5 95 10.0 5 95 10.1 98 2 | 12.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes. Positive mode will target the protonated quinoline nitrogen, while negative mode can detect the deprotonated boronic acid and potential anionic impurities.
2. Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimized for the specific instrument.
-
Acquisition Mode: Full scan from m/z 100-1000. For targeted impurity analysis, tandem MS (MS/MS) can be used to obtain fragmentation data.
Rationale for Method Parameters
The use of a UHPLC system provides sharper peaks and better resolution, which is critical for separating closely eluting impurities. High-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions of the parent ion and its fragments, which is invaluable for identifying unknown impurities. Running in both positive and negative ESI modes provides comprehensive information, as different impurities may ionize more efficiently under different conditions. The acidic mobile phase is compatible with ESI and helps to promote the formation of protonated molecules [M+H]+.
Workflow for LC-MS Impurity Profiling
Caption: Workflow for LC-MS impurity profiling and identification.
Comparison of HPLC-UV and LC-MS Methods
| Feature | HPLC-UV | LC-MS |
| Primary Application | Routine purity testing, quality control, stability studies. | Impurity identification, structural elucidation, forced degradation studies, trace analysis. |
| Selectivity | Based on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra may not be distinguished. | High selectivity based on mass-to-charge ratio. Can distinguish co-eluting compounds with different molecular weights. |
| Sensitivity | Generally in the microgram (µg) range. | High sensitivity, often in the nanogram (ng) to picogram (pg) range.[3] |
| Information Provided | Retention time and UV absorbance. | Retention time, molecular weight, and (with MS/MS) structural information. |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, more complex operation and data analysis. |
| Throughput | Relatively high. | Can be lower due to more complex data analysis, although UHPLC can shorten run times.[2] |
| Impurity Identification | Not possible without reference standards. | Enables tentative identification of unknown impurities based on mass. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful tools for the purity assessment of this compound, each with its distinct advantages.
-
For routine quality control and release testing , a validated HPLC-UV method is the recommended choice. It provides a reliable, robust, and cost-effective means of determining the purity and monitoring known impurities.
-
During process development, for troubleshooting, and for the investigation of stability samples , LC-MS is indispensable. Its ability to provide molecular weight and structural information is critical for identifying unknown impurities and understanding degradation pathways.
In a comprehensive quality control strategy, these two techniques are complementary. HPLC-UV serves as the frontline tool for routine analysis, while LC-MS is the go-to problem-solving technique for in-depth characterization. The implementation of these methods ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
A Researcher's Guide to Kinetic Studies of Suzuki Coupling: A Comparative Analysis Featuring (6-Fluoroquinolin-8-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Its application is particularly pivotal in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Understanding the kinetics of this reaction is paramount for process optimization, catalyst selection, and ultimately, the efficient and reproducible synthesis of target molecules.
This guide provides an in-depth exploration of the kinetic studies of Suzuki coupling, with a specific focus on the performance of (6-Fluoroquinolin-8-yl)boronic acid. We will delve into the experimental design for kinetic analysis, present a detailed protocol, and offer a comparative perspective on the reactivity of this important building block against other commonly used boronic acids.
The Importance of Kinetic Studies in Suzuki Coupling
Kinetic analysis of a chemical reaction provides a quantitative understanding of its rate and the factors that influence it. In the context of Suzuki-Miyaura coupling, such studies are invaluable for:
-
Mechanism Elucidation: Determining the rate-determining step of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) and identifying potential catalyst deactivation pathways.
-
Catalyst and Ligand Optimization: Quantitatively comparing the efficiency of different palladium catalysts and ligands to select the most active and stable system for a specific transformation.
-
Process Optimization: Fine-tuning reaction parameters such as temperature, concentration of reactants, and base to maximize reaction rate and yield while minimizing side reactions.
-
Substrate Reactivity Profiling: Understanding how the electronic and steric properties of the coupling partners, such as the boronic acid, affect the reaction rate.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3] Oxidative addition of the organohalide to the Pd(0) complex is often the rate-determining step.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Kinetic Analysis of Suzuki Coupling
A robust and reproducible experimental protocol is crucial for obtaining meaningful kinetic data. High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of Suzuki coupling reactions due to its high sensitivity and accuracy.
General Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (a non-reactive compound with a distinct HPLC retention time)
-
HPLC-grade solvents for analysis (e.g., acetonitrile, water)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, the boronic acid, the base, and the internal standard in the reaction solvent to ensure accurate and reproducible concentrations.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent and the internal standard. Allow the temperature to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
Reaction Initiation: Add the stock solutions of the aryl halide, the boronic acid, and the base to the reaction vessel. This marks the start of the reaction (t=0).
-
Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a pre-heated syringe to avoid temperature fluctuations.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
HPLC Analysis: Inject the quenched and diluted sample into the HPLC system. The HPLC method should be optimized to achieve baseline separation of the starting materials, product, and the internal standard.
-
Data Processing: Integrate the peak areas of the reactants, product, and the internal standard. Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Kinetic Plotting: Plot the concentration of the reactant (aryl halide) or product versus time. From these plots, the initial reaction rate can be determined. By performing a series of experiments with varying concentrations of each reactant, the order of the reaction with respect to each component and the overall rate constant (k) can be determined.
Comparative Performance: this compound vs. Alternative Boronic Acids
Key Factors Influencing the Reactivity of this compound:
-
Electronic Effects: The quinoline ring is a π-deficient heteroaromatic system due to the electronegative nitrogen atom. This electron-withdrawing nature can potentially slow down the transmetalation step, which is often favored by electron-rich boronic acids. However, the fluorine atom at the 6-position is also strongly electron-withdrawing, which could further decrease the nucleophilicity of the boronic acid.
-
Steric Hindrance: The boronic acid group at the 8-position of the quinoline ring is in a sterically hindered environment due to the adjacent nitrogen atom and the fused ring system. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.
-
Coordinating Ability of Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst. This coordination can sometimes be beneficial, acting as an internal ligand, but it can also lead to catalyst inhibition or deactivation, thereby reducing the overall reaction rate.
Qualitative Comparison with Other Boronic Acids:
The following table provides a qualitative comparison of the expected kinetic performance of this compound with other common boronic acids in Suzuki coupling.
| Boronic Acid | Structure | Expected Relative Reactivity | Rationale |
| This compound | Moderate to Slow | The combination of an electron-deficient quinoline ring, an additional electron-withdrawing fluorine atom, and significant steric hindrance around the boronic acid group is expected to result in a slower reaction rate compared to simple arylboronic acids. The coordinating nitrogen atom could also influence the kinetics. | |
| Phenylboronic acid | Fast | As a simple, unhindered arylboronic acid, it serves as a common benchmark for high reactivity in Suzuki coupling reactions. | |
| 4-Methoxyphenylboronic acid | Very Fast | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the transmetalation step and leading to a very fast reaction. | |
| 4-(Trifluoromethyl)phenylboronic acid | Slow | The strongly electron-withdrawing trifluoromethyl group deactivates the boronic acid, significantly slowing down the transmetalation step. | |
| 3-Thienylboronic acid | Moderate | The thiophene ring is electron-rich, which generally favors transmetalation. However, heteroaromatic boronic acids can sometimes be less stable and prone to protodeboronation, which can affect the overall efficiency.[4] |
Conclusion
Kinetic studies are an indispensable tool for the rational development and optimization of Suzuki-Miyaura cross-coupling reactions. While this compound presents potential challenges due to its electronic and steric properties, a systematic kinetic analysis can provide the necessary insights to develop robust and efficient coupling protocols. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome these challenges and successfully incorporate this valuable fluoroquinoline moiety into complex molecules for applications in drug discovery and materials science. The detailed experimental protocol provided in this guide serves as a solid foundation for conducting such kinetic investigations and making data-driven decisions in synthetic chemistry.
References
A Computational Chemist's Guide to the Reactivity of (6-Fluoroquinolin-8-yl)boronic Acid and a Comparison with Key Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of the reactivity of (6-fluoroquinolin-8-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into the electronic properties and predicted reactivity of this compound, comparing it with other relevant heteroaryl boronic acids. The methodologies and insights presented herein are designed to empower researchers to better understand and utilize this versatile reagent in their own work.
Part 1: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2][3] The introduction of a boronic acid moiety at the 8-position of the quinoline ring system creates a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] The addition of a fluorine atom at the 6-position further modulates the electronic properties of the molecule, potentially influencing its reactivity, metabolic stability, and binding affinity to biological targets. Understanding the inherent reactivity of this compound is therefore crucial for its effective application in the synthesis of novel drug candidates and other functional molecules.
Boronic acids, in general, are widely used in organic synthesis due to their stability, low toxicity, and diverse reactivity.[8][9][10][11] Their utility extends beyond cross-coupling reactions to applications in materials science, catalysis, and chemical biology.[9][11]
Part 2: A Computational Lens on Boronic Acid Reactivity
Computational chemistry provides a powerful toolkit for elucidating the intricacies of chemical reactivity. By employing methods such as Density Functional Theory (DFT), we can gain insights into reaction mechanisms, predict reaction outcomes, and design more efficient synthetic strategies.[12][13][14][15] In the context of boronic acids, computational studies can help us understand key processes such as:
-
Protodeboronation: The undesired cleavage of the C-B bond, which can lead to reduced yields in cross-coupling reactions.[12][14][16][17]
-
Transmetalation: The key step in the Suzuki-Miyaura reaction where the organic group is transferred from boron to the palladium catalyst.[4][5][6][18]
-
Oxidative Deboronation: The conversion of the boronic acid to a hydroxyl group, another potential side reaction.[15]
By calculating properties such as activation energies, reaction enthalpies, and molecular orbital energies, we can build a detailed picture of a boronic acid's reactivity profile.
General Workflow for Computational Reactivity Analysis
The following diagram illustrates a typical workflow for the computational study of a boronic acid's reactivity using DFT.
Caption: A generalized workflow for computational reactivity studies of boronic acids.
Part 3: Computational Insights into the Reactivity of this compound
The key structural features influencing its reactivity are:
-
The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing, which can impact the electron density at the boronic acid moiety.
-
The 6-Fluoro Substituent: Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect will further decrease the electron density on the aromatic ring and, consequently, on the boronic acid group.
These electron-withdrawing features are expected to have the following consequences:
-
Increased Lewis Acidity: The boron atom will be more electron-deficient, making it a stronger Lewis acid. This could enhance its interaction with bases in the catalytic cycle of cross-coupling reactions.
-
Facilitated Transmetalation: A more electron-deficient aryl group can facilitate the transmetalation step in the Suzuki-Miyaura reaction.[4]
-
Increased Susceptibility to Protodeboronation: While electron-withdrawing groups can sometimes stabilize boronic acids, under certain conditions, they can also increase the rate of protodeboronation.[14] The precise effect will depend on the specific reaction mechanism and conditions.
Part 4: A Comparative Analysis with Alternative Heteroaryl Boronic Acids
To better understand the unique reactivity of this compound, it is instructive to compare it with other boronic acids. For this guide, we will consider:
-
Quinolin-8-ylboronic acid: The parent compound without the fluoro substituent.
-
Phenylboronic acid: A standard, well-studied aryl boronic acid.
-
(5-Methoxy-2-pyridyl)boronic acid: A heteroaryl boronic acid with an electron-donating group.
Comparative Data Table of Calculated Reactivity Descriptors
The following table summarizes the expected qualitative differences in key reactivity descriptors for these compounds, based on general computational chemistry principles.
| Compound | Key Structural Feature | Predicted Lewis Acidity of Boron | Predicted Rate of Transmetalation | Predicted Susceptibility to Protodeboronation |
| This compound | Strong electron-withdrawing groups (F, quinoline N) | High | Fast | Moderate to High |
| Quinolin-8-ylboronic acid | Electron-withdrawing group (quinoline N) | Moderate to High | Moderate to Fast | Moderate |
| Phenylboronic acid | Neutral phenyl ring | Moderate | Moderate | Low to Moderate |
| (5-Methoxy-2-pyridyl)boronic acid | Electron-donating group (methoxy) | Low | Slow | Low |
This table highlights the significant influence of the substituents on the electronic properties and predicted reactivity of the boronic acid moiety.
Visualizing Electronic Differences
The following diagram illustrates the relative electronic effects of the different aryl groups on the boronic acid moiety.
Caption: A conceptual diagram illustrating the impact of electronic effects on the reactivity of different boronic acids.
Part 5: Experimental Protocol for a Computational Reactivity Study
This section provides a detailed, step-by-step methodology for performing a computational analysis of a boronic acid's reactivity using DFT.
Objective: To calculate the activation energy for the protodeboronation of a given boronic acid.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the boronic acid of interest (e.g., this compound) and the reactants for protodeboronation (e.g., H₃O⁺ and H₂O).
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization of Reactants and Products:
-
Set up a DFT calculation to optimize the geometries of the reactants (boronic acid, H₃O⁺, and a few explicit water molecules to model the solvent shell) and the products (the corresponding arene, boric acid, and the regenerated water molecules).
-
Causality: A common and reliable choice of functional and basis set for such systems is B3LYP with the 6-31G(d) basis set.[5][6] This level of theory provides a good balance between accuracy and computational cost for organometallic compounds.
-
Include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for the bulk solvent effects. Water is a common solvent for protodeboronation studies.[12]
-
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state structure. This can be done by manually manipulating the reactant geometries to resemble the expected transition state of the C-B bond cleavage.
-
Perform a transition state search using an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword in Gaussian).
-
Causality: The goal is to locate a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation on all optimized structures (reactants, products, and the transition state) at the same level of theory used for optimization.
-
Trustworthiness: For the reactants and products, all calculated vibrational frequencies should be positive, confirming that they are true minima on the potential energy surface. For the transition state, there should be exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-B bond and the formation of the C-H bond). This is a critical validation step.
-
-
Energy Calculation and Analysis:
-
Use the electronic energies obtained from the frequency calculations to determine the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).
-
Include zero-point vibrational energy (ZPVE) corrections for more accurate energy differences.
-
Compare the calculated activation energy with that of other boronic acids to assess its relative susceptibility to protodeboronation. A lower activation energy implies a faster reaction rate.
-
Part 6: Conclusion and Future Outlook
The computational analysis presented in this guide suggests that this compound is a highly reactive coupling partner for Suzuki-Miyaura reactions, a consequence of the electron-withdrawing nature of the fluoro-substituted quinoline ring. However, this increased reactivity may also be associated with a higher susceptibility to protodeboronation, a factor that should be considered when designing synthetic routes.
The comparative analysis with other heteroaryl boronic acids underscores the tunability of boronic acid reactivity through substituent effects. This knowledge can be leveraged to select the optimal boronic acid for a specific synthetic transformation, balancing desired reactivity with stability.
Future computational studies could further refine our understanding of the reactivity of this compound by:
-
Exploring the mechanisms of other relevant reactions, such as Chan-Lam coupling.
-
Investigating the role of different bases and ligands in the Suzuki-Miyaura reaction.
-
Performing more advanced calculations, such as molecular dynamics simulations, to study the dynamic behavior of the reacting species in solution.
By integrating computational and experimental approaches, we can continue to expand the synthetic utility of versatile building blocks like this compound, accelerating the discovery of new medicines and materials.
Part 7: References
-
A Computational Investigation of the Geometrical Structure and Protodeboronation of Boroglycine, H2N−CH2−B(OH)2. The Journal of Physical Chemistry A. --INVALID-LINK--
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. --INVALID-LINK--
-
A computational investigation of the geometrical structure and protodeboronation of boroglycine, [H.sub.2]N-C[H.sub.2]-B[(OH).sub.2]. Free Online Library. --INVALID-LINK--
-
Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. --INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. International Journal of Molecular Sciences. --INVALID-LINK--
-
Experimental and computational investigations on reaction mechanism. ResearchGate. --INVALID-LINK--
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. --INVALID-LINK--
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. --INVALID-LINK--
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. --INVALID-LINK--
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. --INVALID-LINK--
-
Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Europe PMC. --INVALID-LINK--
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. --INVALID-LINK--
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. --INVALID-LINK--
-
Practical C−H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. The Journal of Chemical Physics. --INVALID-LINK--
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. --INVALID-LINK--
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. --INVALID-LINK--
-
Reactivity of boronic acids: past and present. ResearchGate. --INVALID-LINK--
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. --INVALID-LINK--
-
Current wide and important applications of boronic acids. ResearchGate. --INVALID-LINK--
-
Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. --INVALID-LINK--
-
Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. --INVALID-LINK--
-
ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES. Chemical Research in Toxicology. --INVALID-LINK--
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. --INVALID-LINK--
-
Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface. --INVALID-LINK--
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. --INVALID-LINK--
References
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. [PDF] A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. | Semantic Scholar [semanticscholar.org]
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- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Fluoroquinolin-8-yl)boronic acid
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents like (6-Fluoroquinolin-8-yl)boronic acid is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles to protect both laboratory personnel and the environment.
I. Hazard Assessment and Immediate Safety Precautions
Personal Protective Equipment (PPE):
Adherence to proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound and its waste:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent contact with the eyes[4][5].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use[5].
-
Protective Clothing: A laboratory coat or chemical-resistant apron is necessary to protect against skin contact[5].
-
Respiratory Protection: When handling the solid form of the compound or if there is a risk of generating dust, a NIOSH-approved respirator is recommended[5].
All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation[4][5]. An emergency eyewash station and safety shower must be readily accessible.
II. Waste Characterization and Segregation: The Halogenated Waste Stream
Proper waste disposal begins with accurate characterization and segregation. This compound is a halogenated organic compound due to the presence of a fluorine atom on the quinoline ring[6]. This classification is critical because halogenated organic wastes are managed differently from non-halogenated wastes, often due to their potential to form harmful byproducts during incineration if not handled correctly[7].
Core Principle of Segregation: Never mix halogenated organic waste with non-halogenated organic waste streams[6][8]. Mixing can complicate the disposal process and increase costs, as the entire mixture must then be treated as halogenated waste[7].
| Waste Type | Description | Designated Container |
| Solid Waste | Unused or expired this compound, contaminated spatulas, weigh boats, and bench paper. | A clearly labeled, sealed container for solid halogenated hazardous waste. |
| Liquid Waste | Solutions containing this compound, and the first rinseate from decontaminating glassware. | A clearly labeled, sealed container for liquid halogenated hazardous waste. Indicate the solvent used[4]. |
| Contaminated PPE | Disposable gloves, and any other PPE that has come into direct contact with the chemical. | A designated, sealed plastic bag or container for solid hazardous waste[9][10]. |
III. Step-by-Step Disposal Protocol
The disposal of this compound and its associated contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash[4].
Step 1: Waste Collection
-
Solid Waste: Carefully transfer any solid waste into a designated hazardous waste container. This container must be made of a material compatible with the chemical and have a secure, threaded cap[8][11].
-
Liquid Waste: For solutions, use a funnel to pour the liquid into a designated container for halogenated liquid waste to prevent spills[5]. Do not fill containers beyond 90% capacity to allow for expansion[11][12].
Step 2: Labeling
Proper labeling is a critical compliance point mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[9][13][14].
-
Each waste container must be clearly labeled with the words "Hazardous Waste" [13][15].
-
The full chemical name, "this compound," must be written out. Do not use abbreviations or chemical formulas[8].
-
For liquid waste, list all components of the solution, including solvents and their approximate concentrations[5].
-
Include a clear indication of the hazards, which can be done using pictograms or other standard hazard warnings[15].
Step 3: Storage
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel[11][13][16].
-
Ensure waste containers are always sealed except when adding waste[8][9].
-
Store the waste in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents[2][8].
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste[4].
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate is considered hazardous and must be collected and added to your liquid halogenated hazardous waste container[4]. Subsequent rinses may also need to be collected depending on your institution's policies.
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area. Once dry, deface or remove the original label, and the container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[4].
Step 5: Professional Disposal
-
Once a waste container is full or has reached the time limit for accumulation set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[5][12].
-
Complete all necessary waste manifest forms accurately. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
V. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional EHS department[5].
-
Containment: Prevent the spilled material from entering drains or waterways[5].
-
Cleanup:
-
For solid spills , carefully sweep or vacuum the material and place it into a labeled hazardous waste container[1]. Avoid generating dust.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite or sand) to absorb the liquid. Place the contaminated absorbent into a sealed, labeled hazardous waste container[5].
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste[5].
-
Reporting: Report all spills to your supervisor and EHS department, as required by your institution's Chemical Hygiene Plan[5][14][17].
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your scientific endeavors.
References
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- 2. fishersci.com [fishersci.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. osha.gov [osha.gov]
- 15. medlabmag.com [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling (6-Fluoroquinolin-8-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(6-Fluoroquinolin-8-yl)boronic acid is a specialized chemical compound with significant potential in research and development. Due to its dual nature as both a boronic acid and a fluoroquinolone derivative, a comprehensive understanding and implementation of appropriate safety protocols are paramount. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans to ensure the well-being of laboratory personnel.
Hazard Assessment: A Dual-Risk Profile
The primary hazards associated with this compound stem from two key aspects of its structure:
-
The Boronic Acid Moiety: Boronic acids as a class of compounds are known to be irritants.[2][3] They can cause irritation to the skin, eyes, and respiratory system, particularly in their solid, powdered form which can be easily inhaled.[2][3]
-
The Fluoroquinolone Core: Fluoroquinolones are a class of potent antibiotics. While the immediate handling risks are primarily related to irritation, the potential for pharmacological activity upon accidental exposure cannot be disregarded.
Therefore, a robust PPE strategy is crucial to mitigate these risks effectively.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's anticipated properties.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3] | Protects against splashes of solutions and airborne particles of the solid compound, preventing eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[2] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes.[6] | Protects the skin from accidental spills and contact with the chemical.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a risk of generating dust.[1] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to ensuring a safe laboratory environment when working with this compound.
Preparation
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Decontamination: Have appropriate decontamination materials and waste containers readily available.
Donning PPE: A Deliberate Sequence
The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.
Correct sequence for donning Personal Protective Equipment.
Handling the Compound
-
Weighing and Transfer: When weighing and transferring the solid compound, do so in a fume hood to minimize the risk of dust inhalation.[6] Use appropriate tools like a spatula to avoid generating dust.
-
In Solution: When working with the compound in solution, handle it with the same level of care, as splashes can still occur.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Doffing PPE: A Critical Decontamination Step
The removal of PPE is a critical step to prevent cross-contamination. Follow the sequence below to doff your PPE safely.
Correct sequence for doffing Personal Protective Equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Chemical Waste
-
Collection: All waste containing this compound, whether solid or in solution, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[2]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.
Empty Containers
-
Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the first rinse is considered hazardous and must be collected and disposed of as chemical waste.[7] Subsequent rinsate may also need to be collected depending on local regulations.
-
Final Disposal: After thorough rinsing and drying, deface the original label on the container. The clean container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86-58-8 Name: 8-Quinolinylboronic acidQuinoline-8-boronic AcidQuinoline-8-boronic acid [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.pt [fishersci.pt]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
